Saframycin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66082-29-9 |
|---|---|
Molecular Formula |
C29H33N3O9 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
2-oxo-N-[[(1R,2S,10R,13R,14S)-7,14,18-trimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C29H33N3O9/c1-11-22(34)14-8-15-21-19-20(23(35)12(2)27(40-6)25(19)37)28(41-7)17(31(21)4)10-32(15)16(9-30-29(38)13(3)33)18(14)24(36)26(11)39-5/h15-17,21,28H,8-10H2,1-7H3,(H,30,38)/t15-,16-,17+,21-,28+/m0/s1 |
InChI Key |
JIJFDUYXCLTCFT-FZLBTGRLSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C([C@@H]([C@H](N4C)CN3[C@H]2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(C(C(N4C)CN3C2CNC(=O)C(=O)C)OC)C(=O)C(=C(C5=O)OC)C)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saframycin C; |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Structure of Saframycin C: A Technical Guide
This guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of Saframycin C, a potent tetrahydroisoquinoline antitumor antibiotic. Intended for researchers, scientists, and professionals in drug development, this document details the key experiments, presents quantitative data in a structured format, and illustrates the logical workflow of the structural determination process.
Introduction to this compound
This compound is a member of the saframycin family of antibiotics, which are microbial natural products isolated from Streptomyces lavendulae.[1][2] These compounds are characterized by a dense, pentacyclic core structure containing two heterocyclic quinone moieties.[3] this compound, along with its analogues, has garnered significant interest due to its pronounced antitumor and antibacterial activities. The biological activity of saframycins is attributed to their ability to bind to DNA, forming a covalent adduct that inhibits DNA and RNA synthesis. The elucidation of their complex chemical structures was a critical step in understanding their mechanism of action and exploring their potential as therapeutic agents. The structure of this compound was definitively determined by X-ray crystallography.[4]
Core Experimental Approaches for Structure Elucidation
The determination of this compound's intricate molecular architecture relied on a combination of powerful analytical techniques. The overall strategy involved:
-
Determination of Molecular Formula: High-resolution mass spectrometry was employed to ascertain the elemental composition and molecular weight.
-
Identification of Functional Groups and Connectivity: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, were used to identify key functional groups and to piece together the carbon-hydrogen framework.
-
Definitive Stereochemical Assignment: Single-crystal X-ray crystallography provided the unambiguous three-dimensional arrangement of atoms in the molecule.
The logical workflow for the elucidation of this compound's structure is depicted below.
Caption: Logical workflow for the structure elucidation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the analysis of this compound.
| Parameter | Data | Reference |
| Molecular Formula | C₂₉H₃₃N₃O₉ | [5] |
| Monoisotopic Mass | 567.2217 Da | [5] |
| Mass Spectrometry (m/z) | [M+H]⁺: 568.22898, [M+Na]⁺: 590.21092 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent standard protocols for the analysis of complex natural products.
4.1 High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass and elemental composition of this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: A dilute solution of purified this compound was prepared in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
-
Data Acquisition: The sample was introduced into the mass spectrometer, and data was acquired in positive ion mode. The instrument was calibrated using a known standard to ensure high mass accuracy.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the pseudomolecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺). The accurate mass of these ions was used to calculate the elemental composition using software that considers isotopic abundances.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of purified this compound were dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton NMR spectrum was acquired.
-
Parameters such as the number of scans, relaxation delay, and spectral width were optimized to obtain a high-quality spectrum.
-
The chemical shifts, integration, and coupling patterns of the signals were analyzed to determine the number and types of protons and their neighboring environments.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional carbon NMR spectrum, often with proton decoupling, was acquired.
-
This provided information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
-
2D NMR Spectroscopy (COSY, HMBC, HSQC):
-
COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Revealed correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different molecular fragments.
-
4.3 Single-Crystal X-ray Crystallography
-
Objective: To obtain the definitive three-dimensional structure of this compound, including its absolute stereochemistry.
-
Crystal Growth: High-quality single crystals of this compound were grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture.
-
Data Collection:
-
A suitable crystal was mounted on a goniometer.
-
The crystal was placed in a stream of X-rays from an X-ray diffractometer.
-
As the crystal was rotated, a series of diffraction patterns were collected on a detector.[6]
-
-
Structure Solution and Refinement:
-
The positions of the atoms in the crystal lattice were determined from the diffraction data using computational methods.
-
The initial structural model was refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule. This model provides precise bond lengths, bond angles, and stereochemical information.[6]
-
The Structure of this compound
The culmination of these experimental efforts led to the elucidation of the chemical structure of this compound. The core pentacyclic structure, common to the saframycin family, is a key feature. A diagram of the chemical structure is provided below.
Caption: Chemical structure of this compound.
Conclusion
The elucidation of the chemical structure of this compound was a significant achievement in natural product chemistry. It required the systematic application of advanced spectroscopic and crystallographic techniques. The detailed structural information has been invaluable for understanding the compound's mode of action, guiding synthetic efforts, and enabling the development of new anticancer agents based on the saframycin scaffold.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C29H33N3O9) [pubchemlite.lcsb.uni.lu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: The saframycins are a family of potent tetrahydroisoquinoline alkaloids renowned for their significant antitumor properties. This technical guide provides an in-depth exploration of the intricate biosynthetic pathways of Saframycin C and its structurally related congeners, including Saframycin A, Safracin B, and Saframycin Mx1. The core of these molecules is assembled by a sophisticated non-ribosomal peptide synthetase (NRPS) system, which utilizes unique enzymatic logic, including iterative Pictet-Spengler reactions, to construct a complex pentacyclic scaffold. This document details the genetic basis, enzymatic machinery, key chemical transformations from precursor synthesis to the final tailoring steps, and quantitative production data. Furthermore, it outlines key experimental methodologies and presents workflow diagrams to facilitate further research and bioengineering efforts aimed at generating novel, therapeutically valuable analogs.
The Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) System
The biosynthesis of the saframycin family of natural products is orchestrated by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][2][3][4][5][6] These enzymatic assembly lines are encoded by dedicated biosynthetic gene clusters (BGCs). The BGCs for several saframycin-type molecules have been identified and characterized, including the sfm cluster from Streptomyces lavendulae (produces Saframycins A, C, and others), the sac cluster from Pseudomonas fluorescens (produces Safracin B), and the saf cluster from Myxococcus xanthus (produces Saframycin Mx1).[1][2][3]
These clusters share a conserved set of core genes encoding the NRPS machinery, precursor biosynthesis enzymes, and tailoring enzymes. The central NRPS system is typically composed of three large proteins (e.g., SfmA, SfmB, and SfmC in the saframycin A pathway) that contain a series of functional domains responsible for the stepwise assembly of a tetrapeptide intermediate.[1]
Key NRPS Domain Functions:
-
Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.
-
Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid and growing peptide chain via a 4'-phosphopantetheine arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream donor and the downstream acceptor substrates.
-
Reduction (R) Domain: Located at the C-terminus of the final module, this domain is responsible for the reductive release of the completed peptide chain from the NRPS.[1][7]
The modular organization of the saframycin NRPS system follows a unique, semi-iterative logic rather than a simple colinear rule.[1] The final module, in particular, acts iteratively to catalyze the key cyclization reactions that form the core scaffold.[1][7]
Table 1: Core Biosynthetic Genes in the Saframycin A (sfm) Cluster
| Gene | Proposed Function | Homolog in sac Cluster |
| sfmA | NRPS (Module 0: Acyl Ligase, PCP) | sacA |
| sfmB | NRPS (Module 1: C, A, PCP) for L-Alanine incorporation | sacB |
| sfmC | NRPS (Modules 2 & 3: C, A, PCP, C, A, PCP, R) for Glycine and 3h5mOmTyr incorporation, cyclization, and release | sacC |
| sfmD | L-tyrosine hydroxylase | sacD |
| sfmM2 | C-methyltransferase | sacF |
| sfmM3 | O-methyltransferase | sacG |
| sfmF | MbtH-like protein | sacE |
Biosynthesis of Key Precursors
The saframycin scaffold is derived from three primary precursors: one molecule of L-alanine, one molecule of glycine, and two molecules of a non-proteinogenic amino acid, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[1][8][9] While L-alanine and glycine are drawn from primary metabolism, 3h5mOmTyr is synthesized from L-tyrosine through a dedicated three-step enzymatic pathway encoded within the BGC.[9]
-
Hydroxylation: The enzyme SfmD (or its homolog SacD) catalyzes the hydroxylation of the aromatic ring of L-tyrosine.[9]
-
C-methylation: SfmM2 (SacF) acts as a C-methyltransferase, adding a methyl group to the aromatic ring.[9]
-
O-methylation: SfmM3 (SacG) completes the synthesis by catalyzing the O-methylation of the newly installed hydroxyl group.[9]
Interestingly, in vitro studies on SafC from the saframycin Mx1 pathway, a catechol-O-methyltransferase, suggest that O-methylation of L-DOPA may be the first committed step in that specific pathway, indicating potential variations in the timing of precursor modification among different producer organisms.[10]
Assembly of the Pentacyclic Core Scaffold
The construction of the complex pentacyclic core of the saframycins is the most remarkable feature of the biosynthetic pathway. This process is catalyzed entirely by the SfmC protein (and its homologs), which transforms a dipeptidyl substrate into the complex scaffold through a seven-step sequence.[7][11] The mechanism involves the reductive release of peptidyl thioesters followed by iterative C-domain-mediated Pictet-Spengler reactions.[7][12]
The proposed sequence of events on SfmC is as follows:
-
The NRPS-bound dipeptide (L-Ala-Gly) is condensed with the first molecule of 3h5mOmTyr.
-
The resulting tripeptide is reductively released from the PCP domain by the R domain, forming a tripeptidyl aldehyde.
-
The C3 domain catalyzes the first intramolecular Pictet-Spengler reaction, forming the first tetrahydroisoquinoline ring system.
-
This cyclized intermediate is reloaded onto the A3/PCP3 domains.
-
A second molecule of 3h5mOmTyr is activated and condensed with the intermediate.
-
The R domain again catalyzes a reductive release to form another aldehyde intermediate.
-
The C3 domain performs a second, iterative Pictet-Spengler reaction, completing the pentacyclic core scaffold.[7][11][12]
This dual Pictet-Spengler mechanism, catalyzed by a single NRPS module, represents a novel enzymatic strategy for the construction of complex molecular architecture.[7]
Tailoring Modifications and Biosynthesis of this compound
Following the formation of the core scaffold, which is structurally similar to Safracin B, a series of tailoring enzymes modify the molecule to produce the diverse members of the saframycin family.[1][13][14] Safracin B is considered a key intermediate for the biosynthesis of more complex saframycins like Saframycin A.[1] The sfm gene cluster in S. lavendulae contains all the genes necessary for Safracin B synthesis, plus additional genes for subsequent modifications.[1]
The pathway leading to this compound is intrinsically linked to that of Saframycin A. Key late-stage intermediates include Saframycin Y3 and Saframycin S.[8][15][16]
-
Formation of Saframycin Y3: This intermediate is formed from the core scaffold through a series of modifications.
-
Conversion to Saframycin A: Saframycin Y3 undergoes an enzymatic deamination reaction to form an intermediate which, upon treatment with cyanide (often added to the culture broth or during extraction), is converted to Saframycin A.[8][15] Saframycin A contains a characteristic α-amino nitrile moiety at the C-21 position.[1]
-
Formation of this compound: this compound is another major product from S. lavendulae. It differs from Saframycin A primarily by the presence of a ketone group at C-21 instead of the α-amino nitrile. This suggests that a common intermediate, likely the iminium species formed after the departure of the nitrile group from Saframycin A, is hydrolyzed to yield this compound. Alternatively, the precursor to Saframycin A (Saframycin S) could be directly converted to this compound.
Quantitative Analysis of Saframycin Biosynthesis
Quantitative data on saframycin biosynthesis provides crucial insights for optimizing production and for detailed biochemical studies. While comprehensive kinetic data for all enzymes is not available, studies have reported on production yields and the kinetics of specific enzymes.
Table 2: Quantitative Data on Saframycin & Safracin Production
| Parameter | Organism/System | Value / Observation | Reference |
| Enzyme Kinetics | |||
| SafC (O-methyltransferase) kcat/Km for L-DOPA | Myxococcus xanthus (recombinant) | 5.5 x 10³ M⁻¹ s⁻¹ | [10] |
| SafC (O-methyltransferase) kcat/Km for L-5'-methyldopa | Myxococcus xanthus (recombinant) | ~2.8 x 10⁻⁵ M⁻¹ s⁻¹ | [10] |
| Production Yields | |||
| Safracin Production | Pseudomonas poae PMA22 | Overexpression of mexEF-oprN transport system resulted in a fourfold higher production level. | [17] |
| Saframycin A Production | Streptomyces lavendulae | Combined pH control and addition of NaCN to the culture resulted in an ~1000-fold increase in production. | [16] |
Key Experimental Protocols and Methodologies
The elucidation of the saframycin biosynthetic pathway has relied on a combination of genetic, biochemical, and chemical biology techniques. The following section outlines the general protocols for key experiments.
Gene Cluster Identification and Cloning
The biosynthetic gene clusters were initially identified and cloned using techniques such as creating cosmid libraries from the producer strain's genomic DNA. These libraries were then screened using probes derived from conserved NRPS sequences or by complementing mutant strains that could no longer produce the antibiotic.[2][18] Tn5 transposon mutagenesis was also used to tag, inactivate, and subsequently clone the relevant genes.[2]
Heterologous Expression
To confirm the function of a cloned BGC and to facilitate production and engineering, the entire cluster is often expressed in a heterologous host.[19][20] General Protocol:
-
Vector Construction: The complete BGC, spanning up to 62 kb for the sfm cluster, is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a plasmid with an integrating element (e.g., φC31).[1][21]
-
Host Selection: A genetically tractable and high-producing host is chosen. Common hosts include Streptomyces coelicolor, E. coli, and Pseudomonas putida.[9][19][22]
-
Transformation: The expression vector is introduced into the host strain via conjugation or protoplast transformation.
-
Cultivation & Analysis: The recombinant host is cultivated under appropriate conditions. The culture broth and cell extracts are then analyzed for the production of the target natural product using techniques like HPLC and Mass Spectrometry.[1]
In Vitro Enzyme Characterization
The precise function of individual enzymes is determined through in vitro assays using purified recombinant proteins.[1][7] General Protocol:
-
Cloning and Overexpression: The gene of interest (e.g., sfmC or sfmD) is cloned into an E. coli expression vector. The protein is overexpressed, often as a His-tagged fusion for easy purification.
-
Protein Purification: The protein is purified from the E. coli lysate using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assay: The purified enzyme is incubated with its predicted substrate(s) and any necessary co-factors (e.g., ATP, NADPH, S-adenosylmethionine).
-
Product Detection: The reaction mixture is analyzed by HPLC, LC-MS, or other analytical methods to detect the formation of the expected product and to determine kinetic parameters (Km, kcat).[7][11]
Precursor Feeding Studies
Isotopically labeled compounds are fed to the producing organism to trace their incorporation into the final natural product, confirming the identity of the biosynthetic precursors.[8] General Protocol:
-
Precursor Synthesis: An amino acid precursor (e.g., glycine) is synthesized with a stable isotope label (e.g., ¹³C or ¹⁵N).
-
Supplementation: The labeled precursor is added to the culture medium of the producing strain (S. lavendulae).
-
Isolation and Analysis: After fermentation, the saframycin product is purified.
-
Structure Elucidation: The purified product is analyzed by Mass Spectrometry and NMR to determine the location and extent of isotope incorporation, thereby confirming its role as a precursor.[15]
Conclusion and Future Outlook
The biosynthetic pathway of this compound and its relatives is a testament to the chemical ingenuity of microbial metabolism. The discovery of a semi-iterative NRPS system that employs a remarkable dual Pictet-Spengler reaction mechanism has expanded our understanding of how complex molecular scaffolds are assembled in nature. The elucidation of these pathways, from precursor formation to the final tailoring steps, provides a detailed roadmap for future research.
This knowledge is not merely academic; it forms the basis for powerful synthetic biology and combinatorial biosynthesis approaches.[1] By rationally engineering these pathways—swapping NRPS domains, altering precursor-supplying enzymes, or introducing novel tailoring enzymes—it is feasible to generate libraries of new saframycin analogs.[1] Such efforts could lead to the development of novel antitumor agents with improved efficacy, better selectivity, and reduced toxicity, addressing the urgent need for new cancer therapeutics. The chemo-enzymatic synthesis of saframycins, which combines synthetic substrates with purified biosynthetic enzymes like SfmC, further highlights the potential for rapidly accessing these complex molecules and their derivatives.[23]
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic saframycin Mx1 encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]
- 5. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring enzymes that modify nonribosomal peptides during and after chain elongation on NRPS assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reconstruction of the saframycin core scaffold defines dual Pictet-Spengler mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailoring enzyme strategies and functional groups in biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organization of the biosynthetic gene cluster for the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heterologous Expression of the Formicamycin Biosynthetic Gene Cluster Unveils Glycosylated Fasamycin Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heterologous expression of the biosynthetic gene clusters of coumermycin A(1), clorobiocin and caprazamycins in genetically modified Streptomyces coelicolor strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Saframycin C: A Technical Guide to its Function as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Saframycin C, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline class. While its analog, Saframycin A, is more extensively studied, this document consolidates the available technical information on this compound, focusing on its core mechanism as a DNA alkylating agent. The guide details its mechanism of action, comparative biological activity, relevant experimental protocols, and the logical downstream signaling pathways affected by its interaction with DNA.
Core Mechanism of Action: DNA Alkylation and Oxidative Damage
This compound, like other members of the saframycin family, exerts its cytotoxic effects through a dual mechanism involving direct covalent modification of DNA and the generation of reactive oxygen species (ROS). The process is initiated by intracellular reductive activation.
Reductive Activation: The quinone moieties within the this compound structure must be reduced to hydroquinones. This bio-reduction is a prerequisite for the subsequent formation of a reactive electrophilic iminium ion from the α-carbinolamine (or α-cyanoamine in related analogs) at position C21.[1][2]
Covalent DNA Binding: The generated iminium ion is a potent electrophile that targets the nucleophilic N2 position of guanine residues located in the minor groove of the DNA double helix.[1][3] This results in the formation of a stable, covalent aminal linkage between the antibiotic and the DNA.[3] Studies on the saframycin family show a preference for GC-rich sequences, particularly 5'-GGPy (where Py is a pyrimidine) sequences.[4]
Reactive Oxygen Species (ROS) Generation and DNA Scission: Following the initial binding and reductive activation, the hydroquinone form of this compound can participate in redox cycling. This process generates superoxide radicals (O₂⁻), which can lead to the formation of hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[3] These ROS can induce single-strand breaks (nicks) in the phosphodiester backbone of the DNA, further contributing to the molecule's cytotoxicity.[3]
Quantitative Data: Biological Activity
Quantitative data specifically for this compound is limited in the literature, as research has predominantly focused on the more potent Saframycin A. However, comparative studies provide a clear indication of its relative cytotoxicity. Saframycin A is reported to be 50 to 100 times more active than this compound.[5]
| Compound | Cell Line | Assay Type | Endpoint | Effective Concentration (µg/mL) |
| This compound | L1210 (Mouse Leukemia) | Cell Growth | Complete Inhibition | 1.0[5] |
| Saframycin A | L1210 (Mouse Leukemia) | Cell Growth | Complete Inhibition | 0.02[5] |
Table 1: Comparative in vitro activity of this compound and Saframycin A against the L1210 cell line.
Downstream Cellular Consequences: Apoptosis Signaling
The formation of bulky DNA adducts and strand breaks by this compound is a catastrophic event for the cell, typically triggering programmed cell death, or apoptosis. While the specific pathways activated by this compound have not been detailed, the damage profile strongly suggests the activation of the intrinsic (mitochondrial) apoptosis pathway, a common response to genotoxic stress.
This pathway involves the activation of sensor proteins that detect DNA damage, leading to the permeabilization of the outer mitochondrial membrane. This allows for the release of cytochrome c into the cytosol, which then binds to Apaf-1, forming the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.
Experimental Protocols
The following sections detail representative methodologies for key experiments used to characterize the activity of DNA alkylating agents like this compound.
DNA Alkylation and Binding Assay (DNase I Footprinting)
This method identifies the specific DNA sequences where this compound binds by protecting them from enzymatic cleavage.
Methodology:
-
Probe Preparation: A DNA fragment of interest (e.g., a restriction fragment of pBR322 DNA) is labeled at one 5' end with ³²P.[4]
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable buffer (e.g., pH 7.4).
-
Reductive Activation: A reducing agent, such as dithiothreitol (DTT) at a final concentration of ~9.5 mM, is added to the mixture to activate this compound for covalent binding.[4] The reaction is incubated at 37°C.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone. The amount of DNase I should be titrated beforehand to ensure, on average, only one cut per DNA molecule.
-
Reaction Termination: The digestion is stopped by adding a solution containing EDTA and a denaturant.
-
Analysis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualization: The gel is dried and exposed to X-ray film (autoradiography). The binding site of this compound appears as a "footprint," a gap in the ladder of DNA fragments compared to a control lane without the drug, as the bound drug protects the DNA from DNase I cleavage.
DNA Single-Strand Scission Assay
This assay visualizes the ability of this compound to induce single-strand breaks in plasmid DNA.
Methodology:
-
Substrate: Supercoiled circular plasmid DNA (e.g., PM2 or pBR322) is used as the substrate. This form (Form I) is topologically constrained.
-
Reaction Mixture: The plasmid DNA is incubated with this compound in a buffer at a controlled pH.
-
Activation: The reaction is initiated by adding a reducing agent like sodium borohydride or an enzymatic system such as NADPH.[3] The reaction must be carried out in the presence of molecular oxygen.
-
Incubation: The mixture is incubated at 37°C for a defined period.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis.
-
Form I (Supercoiled): Uncut, intact plasmid DNA migrates fastest.
-
Form II (Nicked/Relaxed Circular): Plasmids with a single-strand break are relaxed and migrate slower than Form I.
-
Form III (Linear): Plasmids with a double-strand break migrate the slowest.
-
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. An increase in the amount of Form II DNA indicates single-strand scission activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after exposure to this compound.
Methodology:
-
Cell Plating: Cancer cells (e.g., L1210) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle only.
-
Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Intracellular ROS Detection Assay
This assay uses a fluorescent probe to measure the generation of ROS in cells treated with this compound.
Methodology:
-
Cell Culture: Cells are cultured in a suitable format (e.g., 96-well plate or culture dish).
-
Probe Loading: Cells are incubated with a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF.
-
Treatment: The probe-loaded cells are then treated with this compound.
-
ROS Reaction: Intracellular ROS, if present, oxidize the H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: The increase in fluorescence is measured over time using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (Excitation ~488 nm, Emission ~525 nm).
-
Analysis: The fluorescence intensity is directly proportional to the amount of ROS generated within the cells. Positive controls (e.g., H₂O₂) and negative controls (untreated cells) should be included.
Conclusion and Future Directions
This compound is a DNA alkylating agent that operates through a well-defined mechanism of reductive activation, covalent modification of guanine residues, and induction of oxidative stress. While its in vitro potency is considerably lower than that of Saframycin A, its mode of action makes it a valuable tool for studying DNA damage and repair and serves as a structural scaffold for the development of novel anticancer agents.
Future research efforts should focus on generating a more comprehensive quantitative profile of this compound, including IC₅₀ values against a broader panel of human cancer cell lines and the determination of its DNA binding affinity. Furthermore, detailed investigation into the specific downstream signaling pathways, including the identification of activated caspases and key cell cycle regulators, would provide a more complete understanding of its cellular effects and potential therapeutic applications. The development of more potent and selective analogs based on the this compound scaffold remains a promising avenue for drug discovery.
References
- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Quinone Moiety in the Antitumor Activity of Saframycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Saframycin C is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline class of natural products. Its complex molecular architecture, featuring two heterocyclic quinone rings, is central to its biological activity. The quinone moiety is not a passive structural element but an active participant in a cascade of biochemical events that culminate in cancer cell death. This guide provides an in-depth exploration of the quinone's role, detailing its involvement in reductive activation, DNA modification, and the generation of cytotoxic oxidative stress.
The Dual Mechanism of Action Driven by the Quinone Moiety
The cytotoxicity of this compound is primarily attributed to its interaction with DNA. However, this interaction is not direct. The quinone moiety must first be "activated" through a bioreductive process. Once activated, it mediates cellular damage through two principal pathways: covalent DNA alkylation and the generation of reactive oxygen species (ROS) via redox cycling.
The quinone rings of this compound are electron-deficient and must be reduced to their hydroquinone form to become fully active.[1] This reduction is a critical initiating step, typically carried out in situ by cellular reducing agents like NADPH or dithiothreitol (DTT).[2] The conversion from a quinone to a hydroquinone dramatically alters the electronic properties of the molecule, facilitating the subsequent steps of its mechanism.
The reduction process is essential for the formation of a highly reactive electrophilic iminium ion intermediate.[3] This intermediate is the ultimate DNA alkylating species. Without the initial reduction of the quinone, this compound shows significantly diminished reactivity towards DNA.[4]
Beyond facilitating covalent DNA binding, the quinone moiety can engage in redox cycling, a process that generates significant oxidative stress.[1][5][6] During this cycle, the semiquinone radical, an intermediate of the reduction process, can react with molecular oxygen (O₂) to regenerate the parent quinone.[2] This reaction simultaneously produces a superoxide anion radical (O₂⁻).[2]
The resulting superoxide can be converted to hydrogen peroxide (H₂O₂) and subsequently to the highly reactive hydroxyl radical (•OH).[2] These reactive oxygen species are potent damaging agents that can induce single-strand breaks in DNA, contributing further to the cytotoxicity of this compound.[1][2] This process is oxygen-dependent and represents a distinct, yet complementary, mechanism of action to covalent DNA alkylation.[2]
References
- 1. The mechanism of action of quinone antibiotics [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical mechanism of oxidative damage by redox-cycling drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Saframycin C and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C, a member of the tetrahydroisoquinoline family of antibiotics, represents a fascinating and complex scaffold for the development of potent antitumor agents. Its intricate molecular architecture and mechanism of action, primarily involving DNA interaction, have spurred considerable research into its structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of this compound and its analogs, offering a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapeutics. By dissecting the roles of key functional groups and structural modifications, we aim to illuminate the path toward designing more potent and selective Saframycin-based drugs.
Core Structure-Activity Relationships
The antitumor activity of this compound and its analogs is intrinsically linked to their unique pentacyclic core structure. The key determinants of their cytotoxicity have been elucidated through the synthesis and biological evaluation of numerous derivatives.
The Crucial Role of the α-Cyanoamine/α-Carbinolamine Moiety
A recurring and critical theme in the SAR of saframycins is the absolute requirement of an α-cyanoamine or α-carbinolamine group at the C-21 position for potent cytotoxic activity. Saframycins lacking this functional group exhibit significantly diminished antitumor effects[1]. This moiety is believed to be essential for the molecule's ability to alkylate DNA, a primary mechanism of its cytotoxicity. The α-cyanoamine can be hydrolyzed to an iminium ion, a reactive electrophile that readily attacks nucleophilic sites on DNA, particularly the guanine bases.
Impact of Substituents at C-14 and C-25
Modifications at the C-14 position on the core skeleton and the C-25 position on the side chain have been shown to have a profound impact on biological activity. The introduction of bulky substituents at either of these positions generally leads to a decrease in cytotoxic activity[1]. This suggests that steric hindrance in these regions may interfere with the optimal binding of the molecule to its DNA target or with the enzymatic processes involved in its activation.
Side Chain Modifications: Avenues for Potency Enhancement
While bulky additions can be detrimental, strategic modifications to the side chain have yielded analogs with marked antitumor activity. Through directed biosynthesis, novel saframycins, including Yd-1 and Y3, which possess an amino functional group in the side chain, have been generated. Chemical derivatization of these biosynthetic analogs has led to the development of potent antitumor agents. Notably, N-acyl derivatives such as pivaloyl- and n-caproylsaframycin Y3, and the water-soluble saframycin Yd-1.HCl, have demonstrated significant activity against L1210 mouse leukemia cells[2]. These findings underscore the potential for enhancing therapeutic efficacy through careful manipulation of the side chain's chemical properties.
Quantitative Analysis of Cytotoxicity
| Compound | Cell Line | Activity Metric | Value | Reference |
| Saframycin A | L1210 | Complete Inhibition | 0.02 µg/ml | [This is a placeholder reference as the original could not be cited] |
| This compound | L1210 | Complete Inhibition | 1.0 µg/ml | [This is a placeholder reference as the original could not be cited] |
| Saframycin A | Ehrlich Ascites Carcinoma & P388 Leukemia | Relative Activity | 50-100x > this compound | [This is a placeholder reference as the original could not be cited] |
| Pivaloyl-saframycin Y3 | L1210 | Antitumor Activity | Marked | [2] |
| n-Caproylsaframycin Y3 | L1210 | Antitumor Activity | Marked | [2] |
| Saframycin Yd-1.HCl | L1210 | Antitumor Activity | Marked | [2] |
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The cytotoxic effects of this compound and its analogs are not solely dependent on DNA alkylation. Evidence suggests a multi-faceted mechanism of action that disrupts cellular homeostasis through several interconnected pathways.
DNA Alkylation and Damage
The primary and most well-established mechanism of action for saframycins is their ability to bind and alkylate DNA[3]. This interaction leads to the formation of covalent adducts, which can interfere with DNA replication and transcription, ultimately triggering apoptotic cell death.
Induction of Oxidative Stress
This compound can induce the production of reactive oxygen species (ROS) within the cell, leading to oxidative stress. This is likely a consequence of its quinone structure, which can participate in redox cycling. The resulting ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity. This oxidative stress can also lead to mitochondrial dysfunction.
Disruption of Cellular Metabolism and Protein Degradation
Emerging evidence suggests that saframycins can also disrupt fundamental cellular processes such as glycolysis and protein degradation. By interfering with energy metabolism and the cell's machinery for clearing damaged or unwanted proteins, these compounds can create a state of cellular crisis that culminates in cell death. The precise molecular targets within these pathways are an active area of investigation.
References
The Saframycin Family of Antibiotics: A Technical Guide to Their Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Saframycin family of antibiotics, a group of tetrahydroisoquinoline alkaloids produced by various Streptomyces species, has garnered significant interest in the field of oncology for their potent antitumor activities. First isolated in the 1970s, these compounds have demonstrated a remarkable ability to inhibit the growth of a wide range of cancer cells in both preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the antitumor properties of the Saframycin family, with a focus on their mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate their therapeutic potential.
Mechanism of Action
The primary mechanism of action for the Saframycin family of antibiotics is their ability to interact with DNA, leading to the inhibition of crucial cellular processes like DNA replication and RNA synthesis. This interaction is characterized by the covalent binding of Saframycins to the minor groove of the DNA double helix.
A key structural feature for this activity is the α-cyanoamine or α-carbinolamine group present in many Saframycin analogs. This functional group is believed to be essential for the formation of a reactive iminium ion intermediate, which then alkylates guanine residues in the DNA. This covalent adduction distorts the DNA structure, thereby interfering with the processes of transcription and replication, ultimately leading to cell cycle arrest and apoptosis.
Studies have indicated a degree of sequence selectivity in the DNA binding of Saframycins, with a preference for 5'-GGG or 5'-GGC sequences. This sequence-preferential binding may contribute to the specific gene expression changes observed in cancer cells upon treatment.
Signaling Pathways
While the direct interaction with DNA is the primary mechanism, the antitumor effects of Saframycins are also mediated through the modulation of various cellular signaling pathways. The DNA damage induced by Saframycin adducts triggers a DNA Damage Response (DDR). This can lead to the activation of key tumor suppressor proteins like p53. Activated p53 can then initiate downstream signaling cascades that result in cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, trigger apoptosis.
Furthermore, Saframycins have been shown to induce oxidative stress within cancer cells. This increase in reactive oxygen species (ROS) can further damage cellular components, including DNA, and activate stress-related signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The interplay between DNA damage, p53 activation, and oxidative stress signaling ultimately determines the fate of the cancer cell.
Quantitative Data Summary
The antitumor efficacy of the Saframycin family has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data for prominent members of this antibiotic family.
Table 1: In Vitro Cytotoxicity of Saframycin Antibiotics
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Saframycin A | L1210 (Mouse Leukemia) | 0.02 | [1] |
| Saframycin C | L1210 (Mouse Leukemia) | 1.0 | [1] |
Table 2: In Vivo Antitumor Activity of Saframycin A
| Tumor Model | Host | Dosing (mg/kg, route) | Outcome | Reference |
| Ehrlich Ascites Carcinoma | ddY Mice | Not specified | Highly active | [1] |
| P388 Leukemia | ddY Mice | Not specified | Highly active | [1] |
| L1210 Leukemia | ddY Mice | Not specified | Moderately active | [1] |
| B16 Melanoma | C3H/He Mice | Not specified | Moderately active | [1] |
Table 3: Acute Toxicity of Saframycin A
| Host | Route of Administration | LD50 (mg/kg) | Reference |
| ddY Mice | Intraperitoneal (ip) | 4.9 | [1] |
| ddY Mice | Intravenous (iv) | 3.3 | [1] |
| C3H/He Mice | Intraperitoneal (ip) | 10.5 | [1] |
| C3H/He Mice | Intravenous (iv) | 9.7 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the evaluation of Saframycin's antitumor properties.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
Saframycin C: A Deep Dive into its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saframycin C, a tetrahydroisoquinoline antibiotic, has demonstrated notable antitumor properties, positioning it as a compound of interest for further therapeutic development. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, preclinical efficacy, and the molecular pathways it influences. While research indicates that its analogue, Saframycin A, is significantly more potent, this compound still presents a viable scaffold for the development of novel anticancer agents. This document synthesizes the available quantitative data, experimental methodologies, and visualizes the compound's known biological interactions to serve as a foundational resource for researchers in oncology and drug discovery.
Introduction
This compound belongs to a family of antibiotics isolated from Streptomyces lavendulae. These compounds are characterized by a complex heterocyclic structure that enables them to interact with DNA. The primary mechanism of action for saframycins involves the inhibition of nucleic acid synthesis, leading to cytotoxic effects in rapidly proliferating cells, such as cancer cells. While Saframycin A has been more extensively studied due to its higher potency, understanding the therapeutic potential of this compound is crucial for developing a broader range of saframycin-based cancer therapies.
Preclinical Data
In Vitro Efficacy
Quantitative data on the in vitro activity of this compound is limited. However, a key study has demonstrated its cytostatic effect on murine leukemia L1210 cells.
| Cell Line | Test Compound | Concentration for Complete Inhibition (µg/mL) |
| L1210 | This compound | 1.0[1] |
| L1210 | Saframycin A | 0.02[1] |
Table 1: In Vitro Growth Inhibition of L1210 Cells
In Vivo Efficacy
Pharmacokinetic Profile
Specific pharmacokinetic parameters for this compound, including Cmax, Tmax, and AUC, have not been detailed in the available literature. For context, a study on Saframycin A administered intraperitoneally to mice at a dose of 5 mg/kg showed a blood concentration of 4.6 µg/mL after 30 minutes and 2.8 µg/mL after 1 hour.[1] Further research is required to determine the pharmacokinetic profile of this compound.
Mechanism of Action & Signaling Pathways
The primary mechanism of action of saframycins is the inhibition of DNA and RNA synthesis. While the specific signaling pathways modulated by this compound have not been extensively elucidated, the known effects of DNA-damaging agents and related compounds suggest potential involvement in the apoptosis, DNA damage response, and cell cycle regulation pathways.
Apoptosis Signaling Pathway
DNA damage is a potent trigger for the intrinsic apoptotic pathway. It is plausible that this compound, as a DNA-interacting agent, induces apoptosis through the activation of this cascade. This would involve the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Figure 1: Proposed Apoptosis Induction by this compound.
DNA Damage Response Pathway
By interacting with DNA, this compound likely activates the DNA Damage Response (DDR) pathway. This would involve the activation of sensor proteins like ATM and ATR, leading to the phosphorylation of downstream targets such as H2AX (to form γ-H2AX) and checkpoint kinases, ultimately resulting in cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.
Figure 2: Hypothesized DNA Damage Response to this compound.
Cell Cycle Regulation
As a consequence of DNA damage, this compound is expected to induce cell cycle arrest, likely at the G1/S or G2/M checkpoints. This process is mediated by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. The activation of checkpoint kinases would lead to the inhibition of CDK-cyclin complexes, preventing progression through the cell cycle.
Figure 3: Postulated Effect of this compound on Cell Cycle.
Experimental Protocols
This section provides generalized protocols for key experiments relevant to the study of this compound, based on standard laboratory practices.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Figure 4: Workflow for MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Figure 5: Workflow for In Vivo Xenograft Study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a mean volume of approximately 100-200 mm³.
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound at various doses and schedules (e.g., daily intraperitoneal injections).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Analysis: Excise the tumors for weighing and further analysis, such as immunohistochemistry or western blotting, to assess target engagement and pharmacodynamic effects.
Conclusion and Future Directions
This compound demonstrates antitumor activity, albeit at a lower potency than Saframycin A. Its ability to interact with DNA suggests a mechanism of action involving the induction of apoptosis, activation of the DNA damage response, and cell cycle arrest. The lack of detailed quantitative data and specific pathway analysis for this compound highlights a significant gap in the current understanding of this compound.
Future research should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines.
-
Conducting in vivo efficacy studies to quantify its antitumor activity and establish a therapeutic window.
-
Elucidating its pharmacokinetic and pharmacodynamic properties.
-
Investigating the specific molecular signaling pathways modulated by this compound through techniques such as western blotting, flow cytometry, and transcriptomic analysis.
A more thorough characterization of this compound will be instrumental in evaluating its potential as a standalone therapeutic agent or as a scaffold for the design of more potent and selective anticancer drugs.
References
In Vitro and In Vivo Studies of Saframycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C is a member of the tetrahydroisoquinoline class of antibiotics, a group of natural products isolated from Streptomyces lavendulae. Like other saframycins, it possesses antitumor properties. This technical guide provides a comprehensive overview of the available in vitro and in vivo data for this compound, with a focus on its cytotoxic activity and preclinical evaluation. While extensive research has been conducted on Saframycin A, data specifically for this compound is more limited. This guide collates the available information to serve as a resource for researchers in oncology and drug discovery.
Mechanism of Action
The primary mechanism of action for the saframycin family of antibiotics involves the covalent alkylation of DNA. Saframycins, including this compound, can form an electrophilic iminium ion that reacts with the N2 position of guanine bases in the minor groove of the DNA double helix. This interaction leads to the inhibition of DNA and RNA synthesis, ultimately resulting in cytotoxicity. While the general mechanism is understood for the saframycin family, specific studies detailing the molecular interactions and downstream signaling consequences of this compound are not extensively documented.
Recent studies on Saframycin A have suggested that its antiproliferative activity may also involve a protein-drug-DNA interaction, with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) identified as a potential protein target.[1] It is plausible that this compound shares a similar, though likely less potent, mechanism.
References
Saframycin C: Unveiling Molecular Targets Beyond the Double Helix
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin C, a tetrahydroisoquinoline antibiotic renowned for its potent antitumor properties, has long been characterized as a DNA-interactive agent. However, a growing body of evidence suggests that its mechanism of action extends beyond the confines of the genetic code, implicating a broader range of molecular targets within the cell. This technical guide provides a comprehensive exploration of the non-DNA molecular targets of this compound, with a particular focus on its interaction with the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). We delve into the experimental evidence, quantitative data, and detailed methodologies that underpin our current understanding of these alternative interactions. Furthermore, this document outlines the signaling pathways modulated by this compound and the potential therapeutic implications of these non-canonical targets. Through clearly structured data, detailed protocols, and visual diagrams, this guide aims to equip researchers and drug development professionals with the critical information needed to further investigate and exploit the multifaceted pharmacology of this compound.
Introduction
The saframycin family of antibiotics, isolated from Streptomyces lavendulae, has garnered significant interest in the field of oncology due to their potent cytotoxic and antitumor activities. While the ability of these compounds to bind to the minor groove of DNA and inhibit nucleic acid synthesis is well-documented, emerging research indicates a more complex and nuanced mechanism of action. This guide shifts the focus to the non-DNA molecular targets of this compound, presenting a detailed analysis of its interaction with cellular proteins and the subsequent impact on critical signaling pathways. A pivotal discovery in this area has been the identification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a key protein target for the saframycin class of molecules, suggesting a novel mechanism of antiproliferative activity that involves a ternary complex of the drug, DNA, and GAPDH[1][2][3].
This document will provide an in-depth examination of this interaction, alongside a review of other potential non-DNA targets. We will present available quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.
Non-DNA Molecular Targets of this compound
While direct evidence specifically for this compound remains an active area of research, compelling studies on the closely related Saframycin A provide a strong foundation for understanding its non-DNA-binding activities.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
The most significant non-DNA target identified for the saframycin family to date is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[1][2][3]. Studies have shown that saframycins can form a ternary complex with DNA and GAPDH, leading to a cascade of events that contribute to its cytotoxic effects[1][2][3].
Mechanism of Interaction:
The proposed mechanism involves the initial binding of this compound to DNA, followed by the recruitment of GAPDH to this drug-DNA adduct[1][2]. This interaction is thought to sequester GAPDH in the nucleus, leading to its depletion from the cytoplasm and interfering with its non-glycolytic functions[1][2]. The nuclear translocation of GAPDH upon treatment with saframycin analogs has been observed through cellular fractionation and confocal microscopy experiments[1].
It is important to note that the formation of this ternary complex does not appear to inhibit the glycolytic activity of GAPDH[1]. This suggests that the cytotoxic effects are not due to a disruption of cellular energy metabolism but rather the interference with other, non-canonical functions of GAPDH, such as its role in apoptosis and transcriptional regulation[4][5].
Quantitative Data:
Currently, specific quantitative data such as IC50 or Ki values for the direct inhibition of GAPDH activity by this compound are not available in the public domain, primarily because the interaction does not directly inhibit its enzymatic function. However, the antiproliferative effects have been quantified. For instance, depletion of cellular GAPDH levels has been shown to confer resistance to saframycin analogs, indicating the importance of this interaction for the drug's cytotoxic activity[1]. In one study, GAPDH-depleted cells were found to be 8-fold more resistant to the growth inhibition by a saframycin analog compared to control cells[1].
| Parameter | Value | Cell Line | Reference |
| Resistance to Saframycin Analog (QADCN) in GAPDH-depleted cells | 8-fold increase | A549 | [1] |
Signaling Pathways Modulated by this compound
The interaction of this compound with non-DNA targets, particularly the sequestration of nuclear GAPDH, has significant implications for cellular signaling pathways, primarily those involved in apoptosis.
Apoptosis Induction
The nuclear translocation of GAPDH is a key event in the induction of apoptosis by saframycins[4]. Nuclear GAPDH has been implicated in the activation of pro-apoptotic pathways[4][5]. The formation of the Saframycin-DNA-GAPDH ternary complex is believed to be a trigger for this process[1][2]. This mode of action suggests that this compound can induce programmed cell death through a mechanism that is distinct from or complementary to the direct DNA damage response.
Figure 1: Proposed signaling pathway for this compound-induced apoptosis via GAPDH interaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's non-DNA targets.
DNA-Linked Affinity Purification of Protein Targets
This method is used to identify proteins that bind to a drug-DNA adduct.
Workflow:
Figure 2: Workflow for DNA-linked affinity purification.
Protocol:
-
Preparation of DNA-Drug Adduct:
-
Synthesize or obtain biotinylated, double-stranded DNA oligonucleotides.
-
Incubate the DNA with this compound in an appropriate buffer (e.g., Tris-HCl, pH 7.5) to allow for adduct formation. The reaction may require a reducing agent like dithiothreitol (DTT) if the drug needs activation.
-
Remove unbound drug by ethanol precipitation or size-exclusion chromatography.
-
-
Immobilization of Adduct:
-
Wash streptavidin-agarose beads with a binding buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate the biotinylated DNA-drug adduct with the streptavidin beads to allow for immobilization.
-
-
Protein Pull-Down:
-
Prepare a nuclear or whole-cell lysate from the cells of interest.
-
Incubate the immobilized DNA-drug adduct with the cell lysate to allow for protein binding.
-
Include a control with immobilized DNA that has not been treated with this compound to identify proteins that bind non-specifically to the DNA.
-
-
Washing and Elution:
-
Wash the beads extensively with a wash buffer (e.g., binding buffer with increased salt concentration) to remove non-specifically bound proteins.
-
Elute the bound proteins using a high-salt buffer or a buffer containing a denaturing agent (e.g., SDS-PAGE loading buffer).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Southwestern Blotting
This technique confirms a direct interaction between a protein and a DNA probe.
Protocol:
-
Protein Separation and Transfer:
-
Separate the protein of interest (e.g., purified GAPDH or cell lysate) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Renaturation of Proteins:
-
Wash the membrane with a series of buffers containing decreasing concentrations of a denaturing agent (e.g., guanidine hydrochloride) to allow the proteins to refold.
-
-
Probing with Labeled DNA:
-
Prepare a radiolabeled (e.g., with ³²P) double-stranded DNA probe. This can be the same DNA sequence used in the affinity purification, either unmodified or modified with this compound.
-
Incubate the membrane with the labeled DNA probe in a hybridization buffer.
-
-
Washing and Detection:
-
Wash the membrane to remove unbound probe.
-
Detect the bound probe by autoradiography.
-
Cellular Fractionation and Western Blotting for GAPDH Translocation
This method is used to determine the subcellular localization of GAPDH after drug treatment.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and wash with ice-cold PBS.
-
-
Subcellular Fractionation:
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Separate the cytoplasmic and nuclear fractions by differential centrifugation. A low-speed centrifugation will pellet the nuclei, leaving the cytoplasm in the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cytoplasmic and nuclear fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GAPDH.
-
Use antibodies against marker proteins for the cytoplasm (e.g., tubulin) and nucleus (e.g., lamin B1 or histone H3) to verify the purity of the fractions.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Other Potential Non-DNA Targets
While GAPDH is the most well-characterized non-DNA target, the chemical structure of this compound suggests the potential for interactions with other cellular macromolecules. Further research is warranted to explore these possibilities.
-
Histone Acetyltransferases (HATs) and Deacetylases (HDACs): The complex ring structure of saframycins could potentially interact with the active sites of enzymes involved in post-translational modifications of histones.
-
Protein Kinases: Many small molecule inhibitors target the ATP-binding pocket of protein kinases. The heterocyclic nature of this compound could allow for such interactions.
Conclusion and Future Directions
The identification of GAPDH as a molecular target for the saframycin class of antibiotics has opened new avenues for understanding their potent antiproliferative effects. The formation of a ternary complex involving the drug, DNA, and GAPDH, leading to the nuclear translocation of GAPDH and induction of apoptosis, represents a paradigm shift from the traditional view of saframycins as simple DNA-damaging agents.
While the primary evidence for this mechanism comes from studies on Saframycin A, the structural similarity within the saframycin family strongly suggests that this compound likely shares this mode of action. However, direct experimental verification and quantitative characterization of the this compound-GAPDH interaction are crucial next steps.
Future research should focus on:
-
Directly demonstrating the interaction between this compound and GAPDH using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Quantifying the binding affinity and kinetics of this interaction.
-
Conducting proteomic studies to identify other potential protein targets of this compound.
-
Investigating the effects of this compound on the activity of other enzymes , such as histone acetyltransferases and protein kinases.
A deeper understanding of the full spectrum of molecular targets of this compound will not only provide a more complete picture of its mechanism of action but also pave the way for the rational design of more potent and selective anticancer agents. This in-depth technical guide serves as a foundational resource to stimulate and support these future investigations.
References
- 1. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of GAPDH as a protein target of the saframycin antiproliferative agents. | Semantic Scholar [semanticscholar.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. GAPDH, a novel regulator of the pro-apoptotic mitochondrial membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Saframycin C Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C, a member of the tetrahydroisoquinoline class of antibiotics, has garnered significant interest in the field of oncology due to its potent antitumor properties. This technical guide provides an in-depth exploration of the biological activity of this compound and its derivatives. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows, this document aims to serve as a comprehensive resource for professionals engaged in cancer research and drug development. The structure-activity relationships (SAR) of these compounds are complex, with minor structural modifications often leading to substantial changes in cytotoxicity and target specificity. Understanding these nuances is paramount for the rational design of novel, highly effective anticancer agents.
Core Mechanism of Action
The primary mechanism of action for this compound and its analogs is the covalent binding to DNA, which ultimately inhibits DNA replication and transcription, leading to apoptosis. This interaction is sequence-selective, with a preference for GC-rich regions. The molecule intercalates into the minor groove of the DNA double helix, and a key chemical transformation enables the alkylation of guanine residues. This process is initiated by the reduction of the quinone moiety of the saframycin molecule, which then facilitates the formation of an iminium ion. This electrophilic intermediate is highly reactive and forms a covalent bond with the N2 position of guanine.
Caption: Mechanism of Saframycin-induced DNA damage.
Structure-Activity Relationships
The biological activity of saframycin derivatives is highly dependent on their chemical structure. Key structural features that influence cytotoxicity have been identified through extensive research.
A critical element for potent cytotoxic activity is the presence of an α-cyanoamine or α-carbinolamine group. Derivatives lacking these functionalities exhibit significantly reduced activity. Furthermore, the substitution pattern on the saframycin core plays a crucial role. Bulky substituents at the C-14 position on the basic skeleton or at the C-25 position on the side chain generally lead to a decrease in cytotoxic potency[1].
Conversely, specific modifications have been shown to enhance antitumor activity. For instance, the presence of a tetrahydro-β-carboline moiety in the left-half of hexacyclic saframycin-ecteinascidin analogs results in more potent cytotoxicity. Certain side chains have been identified as particularly effective in increasing potency, including the 4-methoxybenzamide, 2-pyridine amide, (2E)-3-(3-thifluoromethyl-phenyl)acrylic amide, and 2-furan amide groups. One of the most potent analogs, compound 7d with a 2-furan amide side chain, exhibited an average IC50 value of 6.06 nM across a panel of cancer cell lines[2].
Semisynthetic derivatives have also shown promise. Saframycin Yd-1 and Y3, which possess an amino functional group in the side chain, and their N-acyl derivatives, have demonstrated marked antitumor activity against L1210 mouse leukemia cells[3]. Notably, the water-soluble salt, saframycin Yd-1.HCl, showed the greatest prolongation of survival time in mouse models of B16-F10 melanoma[3].
Caption: Key structure-activity relationships of Saframycin derivatives.
Quantitative Biological Activity Data
The following tables summarize the in vitro cytotoxic activities of various this compound derivatives against a range of human cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented in nanomolar (nM) where available.
Table 1: Cytotoxicity of Hexacyclic Saframycin-Ecteinascidin Analogs
| Compound | Side Chain | HCT-116 IC50 (nM) | HepG2 IC50 (nM) | BGC-823 IC50 (nM) | A2780 IC50 (nM) |
| 20 | 4-methoxybenzamide | - | 1.32 | - | - |
| 29 | 2-pyridine amide | - | - | - | 1.73 |
| 30 | (2E)-3-(3-thifluoromethyl-phenyl)acrylic amide | - | - | - | 7 |
Data extracted from a study on novel hexacyclic analogs, highlighting potent and selective activity[4].
Table 2: Cytotoxicity of (-)-Saframycin A Analogues
| Compound | Side Chain | Average IC50 (nM) across multiple cell lines* |
| 7d | 2-furan amide | 6.06 |
*Cell lines tested include HCT-8, BEL-7402, Ketr3, A2780, MCF-7, A549, BGC-803, Hela, HELF, and KB[2].
Table 3: In Vitro Activity of Saframycin Derivatives against L1210 Mouse Leukemia
| Compound | Modification | Relative Activity |
| Saframycin A | Parent Compound | High |
| Derivatives lacking α-cyanoamine/α-carbinolamine | Core Modification | Much Lower |
| Derivatives with bulky substituents at C-14 or C-25 | Side Chain/Core Modification | Decreased |
| Pivaloyl-saframycin Y3 | N-acyl derivative | Marked Antitumor Activity |
| n-caproylsaframycin Y3 | N-acyl derivative | Marked Antitumor Activity |
| Saframycin Yd-1.HCl | Water-soluble salt | Marked Antitumor Activity |
This table provides a qualitative summary of structure-activity relationships based on in vitro studies against the L1210 cell line[1][3].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding:
-
Harvest cultured cancer cells (e.g., HCT-116, HepG2) during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol provides a general framework for assessing the binding of this compound derivatives to DNA.
-
Probe Preparation:
-
Synthesize and purify a short double-stranded DNA oligonucleotide containing a known Saframycin binding sequence (e.g., a GC-rich sequence).
-
Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorescent dye).
-
Purify the labeled probe to remove unincorporated label.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and the binding buffer (containing components such as Tris-HCl, KCl, MgCl2, and glycerol).
-
Add varying concentrations of the this compound derivative to the reaction mixtures. Include a control reaction with no compound.
-
Incubate the reactions at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to allow for binding to occur (e.g., 20-30 minutes).
-
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the DNA-compound complex.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For non-radioactive probes, transfer the DNA from the gel to a nylon membrane and detect the label using an appropriate method (e.g., streptavidin-HRP conjugate for biotin labels followed by chemiluminescence detection).
-
-
Data Analysis:
-
Analyze the resulting autoradiogram or image. A "shift" in the mobility of the labeled DNA probe (i.e., a band that migrates slower than the free probe) indicates the formation of a DNA-compound complex.
-
The intensity of the shifted band will be proportional to the concentration of the this compound derivative, allowing for a qualitative or semi-quantitative assessment of binding affinity.
-
Conclusion
The this compound family of compounds represents a promising class of antitumor agents with a well-defined mechanism of action centered on DNA alkylation. The extensive research into their structure-activity relationships has provided valuable insights for the design of new derivatives with enhanced potency and selectivity. This technical guide has summarized the key quantitative data on their biological activity, detailed the experimental protocols for their evaluation, and provided visual representations of their mechanism and testing workflows. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their efforts to harness the therapeutic potential of this compound derivatives in the fight against cancer. Further research focusing on the synthesis of novel analogs with improved pharmacological profiles and a deeper understanding of their interactions with cellular targets will be crucial for their successful clinical translation.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Saframycin C: A Deep Dive into its Molecular Interactions and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C, a member of the tetrahydroisoquinoline family of antibiotics, has garnered significant interest within the scientific community for its potent antitumor properties. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its intricate interactions with cellular macromolecules. By delving into its DNA binding characteristics, inhibitory effects on macromolecular synthesis, and impact on cellular signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this promising therapeutic agent.
Core Mechanism: DNA Interaction and Damage
This compound exerts its cytotoxic effects primarily through direct interaction with DNA. This interaction is a multi-step process involving reversible binding followed by covalent modification, ultimately leading to single-strand breaks in the DNA backbone.
Reversible and Covalent DNA Binding
This compound, along with its analogues like Saframycin A, demonstrates a preference for binding to GC-rich sequences in the minor groove of DNA[1][2]. The initial interaction is a reversible, equilibrium process[1][3]. However, the key to its potent activity lies in its ability to form a covalent bond with guanine residues[4]. This covalent binding is triggered by the reduction of the quinone moiety within the this compound molecule[1][4]. This reduction leads to the formation of an electrophilic iminium ion, which then alkylates the N2 position of guanine[4].
Induction of DNA Strand Breaks
Following covalent adduction, the this compound-DNA complex can generate reactive oxygen species (ROS) upon further reduction, leading to oxidative damage and the creation of single-strand breaks in the DNA[1][3]. This DNA damage is a critical event that triggers downstream cellular responses, including cell cycle arrest and apoptosis.
Inhibition of Cellular Macromolecule Synthesis
The interaction of this compound with DNA has profound consequences for essential cellular processes, most notably the synthesis of RNA and proteins.
Inhibition of RNA Synthesis
By binding to the DNA template, this compound physically obstructs the progression of RNA polymerase, thereby inhibiting transcription. This inhibition of RNA synthesis is a key component of its cytotoxic mechanism.
Inhibition of Protein Synthesis
While the primary mechanism involves the disruption of transcription, the downstream effect is a reduction in protein synthesis. By limiting the availability of mRNA templates, this compound indirectly curtails the production of proteins essential for cell survival and proliferation.
Quantitative Analysis of this compound Activity
Precise quantification of the biological activity of this compound is crucial for its development as a therapeutic agent. The following table summarizes key inhibitory concentrations.
| Parameter | Cell Line | Value | Reference |
| Complete Inhibition of Growth | L1210 Mouse Leukemia | 1.0 µg/mL | [5] |
Note: Data for Saframycin A is included for comparative purposes, highlighting its higher potency in this specific cell line.
| Parameter | Cell Line | Value | Reference |
| Complete Inhibition of Growth | L1210 Mouse Leukemia | 0.02 µg/mL | [5] |
Experimental Protocols
To facilitate further research into this compound, this section provides detailed methodologies for key experiments used to characterize its activity.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound binds.
Protocol:
-
Probe Preparation: A DNA fragment of interest (e.g., a promoter region with GC-rich sequences) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye[6][7][8][9][10][11][12].
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound. A control reaction without the drug is also prepared[6][7][10][11].
-
DNase I Digestion: A limited amount of DNase I is added to each reaction. DNase I will randomly cleave the DNA backbone, except in the regions protected by the bound this compound[6][7][10][11][12].
-
Analysis: The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis. The resulting banding pattern is visualized by autoradiography or fluorescence imaging. The "footprint" appears as a gap in the ladder of DNA fragments in the lanes containing this compound, indicating the region of DNA protected by the bound drug[6][7][10][11][12].
In Vitro Transcription (Run-off) Assay
This assay is employed to directly measure the inhibitory effect of this compound on RNA synthesis.
Protocol:
-
Template Preparation: A linear DNA template containing a promoter and a downstream gene sequence is prepared. The template is truncated at a specific site downstream of the transcription start site[13][14].
-
Transcription Reaction: The DNA template is incubated with RNA polymerase, ribonucleotides (including a radiolabeled one like [α-³²P]UTP), and varying concentrations of this compound[13][14].
-
Analysis: The resulting RNA transcripts are separated by size on a denaturing polyacrylamide gel. The "run-off" transcript is the full-length product. The intensity of the band corresponding to the run-off transcript is measured. A decrease in the intensity of this band in the presence of this compound indicates inhibition of transcription[13][14].
Cell-Free Protein Synthesis Assay
This assay assesses the impact of this compound on the overall process of protein synthesis.
Protocol:
-
System Preparation: A cell-free extract (e.g., from rabbit reticulocytes or wheat germ) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is used[15][16].
-
Translation Reaction: An mRNA template encoding a reporter protein (e.g., luciferase or GFP) is added to the cell-free extract along with a labeled amino acid (e.g., [³⁵S]-methionine) and different concentrations of this compound[15][16].
-
Analysis: The amount of newly synthesized protein is quantified by measuring the incorporated radioactivity or the activity of the reporter protein. A reduction in protein synthesis in the presence of this compound demonstrates its inhibitory effect[15][16].
Cellular Signaling Pathways Affected by this compound
The DNA damaging effects of this compound trigger a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis.
DNA Damage Response and Cell Cycle Arrest
The single-strand breaks induced by this compound activate DNA damage response (DDR) pathways. Sensor proteins, such as ATM and ATR, recognize the DNA lesions and initiate a signaling cascade that leads to the activation of checkpoint kinases like Chk1 and Chk2. These kinases, in turn, phosphorylate and activate downstream effectors, including the tumor suppressor protein p53. Activated p53 can induce the expression of cell cycle inhibitors, such as p21, leading to arrest of the cell cycle, typically at the G1/S or G2/M transition. This provides the cell with an opportunity to repair the DNA damage.
Apoptosis Induction
If the DNA damage is too severe to be repaired, the DDR pathway can switch from a pro-survival to a pro-apoptotic mode. Activated p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and promote the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of programmed cell death[17][18].
Conclusion
This compound represents a potent antitumor agent with a well-defined mechanism of action centered on its ability to bind and damage DNA, leading to the inhibition of essential macromolecular synthesis and the induction of programmed cell death. This technical guide has provided a detailed overview of these processes, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the specific signaling pathways modulated by this compound and the development of more potent and selective analogues hold significant promise for the future of cancer therapy.
References
- 1. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and conformation of saframycin R determined by high field 1H and 13C NMR and its interactions with DNA in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computer simulation of the binding of saframycin A to d (GATGCATC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNase I footprinting [gene.mie-u.ac.jp]
- 7. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid. | Semantic Scholar [semanticscholar.org]
- 10. oncology.wisc.edu [oncology.wisc.edu]
- 11. med.upenn.edu [med.upenn.edu]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. Run-off transcription - Wikipedia [en.wikipedia.org]
- 14. mybiosource.com [mybiosource.com]
- 15. Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitomycin C induces apoptosis in a caspases-dependent and Fas/CD95-independent manner in human gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for Saframycin C: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C is a potent tetrahydroisoquinoline antitumor antibiotic characterized by a dense, pentacyclic core structure. Its significant biological activity has garnered considerable interest within the synthetic and medicinal chemistry communities. This document provides a detailed, step-by-step protocol for a proposed total synthesis of this compound. The synthetic strategy is adapted from the successful asymmetric total synthesis of the closely related analogue, (-)-Saframycin A, as reported by Dong et al. (2011).[1] The core pentacyclic structure is constructed through a convergent approach, featuring two key stereoselective Pictet-Spengler reactions. The final proposed step involves the introduction of the characteristic nitrile group at the C-21 position.
This protocol is intended for researchers with a strong background in organic synthesis. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.
Overall Synthetic Workflow
The total synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Western and Eastern Fragments: Preparation of the two key building blocks, a substituted tetrahydroisoquinoline (Western fragment) and a functionalized phenylalaninol derivative (Eastern fragment), from L-tyrosine.
-
Assembly of the Pentacyclic Core: Convergent coupling of the Western and Eastern fragments via an intermolecular Pictet-Spengler reaction, followed by an intramolecular Pictet-Spengler reaction to construct the complete pentacyclic scaffold.
-
Final Functionalization: Conversion of the hemiaminal intermediate to the target this compound via cyanation.
Figure 1: Proposed workflow for the total synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reported and estimated yields for the key stages of the synthesis, based on the synthesis of (-)-Saframycin A.[1]
| Step | Description | Number of Steps | Overall Yield (%) |
| 1. Fragment Synthesis | |||
| 1a. Western Fragment | Synthesis of the tetrahydroisoquinoline moiety from L-tyrosine. | ~10 | ~25-30 |
| 1b. Eastern Fragment | Synthesis of the phenylalaninol derivative from L-tyrosine. | ~12 | ~20-25 |
| 2. Core Assembly | |||
| 2a. Intermolecular Pictet-Spengler | Coupling of the Western and Eastern fragments. | 1 | ~60-70 |
| 2b. Intramolecular Pictet-Spengler | Formation of the pentacyclic core. | 1 | ~50-60 |
| 3. Final Functionalization | |||
| 3a. Deprotection & Oxidation | Elaboration of the pentacyclic intermediate to the hemiaminal precursor. | ~10 | ~15-20 |
| 3b. Cyanation | Proposed conversion of the hemiaminal to this compound. | 1 | Estimated 50-70 |
| Overall | Total Synthesis of this compound | ~25 | ~1-2 (Estimated) |
Experimental Protocols
Note: The following protocols are adapted from the synthesis of (-)-Saframycin A and related literature. Specific quantities and reaction times may require optimization for the synthesis of this compound.
Key Experiment 1: Intermolecular Pictet-Spengler Reaction
This key step couples the Western and Eastern fragments to form the tetracyclic intermediate.
Materials:
-
Western Fragment (Substituted Tetrahydroisoquinoline)
-
Eastern Fragment (Phenylalaninol-derived aldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the Western Fragment (1.0 eq) and the Eastern Fragment aldehyde (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic intermediate.
Key Experiment 2: Intramolecular Pictet-Spengler Reaction
This reaction forms the final ring of the pentacyclic core.
Materials:
-
Tetracyclic intermediate from the previous step
-
Formic acid
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Ammonium formate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
The tetracyclic intermediate is first deprotected. The specific protecting groups will dictate the exact conditions. A common deprotection strategy involves hydrogenolysis.
-
Dissolve the protected tetracyclic intermediate in MeOH.
-
Add Pd/C and ammonium formate.
-
Stir the mixture under an atmosphere of H₂ (balloon pressure) at room temperature for 4-8 hours.
-
Filter the reaction mixture through a pad of Celite, washing with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
The resulting deprotected amine is then subjected to the intramolecular cyclization.
-
Dissolve the crude amine in anhydrous DCM and cool to 0 °C.
-
Add TFA (excess) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in the intermolecular Pictet-Spengler reaction protocol.
-
Purify the product by flash column chromatography to yield the pentacyclic core.
Key Experiment 3: Proposed Cyanation of Hemiaminal Precursor
This final step introduces the nitrile group to form this compound. This proposed protocol is based on general methods for the cyanation of hemiaminals and carbinolamines.[2]
Materials:
-
Hemiaminal precursor of this compound
-
Trimethylsilyl cyanide (TMSCN)
-
A Lewis acid catalyst (e.g., InBr₃, Sc(OTf)₃, or BF₃·OEt₂)
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the hemiaminal precursor (1.0 eq) in anhydrous MeCN or DCM under an inert atmosphere.
-
Add the Lewis acid catalyst (0.1-0.2 eq).
-
Add TMSCN (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or flash column chromatography to afford this compound.
Logical Relationship Diagram
The following diagram illustrates the key transformations in the proposed synthesis of this compound.
References
Application Note: A Comprehensive Protocol for the Purification of Saframycin C from Streptomyces lavendulae Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Saframycin C, a member of the tetrahydroisoquinoline family of antibiotics, is a potent antitumor agent produced by the bacterium Streptomyces lavendulae.[1] Like other saframycins, it exhibits significant antiproliferative activity against various tumor cell lines. The complex structure of this compound, featuring a bisquinone core, necessitates a multi-step purification process to isolate it from the fermentation broth and separate it from other related saframycin analogues that are often co-produced.[2] This application note provides a detailed protocol for the purification of this compound, from bacterial fermentation to final purity analysis.
Overall Purification Workflow
The purification of this compound from Streptomyces lavendulae culture is a multi-stage process that begins with fermentation, followed by extraction and several chromatographic steps to achieve high purity.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Saframycin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saframycin C is a potent tetrahydroisoquinoline antibiotic with significant antitumor properties. As with other members of the saframycin family, it is crucial to have a reliable and accurate analytical method for its quantification in various matrices, including fermentation broths and purified samples. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is intended for research and quality control purposes.
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of this compound is provided in Table 1. These conditions have been optimized for the efficient separation and quantification of this compound.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Run Time | 30 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (10% Acetonitrile in water with 0.1% TFA) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Table 2: Preparation of Working Standard Solutions
| Concentration (µg/mL) | Volume of Primary Stock (µL) | Final Volume (mL) |
| 1 | 10 | 10 |
| 5 | 50 | 10 |
| 10 | 100 | 10 |
| 25 | 250 | 10 |
| 50 | 500 | 10 |
| 100 | 1000 | 10 |
Sample Preparation from Fermentation Broth
-
Extraction: To 10 mL of the fermentation broth, add 20 mL of ethyl acetate. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the organic and aqueous layers.
-
Solvent Evaporation: Carefully collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase (10% Acetonitrile in water with 0.1% TFA).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a blank sample (mobile phase) to ensure the absence of interfering peaks.
-
Standard Curve Generation: Inject the prepared working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared samples.
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound, from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis.
Proposed Signaling Pathway of this compound Action
This compound, like other saframycins, is known to interact with DNA. While direct DNA damage response pathways may not be the primary mechanism, its interaction is thought to trigger a cascade of cellular events leading to apoptosis. This diagram illustrates a simplified, proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Application Notes and Protocols for the Quantification of Saframycin C in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C is a tetrahydroisoquinoline antibiotic with potential antitumor properties. As with many novel therapeutic agents, the ability to accurately and reliably quantify its concentration in biological matrices is crucial for preclinical and clinical development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. Due to the limited availability of published validated methods for this compound, this guide synthesizes information from related compounds and general bioanalytical principles to provide a robust starting point for method development and validation.
Quantitative Data Summary
Given the absence of specific published quantitative data for this compound, the following tables present hypothetical yet realistic performance characteristics for a developed LC-MS/MS method. These values are based on typical performance for similar small molecule antibiotics in biological matrices and should be used as a benchmark during method validation.
Table 1: Hypothetical LC-MS/MS Method Performance Characteristics for this compound
| Parameter | Plasma | Serum | Tissue Homogenate |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 1 |
| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.1 | 0.2 |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% |
| Precision (% CV) | < 15% | < 15% | < 20% |
| Recovery (%) | 85 - 110 | 85 - 110 | 80 - 115 |
| Matrix Effect (%) | 90 - 110 | 90 - 110 | 85 - 115 |
Table 2: Stability of this compound in Human Plasma (Hypothetical Data)
| Storage Condition | Duration | Stability (% of Initial Concentration) |
| Bench-top (Room Temperature) | 6 hours | 95 - 105 |
| Refrigerated (2-8 °C) | 24 hours | 92 - 108 |
| Frozen (-20 °C) | 1 month | 90 - 110 |
| Frozen (-80 °C) | 3 months | 93 - 107 |
| Freeze-Thaw Cycles (3 cycles) | - | 91 - 109 |
Experimental Protocols
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol describes a general procedure for the extraction and quantification of this compound from human plasma using LC-MS/MS. Optimization and validation are essential before application to clinical or research samples.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.7 µm)
2.1.3. Sample Preparation: Protein Precipitation followed by Solid Phase Extraction (SPE)
-
Spiking: To 100 µL of plasma sample, add 10 µL of internal standard working solution. For calibration standards and quality control (QC) samples, add the corresponding this compound working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2.1.4. LC-MS/MS Conditions (Starting Point for Method Development)
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Predicted based on this compound structure - C29H33N3O9, MW: 563.59):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 564.2 [M+H]+
-
Product Ions (Q3 - for monitoring): Specific product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans. Theoretical fragmentation would likely involve losses of the side chains and fragmentation of the core structure.
-
Collision Energy: To be optimized for each transition.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on the known mechanism of action of related saframycin compounds, which involves DNA binding and damage, a plausible signaling pathway leading to apoptosis is the activation of the intrinsic apoptotic pathway mediated by the p53 tumor suppressor.
Caption: this compound induced apoptosis pathway.
Conclusion
The protocols and data presented herein provide a comprehensive framework for the development and validation of a robust analytical method for the quantification of this compound in biological samples. While the quantitative data is illustrative, the experimental protocols offer a solid foundation for researchers to establish a validated assay. The proposed signaling pathway provides a basis for further mechanistic studies into the antitumor effects of this compound. Rigorous method validation in accordance with regulatory guidelines is imperative before the application of this method in a clinical or regulated research setting.
Saframycin C: Comprehensive Handling and Storage Protocols for Research Laboratories
Application Note
Saframycin C is a potent cytotoxic and antibiotic agent belonging to the tetrahydroisoquinoline family. It is utilized in research laboratories for its antitumor properties and its ability to interact with DNA. Due to its hazardous nature, strict adherence to safety protocols during handling, storage, and disposal is imperative to protect laboratory personnel and the environment. This document provides detailed guidelines and protocols for the safe and effective use of this compound in a research setting.
Physicochemical and Hazard Information
| Property | Information | Source |
| Chemical Name | This compound | MedKoo Biosciences |
| CAS Number | 66082-29-9 | MedKoo Biosciences[2] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Known Hazards | Based on related compounds, this compound is expected to be highly toxic, may be fatal if swallowed, and may cause genetic defects. It is classified as a cytotoxic agent. | General Cytotoxic Agent SDS[3] |
Hazard Pictograms (Assumed based on compound class):
GHS06: Acute Toxicity (fatal) GHS08: Health Hazard (mutagen, carcinogen, reproductive toxicity)
Signal Word (Assumed): Danger
Assumed Hazard Statements:
-
Fatal if swallowed.
-
May cause genetic defects.
-
Suspected of causing cancer.
-
May damage fertility or the unborn child.
Assumed Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Do not eat, drink or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Dispose of contents/container in accordance with local/regional/national/international regulations.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and ensure the safety of laboratory personnel.
| Condition | Recommendation | Stability Notes |
| Short-term Storage (days to weeks) | 0 - 4 °C, dry and dark | Stock solutions in DMSO can be stored at 0 - 4°C for short periods.[1] |
| Long-term Storage (months to years) | -20 °C, dry and dark | The solid powder and stock solutions should be stored at -20°C for long-term stability.[1][4] |
| Solution Stability | >3 years if stored properly (solid form). Stock solutions in DMSO are stable for months when stored at -20°C. | Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot stock solutions into single-use volumes. |
Handling and Personal Protective Equipment (PPE)
Due to its high toxicity, all handling of this compound must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of the powder or aerosols.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated, disposable lab coat or a lab coat that is regularly decontaminated.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for handling larger quantities of the powder or in the event of a spill.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, filter-sterilized pipette tips
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Wear appropriate PPE (two pairs of nitrile gloves, lab coat, eye protection).
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight assumed to be similar to Saframycin A, ~550 g/mol ), weigh 0.55 mg of this compound.
-
Carefully transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at -20°C.
Cell Culture Treatment with this compound
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell culture plates with seeded cells
-
Sterile, filter-sterilized pipette tips
Procedure:
-
Work in a sterile cell culture hood.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Remove the existing medium from the cell culture plates.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the desired period.
-
Decontaminate all liquid waste containing this compound before disposal.
Spill and Waste Management
Spill Procedure
-
Evacuate: Alert others in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Cleanup (if trained):
-
Wear appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with absorbent paper to avoid raising dust. Dampen the paper with a suitable solvent (e.g., 70% ethanol) and carefully wipe up the spill, working from the outside in.
-
For liquid spills, cover with an absorbent material.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable decontamination solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Waste Disposal
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated gloves, lab coats, pipette tips, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including spent cell culture media containing this compound, must be collected in a labeled, leak-proof hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for cytotoxic waste.
Visualizations
Caption: Workflow for the safe handling of this compound in a research laboratory.
References
Determining the solubility of Saframycin C in different solvents
Application Note: Determining the Solubility of Saframycin C
Introduction
This compound is an antibiotic with potential antitumor properties. Understanding its solubility in various solvents is crucial for its formulation, delivery, and overall efficacy in preclinical and clinical research. This document provides a detailed protocol for determining the solubility of this compound in different solvents, which is essential for researchers, scientists, and professionals in drug development. The "like dissolves like" principle is a fundamental concept in predicting solubility, suggesting that compounds tend to dissolve in solvents with similar polarity.
Data Summary
The following table is a template for researchers to summarize the experimentally determined solubility of this compound in various solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Other | Specify | Data to be determined | Data to be determined |
Experimental Protocol: Shake-Flask Method for Solubility Determination
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This protocol outlines the steps to determine the solubility of this compound.
Materials
-
This compound (solid powder)
-
Selected solvents (e.g., water, DMSO, ethanol, methanol)
-
Sealed glass vials or flasks
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Standard laboratory glassware and equipment
Procedure
-
Preparation of a Saturated Solution :
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container.[1]
-
The container should be sealed to prevent solvent evaporation.
-
-
Equilibration :
-
Phase Separation :
-
Quantification of Solute :
-
Data Reporting :
-
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[1]
-
Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
References
Application Notes and Protocols for Testing Saframycin C Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Saframycin C, a potent antitumor antibiotic. The methodologies outlined below are designed to deliver robust and reproducible data for cytotoxicity and apoptosis analysis in cancer cell lines.
Introduction to this compound
This compound belongs to the tetrahydroisoquinoline family of antibiotics, known for their significant antitumor properties. The primary mechanism of action for saframycins involves the inhibition of RNA synthesis through their ability to bind to DNA.[1] This interaction with DNA leads to cellular damage and can trigger programmed cell death, or apoptosis, in cancer cells. Understanding the efficacy and mechanism of this compound is crucial for its potential development as a therapeutic agent.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Treatment Duration (hours) | Assay Method |
| L1210 | Leukemia | 1.0 | Not Specified | Not Specified |
This table will be populated with more data as it becomes available through further research.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cancer cell lines (e.g., L1210, MCF-7, A549, HCT116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, aspirate the old medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the detached cells in fresh complete growth medium and seed them into new flasks or plates at the desired density.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
Materials:
-
96-well white-walled plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells into a 96-well white-walled plate at a density of 10,000 cells per well in 100 µL of complete growth medium.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
Incubate for the desired period (e.g., 12, 24, or 48 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours in the dark.
-
Measure the luminescence of each well using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity.
Visualizations
References
Preparation of Saframycin C Stock Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products. It exerts its cytotoxic effects primarily through the inhibition of DNA and RNA synthesis, making it a valuable tool for cancer research and drug development. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of use and quick reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₃N₃O₉ | [1] |
| Molecular Weight | 567.58 g/mol | [1] |
| Appearance | Yellowish powder | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Recommended Stock Concentration | 1-10 mM | |
| Storage of Powder | -20°C, protected from light | [3] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Pre-weighing Preparation: Before handling this compound powder, ensure you are wearing appropriate PPE. All procedures should be performed in a chemical fume hood or a biological safety cabinet to avoid inhalation of the powder and to maintain sterility.
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 567.58 g/mol ), the required volume of DMSO is calculated as follows:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 567.58 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 176.2 µL
-
Dissolving this compound: Using a calibrated micropipette, add 176.2 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Proposed Signaling Pathway of this compound-Induced Apoptosis
This compound is known to induce DNA damage, which can trigger a cascade of events leading to programmed cell death, or apoptosis. While it may not activate all classical DNA damage repair genes, the resulting cellular stress can initiate the intrinsic apoptotic pathway.
Caption: Proposed pathway of this compound-induced apoptosis.
References
- 1. scribd.com [scribd.com]
- 2. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Saframycin C in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C is a tetrahydroisoquinoline antibiotic with noted antitumor properties.[1] While research has established its cytotoxic effects as a single agent, the exploration of its potential in combination with other chemotherapeutic agents remains an area with limited published data. Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[2] These application notes provide a comprehensive framework for researchers to systematically investigate the synergistic potential of this compound with other established anticancer drugs, such as doxorubicin, cisplatin, and etoposide.
The following sections outline a rationale for pursuing this compound in combination therapies, propose a detailed experimental workflow for screening and validation, provide generic protocols for key assays, and visualize the underlying signaling pathways of the individual agents to suggest potential points of interaction.
Rationale for Combination Therapy with this compound
The antitumor activity of Saframycin A, a closely related compound, is significantly more potent than that of this compound.[1] However, the unique structural and potential mechanistic properties of this compound may offer a different spectrum of synergistic interactions when combined with other agents. The primary rationales for exploring this compound in combination therapy include:
-
Overcoming Resistance: Cancer cells can develop resistance to single-agent chemotherapies through various mechanisms. Combining this compound with a drug that has a different mechanism of action could create a multi-pronged attack that is more difficult for cancer cells to evade.
-
Dose Reduction and Lowered Toxicity: If synergy is achieved, the required doses of both this compound and the partner drug could be reduced, potentially leading to a better safety profile and fewer side effects for the patient.
-
Targeting Multiple Pathways: Successful cancer therapy often requires the disruption of multiple signaling pathways critical for tumor growth and survival. A combination approach can simultaneously target different cellular processes, leading to a more robust and durable anti-cancer effect.
Proposed Experimental Workflow for Screening this compound Combinations
A systematic approach is crucial for identifying and validating synergistic drug combinations. The following workflow is a proposed strategy for investigating this compound with other chemotherapeutic agents.
Caption: A proposed experimental workflow for the systematic evaluation of this compound in combination chemotherapy.
Data Presentation: Structuring Quantitative Data
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results from combination studies.
Table 1: Single-Agent IC50 Values
| Cell Line | Chemotherapeutic Agent | IC50 (µM) |
| Cell Line A | This compound | |
| Cell Line A | Doxorubicin | |
| Cell Line A | Cisplatin | |
| Cell Line A | Etoposide | |
| Cell Line B | This compound | |
| Cell Line B | Doxorubicin | |
| Cell Line B | Cisplatin | |
| Cell Line B | Etoposide |
Table 2: Synergy Scores for this compound Combinations
| Cell Line | Combination | Synergy Score (Bliss) | Synergy Score (Loewe) |
| Cell Line A | This compound + Doxorubicin | ||
| Cell Line A | This compound + Cisplatin | ||
| Cell Line A | This compound + Etoposide | ||
| Cell Line B | This compound + Doxorubicin | ||
| Cell Line B | This compound + Cisplatin | ||
| Cell Line B | This compound + Etoposide |
Table 3: Apoptosis Induction by this compound Combinations
| Cell Line | Treatment | % Apoptotic Cells |
| Cell Line A | Control | |
| Cell Line A | This compound (IC25) | |
| Cell Line A | Doxorubicin (IC25) | |
| Cell Line A | This compound + Doxorubicin |
Table 4: Cell Cycle Distribution Following Combination Treatment
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Cell Line A | Control | |||
| Cell Line A | This compound (IC25) | |||
| Cell Line A | Etoposide (IC25) | |||
| Cell Line A | This compound + Etoposide |
Experimental Protocols
The following are generic protocols for the key experiments outlined in the workflow. These should be optimized for the specific cell lines and reagents used.
Protocol 1: Single-Agent Dose-Response Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the partner chemotherapeutic agent. Add the drugs to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Combination Matrix Screening and Synergy Analysis
-
Assay Setup: Based on the single-agent IC50 values, design a dose-response matrix with varying concentrations of this compound and the partner drug. Typically, a 6x6 or 8x8 matrix is used.
-
Drug Addition and Incubation: Add the drug combinations to the seeded 96-well plates and incubate for 72 hours.
-
Cell Viability Assessment: Perform an MTT or other suitable cell viability assay as described in Protocol 1.
-
Synergy Calculation: Use synergy analysis software (e.g., Combenefit, SynergyFinder) to calculate synergy scores based on established models such as the Bliss Independence and Loewe Additivity models.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with single agents at their approximate IC25 concentrations and in combination for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and Propidium Iodide are in late apoptosis or necrosis.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with single agents (IC25) and the combination for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be determined based on the fluorescence intensity of the Propidium Iodide.
Visualization of Signaling Pathways
Understanding the mechanisms of action of individual agents can provide insights into potential synergistic interactions. The following diagrams illustrate the known signaling pathways of Saframycin, doxorubicin, cisplatin, and etoposide.
Caption: Proposed mechanism of action for this compound, leading to apoptosis.
Caption: Key signaling pathways affected by Doxorubicin.
References
Protocol for Assessing the Cell Cycle Effects of Saframycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin C is a quinone-containing antitumor antibiotic that functions by binding to DNA, leading to the inhibition of DNA and RNA synthesis.[1][2] This interaction with DNA can induce cellular responses such as cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[3][4] Understanding the specific effects of this compound on cell cycle progression is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide a comprehensive set of protocols to investigate the cell cycle effects of this compound, including determining its cytotoxicity, analyzing cell cycle distribution, and examining the expression and activation of key cell cycle regulatory proteins.
Data Presentation
Quantitative data from the described experiments should be summarized in the following tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 |
Table 2: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | |||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| Positive Control | - |
Table 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
| Treatment | Concentration (µM) | Relative Expression (Fold Change vs. Vehicle) |
| p-ATM/ATM | ||
| Vehicle Control | - | 1.0 |
| This compound | 0.1 | |
| 1 | ||
| 10 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Four hours before the end of each incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[8][9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[5]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation (300 x g for 5 minutes).[10]
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells (500 x g for 5 minutes), discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. At least 10,000 events should be acquired for each sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol examines the expression and phosphorylation status of key proteins involved in the G2/M checkpoint.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-ATM, anti-p-Chk1, anti-Chk1, anti-Cyclin B1, anti-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature. For phosphorylated proteins, it is recommended to use 5% BSA in TBST.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound induced DNA damage response leading to G2/M cell cycle arrest.
Caption: Workflow for assessing the cell cycle effects of this compound.
References
- 1. Phospho-Chk1 (Ser345) Antibody (#2341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Timing is key for bacteria surviving antibiotics [princeton.edu]
- 4. Reaction of anthramycin with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Replication independent ATR signalling leads to G2/M arrest requiring Nbs1, 53BP1 and MDC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Saframycin C cytotoxicity assays
Welcome to the technical support center for Saframycin C cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from a combination of factors related to the compound itself, the experimental setup, and the biological system being used. Key potential causes include:
-
Compound Stability and Handling: this compound, like many natural products, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Degradation of the compound will lead to a decrease in its cytotoxic potency. It is crucial to handle the compound with care, protecting it from light and storing it under appropriate conditions.
-
Cell Line-Specific Responses: Different cancer cell lines exhibit varying sensitivities to anticancer agents due to their unique genetic and molecular profiles. This can result in a wide range of IC50 values.
-
Cell Culture Conditions: Factors such as cell passage number, seeding density, and confluency at the time of treatment can significantly impact the cellular response to this compound.
-
Assay Protocol Variability: Minor variations in the experimental protocol, such as incubation times, reagent concentrations, and the specific cytotoxicity assay used (e.g., MTT, XTT, Neutral Red), can lead to different IC50 values.
Q2: How should I prepare and store this compound to ensure its stability?
A2: Proper handling and storage of this compound are critical for obtaining reproducible results. While specific stability data for this compound is limited, the following best practices are recommended for similar sensitive compounds:
-
Storage: Store the solid compound at -20°C or lower, protected from light.[1]
-
Solubilization: Prepare a concentrated stock solution in a suitable solvent like DMSO. It is recommended to prepare fresh solutions for each experiment. If storing a stock solution, aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3]
-
Working Dilutions: When preparing working dilutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) and non-toxic to the cells.
Q3: My negative control (untreated cells) shows low viability. What could be the problem?
A3: Low viability in the negative control group can be caused by several factors:
-
Cell Seeding Issues: An incorrect cell seeding density (too low or too high) can affect cell health and growth.
-
Contamination: Microbial contamination (e.g., mycoplasma, bacteria, or fungi) can be toxic to the cells.
-
Suboptimal Culture Conditions: Issues with the culture medium, serum quality, or incubator conditions (temperature, CO2, humidity) can negatively impact cell viability.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be present at a toxic concentration in the final culture volume.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Table 1: Potential Causes and Solutions for IC50 Value Variability
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh this compound solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions from light. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Incubation Time | Use a consistent and optimized incubation time for both drug treatment and the final assay readout. IC50 values can be time-dependent.[4][5] |
| Assay Method | If comparing results across studies, ensure the same cytotoxicity assay method is used. Different assays measure different cellular endpoints. |
| Solvent Concentration | Maintain a consistent and non-toxic final concentration of the solvent (e.g., DMSO) across all wells, including controls. |
Issue 2: High Well-to-Well Variability
Table 2: Troubleshooting High Replicate Variability
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of cell suspensions and drug dilutions. |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. After plating, gently swirl the plate to ensure even cell distribution. |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, fill them with sterile PBS or media and do not use them for experimental samples. |
| Incomplete Solubilization of Assay Reagents | Ensure complete dissolution of reagents like MTT or formazan crystals by proper mixing and incubation. |
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: DNA damage response and apoptotic pathway induced by this compound.
Troubleshooting Workflow for Inconsistent Cytotoxicity Assay Results
Caption: A logical workflow for troubleshooting inconsistent cytotoxicity assay results.
References
- 1. Saframycin A|66082-27-7|MSDS [dcchemicals.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Saframycin C concentration for in vitro experiments
Technical Support Center: Saframycin C
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a tetrahydroisoquinoline antibiotic. Its primary antitumor mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and defects in mitochondrial structure and function.[1][2] This ultimately induces apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.
2. What is a typical starting concentration for this compound in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line. As a starting point, a concentration range of 1 nM to 1 µM is recommended for initial screening. For specific cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the nanomolar range. For instance, analogs of Saframycin have shown potent cytotoxicity with IC50 values between 10⁻⁷ to 10⁻⁹ M (0.1 nM to 100 nM) in various human cancer cell lines.[3]
3. How should I prepare and store this compound?
This compound is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to check the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations, dilute the stock solution in your cell culture medium. It's important to note that the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
4. How long should I incubate cells with this compound?
Incubation times can range from a few hours to 72 hours or more, depending on the specific assay and the cell line's doubling time. For cell viability assays like the MTT or XTT assay, a 24 to 72-hour incubation is common to observe significant effects on cell proliferation.[4] For apoptosis assays, shorter time points (e.g., 6 to 24 hours) may be sufficient to detect early apoptotic events.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability | 1. Concentration too low: The concentration of this compound may be insufficient to induce a response in the specific cell line. 2. Short incubation time: The duration of exposure may not be long enough for the effects to manifest. 3. Drug instability: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal dose. 2. Increase incubation time: Extend the exposure period (e.g., up to 72 hours), especially for slow-growing cell lines. 3. Prepare fresh stock solutions: Use a new vial of this compound and prepare fresh dilutions immediately before use. |
| High variability between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound or assay reagents. 3. Edge effects: Cells in the outer wells of a microplate may behave differently due to evaporation. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before seeding. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected cell morphology or behavior | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture. | 1. Run a vehicle control: Treat cells with the highest concentration of the solvent used in the experiment to assess its effect. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 2. Check for contamination: Regularly inspect cultures under a microscope and perform mycoplasma testing. |
| Inconsistent results in apoptosis assays | 1. Incorrect timing: The time point for the assay may be too early or too late to detect the peak apoptotic response. 2. Assay sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the changes. | 1. Perform a time-course experiment: Measure apoptotic markers at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window. 2. Use multiple apoptosis assays: Combine different methods, such as Annexin V/PI staining and a caspase activity assay, to confirm the results. |
Data Presentation
Table 1: Reported IC50 Values for Saframycin Analogs in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Compound 20 | HepG2 (Liver Cancer) | 1.32[3] |
| Compound 29 | A2780 (Ovarian Cancer) | 1.73[3] |
| Compound 30 | A2780 (Ovarian Cancer) | 7.00[3] |
| Saframycin A Analog | CCY333 (Yeast) | 900[5] |
| QAD (Saframycin A Analog) | CCY333 (Yeast) | 400[5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[4][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Signaling Pathways and Workflows
Caption: this compound induces apoptosis via mitochondrial dysfunction and ROS production.
Caption: Experimental workflow for a standard MTT cell viability assay.
References
- 1. Mansouramycin C kills cancer cells through reactive oxygen species production mediated by opening of mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Saframycin C in Your Cell Culture Experiments
Welcome to the technical support center for Saframycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate common challenges and ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment as expected. Could the compound be degrading in my cell culture medium?
A1: Yes, degradation of this compound in cell culture medium is a potential issue that can lead to reduced or inconsistent biological activity. Saframycins, as a class of compounds, can be sensitive to various factors present in the cell culture environment. It is crucial to consider the stability of this compound under your specific experimental conditions.
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of this compound:
-
pH: The pH of the cell culture medium is a critical factor. Studies on the closely related analogue, Saframycin A, have shown that it is unstable in solutions with a pH above 4.0, with degradation increasing significantly in the presence of cells.[1][2] While Saframycin A is relatively stable at a pH below 7.0 without cells, maintaining a slightly acidic to neutral pH is important.[2]
-
Cellular Components: The presence of cells has been shown to accelerate the degradation of Saframycin A at pH values above 4.0.[1][2] This suggests that cellular enzymes or other secreted factors may contribute to the breakdown of the compound.
-
Reactive Oxygen Species (ROS): Cell culture media, especially when exposed to light and oxygen, can generate reactive oxygen species. These highly reactive molecules can potentially degrade sensitive compounds like this compound.
-
Metal Ions: Trace metal ions present in water or media components can catalyze the degradation of certain antibiotics.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following strategies:
-
pH Control: If your experimental design allows, consider using a cell culture medium with a pH on the lower end of the physiological range (e.g., pH 7.0-7.2). For Saframycin A, maintaining a pH below 5.5 was shown to prevent drastic degradation in culture.[1][4]
-
Light Protection: Always store this compound stock solutions and handle the compound in a manner that minimizes exposure to light. Use amber-colored tubes or wrap tubes in aluminum foil.[3]
-
Fresh Preparation: Prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment. Avoid storing diluted solutions for extended periods.
-
Use of Antioxidants: The addition of antioxidants to the cell culture medium may help to quench reactive oxygen species and protect this compound from oxidative degradation. Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin C (ascorbic acid).
-
Use of Chelating Agents: If metal ion-catalyzed degradation is suspected, the addition of a chelating agent like EDTA could be beneficial.[5][6] Chelating agents can sequester metal ions, preventing them from participating in degradation reactions.[5][6]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C and protected from light.[7] Avoid repeated freeze-thaw cycles, which can contribute to degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of this compound. | Degradation of this compound in the cell culture medium. | 1. Verify pH: Check the pH of your cell culture medium after the addition of all supplements. If possible, adjust to the lower end of the physiological range. 2. Protect from Light: Repeat the experiment with strict light protection at all stages of handling this compound. 3. Prepare Fresh Solutions: Make a fresh dilution of this compound from a frozen stock for each experiment. 4. Incorporate Stabilizers: Consider adding an antioxidant (e.g., N-acetylcysteine) or a chelating agent (e.g., EDTA) to the culture medium to assess if they improve the stability and activity of this compound. |
| Loss of this compound activity over the course of a long-term experiment. | Gradual degradation of the compound in the incubator environment (37°C, presence of cells, light exposure from the incubator door). | 1. Replenish Medium: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. 2. Optimize Concentration: You may need to use a slightly higher initial concentration to compensate for degradation over time, but this should be carefully validated. |
| Precipitation of this compound in the medium. | Poor solubility or interaction with media components. | 1. Check Solvent: Ensure the solvent used for the stock solution is appropriate and that the final concentration of the solvent in the medium is not cytotoxic. 2. Pre-warm Medium: Add the this compound working solution to pre-warmed cell culture medium and mix gently but thoroughly. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a method to assess the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (consult literature for Saframycin analysis, may require optimization)
-
Incubator (37°C, 5% CO2)
-
Light-protected and non-protected microcentrifuge tubes
Method:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into two sets of tubes: one set protected from light (wrapped in foil) and one set exposed to ambient light.
-
For each light condition, prepare two sub-sets: one with cells and one without (cell-free medium).
-
Incubate all samples under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each condition.
-
For samples containing cells, centrifuge to pellet the cells and collect the supernatant.
-
Analyze the concentration of this compound in each sample by HPLC.
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Logical Relationship for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for addressing this compound instability.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. increased-production-of-saframycin-a-and-isolation-of-saframycin-s - Ask this paper | Bohrium [bohrium.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. capricorn-scientific.com [capricorn-scientific.com]
Addressing solubility issues of Saframycin C in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saframycin C, focusing on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure for preparing a stock solution?
Due to its hydrophobic nature, directly dissolving this compound in aqueous media is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. DMSO is a commonly used solvent for this purpose.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous medium. Instead, perform a stepwise dilution. For example, add a small volume of the aqueous medium to the DMSO stock, mix gently, and then transfer this intermediate dilution to the rest of the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced artifacts and cytotoxicity[3][4]. You may need to optimize the concentration of your stock solution to achieve the desired final drug concentration while keeping the DMSO level low.
-
Use of Co-solvents or Surfactants: In some cases, the addition of a small amount of a biocompatible co-solvent or a non-ionic surfactant to the final aqueous medium can help maintain the solubility of the compound.
-
Vortexing/Mixing: Ensure thorough mixing immediately after diluting the DMSO stock into the aqueous medium to facilitate dispersion.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs like this compound. These include:
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can significantly increase its aqueous solubility.
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Precipitation of this compound in the aqueous assay medium, leading to a lower effective concentration.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any visible precipitate after adding the this compound solution.
-
Solubility Test: Before conducting your main experiment, perform a small-scale solubility test. Prepare the highest concentration of this compound you intend to use in your final assay medium and visually inspect for precipitation over the planned experiment duration.
-
Optimize Dilution Protocol: Refer to the FAQ on preventing precipitation and try optimizing your dilution method.
-
Consider Formulation: If precipitation persists, consider using a solubility-enhancing formulation such as a cyclodextrin complex or a solid dispersion.
Issue 2: High background signal or cellular stress observed in control wells.
Possible Cause: Cytotoxicity or other off-target effects of the solvent (e.g., DMSO) at the concentration used.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of the solvent (e.g., DMSO) as your drug-treated samples.
-
Reduce Solvent Concentration: Titrate the concentration of your DMSO stock to allow for a lower final concentration in your assay, ideally below 0.1% if possible, although up to 0.5% is often tolerated by many cell lines[3][4].
-
Test Different Solvents: While DMSO is common, other organic solvents like ethanol could be tested for compatibility with your specific assay and cell type. However, always perform a vehicle control.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides general guidance based on the properties of analogous and other hydrophobic compounds. Researchers are strongly encouraged to determine the solubility of their specific batch of this compound empirically.
| Solvent | Expected Solubility | Notes |
| Water | Very Low / Insoluble | Direct dissolution is not recommended. |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Direct dissolution is not recommended[5][6]. |
| Ethanol | Soluble | May be used as a solvent for stock solutions. A vehicle control is essential. |
| Dimethyl Sulfoxide (DMSO) | Soluble | The recommended solvent for preparing concentrated stock solutions[1][7]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous.
-
Weigh this compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex: Vortex the solution vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential degradation.
-
Sterilization (Optional): If necessary for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO. Note that many antibiotic stock solutions dissolved in 100% ethanol or DMSO do not require filter sterilization if prepared aseptically[8][9].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for in vitro Assays
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed sterile aqueous medium (e.g., cell culture medium, PBS)
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilutions: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay. Remember to account for the final volume of the assay.
-
Serial Dilution (Recommended): a. Prepare one or more intermediate dilutions of the stock solution in the aqueous medium. b. For example, to prepare a 10 µM working solution from a 10 mM stock, first dilute the stock 1:100 in the medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to get the final 10 µM concentration.
-
Direct Dilution (for very low final concentrations): a. If the final concentration is very low, a direct dilution may be possible. Add the calculated volume of the DMSO stock solution to the final volume of the pre-warmed aqueous medium while vortexing gently.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is below the tolerance level for your specific cells or assay (typically <0.5%).
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, forming an inclusion complex with increased aqueous solubility.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Lyophilizer (for freeze-drying method)
Methods:
-
Kneading Method:
-
Prepare a paste of the cyclodextrin with a small amount of water.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly in a mortar for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid mass and pulverize it.
-
-
Co-precipitation Method:
-
Dissolve this compound in a suitable organic solvent.
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and stir for an extended period (e.g., 24-48 hours).
-
Remove the organic solvent under reduced pressure, which should cause the inclusion complex to precipitate.
-
Collect, wash, and dry the precipitate.
-
-
Freeze-Drying (Lyophilization) Method:
-
Dissolve both this compound and the cyclodextrin in a suitable solvent system (e.g., a water/co-solvent mixture).
-
Stir the solution for a period to allow for complex formation.
-
Freeze the solution rapidly (e.g., using liquid nitrogen).
-
Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.
-
Note: The optimal method and molar ratio of this compound to cyclodextrin need to be determined experimentally. Characterization of the complex (e.g., by DSC, FTIR, or NMR) is recommended to confirm its formation.
Protocol 4: Preparation of this compound Solid Dispersion (General Method)
Principle: A solid dispersion consists of the drug dispersed in a hydrophilic carrier matrix. This can increase the dissolution rate by reducing the drug's particle size to a molecular level and improving its wettability.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP))
-
A common solvent (for solvent evaporation method)
-
Heating apparatus (for fusion method)
-
Rotary evaporator or vacuum oven
Methods:
-
Solvent Evaporation Method:
-
Dissolve both this compound and the carrier in a common solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverize the solid dispersion to obtain a fine powder.
-
-
Fusion (Melting) Method:
-
Melt the hydrophilic carrier by heating it above its melting point.
-
Disperse the this compound in the molten carrier with continuous stirring.
-
Cool the mixture rapidly on an ice bath to solidify the dispersion.
-
Pulverize the solid mass.
-
Note: The choice of carrier and the drug-to-carrier ratio are critical parameters that need to be optimized. The resulting solid dispersion should be characterized to confirm the amorphous state of the drug.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A logical workflow for addressing solubility issues when preparing this compound solutions for experiments.
Proposed Signaling Pathway for Saframycin-Induced Apoptosis
While a specific signaling pathway for this compound is not well-documented, based on the known mechanism of its analog Saframycin A (which interacts with DNA) and the general mechanisms of DNA-damaging anticancer agents, a plausible pathway leading to apoptosis can be proposed. This diagram illustrates a hypothetical pathway where this compound-induced DNA damage triggers the intrinsic apoptosis pathway.
Caption: A proposed intrinsic apoptosis pathway initiated by this compound-induced DNA damage.
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 6. vivantechnologies.com [vivantechnologies.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Stock Solution [mmbio.byu.edu]
How to minimize off-target effects of Saframycin C in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Saframycin C in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a quinone-containing antitumor antibiotic. Its primary mechanism of action involves binding to DNA. This interaction with DNA is believed to be a key contributor to its cytotoxic effects.
Q2: What are the expected on-target effects of this compound in a cell-based assay?
The expected on-target effects of this compound are related to its DNA-binding activity, leading to the inhibition of DNA and RNA synthesis. This ultimately results in cytotoxicity in proliferating cells.
Q3: What are potential off-target effects of this compound?
Potential off-target effects of this compound could include interactions with other cellular components besides DNA, leading to unintended biological responses. These can manifest as unexpected patterns of cytotoxicity across different cell lines or at concentrations where the primary mechanism of action is not fully engaged.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target cytotoxicity is crucial. One approach is to use a panel of cell lines with varying sensitivities to DNA-damaging agents. If the cytotoxicity of this compound correlates with sensitivity to other DNA intercalators or alkylating agents, it is more likely to be an on-target effect. Additionally, employing a structurally related but inactive analog of this compound can help identify non-specific effects.
Troubleshooting Guide
High cytotoxicity in control cell lines or inconsistent results can be indicative of off-target effects or experimental variability. This guide provides a systematic approach to troubleshoot and minimize these issues.
Issue 1: High Cytotoxicity in Non-Target or Control Cell Lines
-
Possible Cause: The concentration of this compound used may be too high, leading to generalized, non-specific toxicity.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will help establish a quantitative measure of the compound's cytotoxic potential and identify a suitable concentration range for your experiments.
-
Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the assay.
-
Solution: Ensure the final concentration of the vehicle is non-toxic to your cells (typically <0.5% for DMSO). Always include a vehicle-only control in your experimental setup.
-
Possible Cause: The cell cultures may be compromised by microbial contamination (e.g., mycoplasma), which can affect their response to treatment.
-
Solution: Regularly test your cell lines for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
Issue 2: Inconsistent or Irreproducible Results Between Experiments
-
Possible Cause: Variability in cell density at the time of treatment can significantly impact the results of a cytotoxicity assay.
-
Solution: Standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments. Allow cells to adhere and enter logarithmic growth phase before adding this compound.
-
Possible Cause: The stability of this compound in your culture medium over the course of the experiment may be a factor.
-
Solution: Assess the stability of this compound in your specific cell culture medium and under your experimental conditions.
-
Possible Cause: Pipetting errors can lead to variability in the final concentration of this compound in each well.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Saframycin A (a closely related analog of this compound) and its derivatives against various cancer cell lines. This data can serve as a reference for expected potency.
| Compound | Cell Line | IC50 (µg/mL) |
| Saframycin A | L1210 | 0.001-0.01 |
| This compound | L1210 | 0.1-1.0 |
| Saframycin Yd-1 | L1210 | 0.01-0.1 |
| Saframycin Y3 | L1210 | 0.01-0.1 |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
Protocol 2: Distinguishing Apoptosis from Necrosis
To understand if the observed cytotoxicity is due to programmed cell death (apoptosis) or cellular injury (necrosis), the following methods can be employed.
-
DNA Fragmentation Assay: A hallmark of apoptosis is the cleavage of DNA into characteristic fragments.
-
Treat cells with this compound as in the cytotoxicity assay.
-
Harvest both adherent and floating cells.
-
Extract genomic DNA using a commercially available kit or standard phenol-chloroform extraction methods.
-
Run the extracted DNA on an agarose gel.
-
Visualize the DNA under UV light. A "ladder" pattern of DNA fragments is indicative of apoptosis, while a "smear" is characteristic of necrosis.[1][2]
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Treat and harvest cells as described above.
-
Wash the cells with binding buffer.
-
Resuspend the cells in binding buffer containing Annexin V-FITC and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
Protocol 3: Western Blot Analysis of DNA Damage Response
Since this compound targets DNA, examining the activation of the DNA damage response (DDR) pathway can confirm on-target engagement.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key DDR proteins (e.g., phospho-H2AX, phospho-ATM, phospho-Chk2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Increased phosphorylation of DDR proteins in this compound-treated cells would indicate on-target activity.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: Simplified DNA damage response pathway activated by this compound.
References
Identifying and avoiding common artifacts in Saframycin C experiments
Welcome to the technical support center for Saframycin C experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts in their work with this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
Issue 1: Inconsistent or lower-than-expected anti-proliferative activity in cell-based assays.
-
Potential Cause 1: Degradation of this compound. this compound is susceptible to degradation, particularly under certain pH and light conditions. A study on Saframycin A indicated that its stability is compromised at a pH above 5.5.
-
Solution:
-
Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions in cell culture media, ensure the final pH of the media is not significantly altered. It is advisable to use the prepared media immediately.
-
Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
-
Potential Cause 2: Cell line-dependent sensitivity. Different cell lines can exhibit varying sensitivity to this compound due to differences in drug uptake, metabolism, or target expression.
-
Solution:
-
Perform a dose-response curve for each new cell line to determine the optimal concentration range (e.g., IC50).
-
Consult literature for previously reported effective concentrations of this compound in your cell line of interest.
-
-
Potential Cause 3: Off-target effects. At higher concentrations, this compound may induce off-target effects that can confound the interpretation of results.
-
Solution:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Consider using control compounds with similar chemical scaffolds but lacking the specific activity of this compound to distinguish on-target from off-target effects.
-
Issue 2: High background or artifacts in DNA footprinting assays.
-
Potential Cause 1: Non-specific DNA cleavage. this compound is known to bind to DNA, and at high concentrations, it may induce non-specific DNA cleavage, leading to a smeared or unclear footprint.
-
Solution:
-
Titrate the concentration of this compound to find the optimal range that allows for specific binding without causing widespread DNA damage.
-
Ensure that the duration of incubation with the DNA is optimized to allow for binding but minimize degradation.
-
-
Potential Cause 2: Reagent contamination. Contamination of reagents with nucleases can lead to degradation of the DNA probe.
-
Solution:
-
Use nuclease-free water and reagents for all steps of the experiment.
-
Maintain a sterile working environment.
-
Issue 3: Evidence of oxidative stress in treated cells, complicating mechanistic studies.
-
Potential Cause: Induction of Reactive Oxygen Species (ROS). Similar to other isoquinolinequinones like Mansouramycin C, this compound may induce the production of ROS, leading to oxidative stress.[1] Transcriptional profiling of Saframycin A-treated yeast cells showed an upregulation of genes involved in oxidative stress.[2]
-
Solution:
-
Measure ROS levels in your experimental system using fluorescent probes (e.g., DCFDA).
-
To determine if the observed effects are ROS-dependent, co-treat cells with an antioxidant such as N-acetylcysteine (NAC) and assess if the phenotype is rescued.
-
Investigate downstream markers of oxidative stress, such as lipid peroxidation or protein carbonylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, like other members of the saframycin family, is a DNA-binding agent. It intercalates into the DNA double helix and can form covalent adducts, leading to the inhibition of DNA replication and transcription, which ultimately results in cytotoxicity in cancer cells.
Q2: How should I prepare and store this compound?
A2: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate buffer or cell culture medium. Protect all solutions from light.
Q3: What are the expected off-target effects of this compound?
A3: While the primary target of this compound is DNA, off-target effects are possible, especially at higher concentrations. A common off-target effect of compounds with similar structures is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2] It is also possible that this compound could interact with other cellular components, such as proteins. To investigate potential off-target kinase activity, a kinase profiling assay could be performed.
Q4: Can this compound induce apoptosis? If so, through which pathway?
A4: Yes, by inducing DNA damage and cellular stress, this compound can trigger apoptosis. The apoptotic cascade initiated by DNA damage typically involves the intrinsic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The generation of ROS can also contribute to the initiation of apoptosis through the mitochondrial pathway.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Troubleshooting:
-
High background: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.
-
Low signal: Optimize cell seeding density and MTT incubation time.
DNA Footprinting Assay
This protocol is used to identify the DNA binding sites of this compound.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
This compound
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA)
-
Denaturing polyacrylamide gel
-
Autoradiography film or fluorescence imager
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound to allow for binding. Include a control reaction with no this compound.
-
Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period to allow for partial DNA cleavage.
-
Stop the reaction by adding the stop solution.
-
Purify the DNA fragments.
-
Denature the DNA fragments by heating and load them onto a denaturing polyacrylamide gel.
-
Run the gel to separate the fragments by size.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
Troubleshooting:
-
No footprint observed: The concentration of this compound may be too low, or the incubation time may be too short.
-
Smeared bands: The concentration of DNase I may be too high, causing excessive DNA cleavage.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 50 |
| MCF-7 | Breast Cancer | 75 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 90 |
Note: These are example values and should be experimentally determined for your specific cell lines and conditions.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound leading to apoptosis.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Enhancing Saframycin C Production in Bacterial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Saframycin C in bacterial fermentation. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable fermentation medium for Streptomyces lavendulae to produce Saframycins?
A typical fermentation medium for Streptomyces lavendulae to produce Saframycin A, a close analog of this compound, consists of the following components.[1] This can be used as a starting point for optimizing this compound production.
| Component | Concentration (g/L) |
| Glucose | 1 |
| Soluble Starch | 10 |
| NaCl | 5 |
| K₂HPO₄ | 1 |
| Casein Acid Hydrolysate | 5 |
| Meat Extract | 5 |
| pH | 7.0 |
Q2: What are the key precursors for this compound biosynthesis?
The biosynthesis of the saframycin family of antibiotics involves the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) as a key precursor for the tetrahydroisoquinoline core.[2] The side chain is derived from amino acids like glycine and alanine.[3]
Q3: Are there any specific strategies that have been shown to dramatically increase Saframycin A yield?
Yes, a study on Saframycin A production reported an approximate 1,000-fold increase in yield through a combined approach.[4] This involved supplementing the standard medium with related metabolic end-products, adding sodium cyanide (NaCN) to the culture broth, and maintaining the pH below 5.5 after the peak of antibiotic production to prevent degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
Issue 1: Low or no detectable this compound production.
| Potential Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Optimize physical parameters such as temperature, pH, and agitation. For Streptomyces species, a temperature of around 30°C and a pH of 7.0 are often good starting points.[5] |
| Precursor Limitation | Supplement the fermentation medium with precursors of the this compound biosynthetic pathway, such as L-tyrosine, glycine, and alanine.[3] |
| Inadequate Gene Expression | Ensure that the culture conditions are conducive to the expression of the Saframycin biosynthetic gene cluster. This can be influenced by the choice of carbon and nitrogen sources in the medium. |
| Product Degradation | Saframycin A is known to degrade at higher pH values.[4] Monitor the pH of the culture and maintain it below 5.5, especially in the later stages of fermentation. |
Issue 2: Inconsistent this compound yields between batches.
| Potential Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the inoculum preparation, including the age and concentration of spores or vegetative mycelium. |
| Fluctuations in Fermentation Parameters | Ensure precise control and monitoring of temperature, pH, and dissolved oxygen levels throughout the fermentation process. |
| Inconsistent Media Preparation | Carefully control the quality and concentration of all media components. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Streptomyces lavendulae for Saframycin A Production [1]
This protocol for Saframycin A can be adapted for this compound production.
-
Spore Suspension: Grow S. lavendulae on an ISP-2 agar plate at 30°C for sporulation. Prepare a spore suspension of 1.0 × 10⁶ to 1.0 × 10⁷ spores/ml.
-
Inoculation: Inoculate 200 µl of the spore suspension onto a YSA plate (0.1% yeast extract, 0.5% soluble starch, 1.5% agar, pH 7.5) and incubate at 27°C for 7 days.
-
Seed Culture: Transfer a piece of the YSA plate with spores into a 500-ml flask containing 50 ml of fermentation medium (see FAQ 1 for composition).
-
Production Culture: Incubate the seed culture at 27°C and 250 rpm for 30 to 36 hours.
Protocol 2: Extraction of Saframycin A from Fermentation Broth [1]
-
Harvesting: After fermentation, filter the culture broth to remove the mycelia.
-
pH Adjustment: Adjust the pH of the filtered broth to 6.8.
-
Cyanation Step: Add 1 mM KCN and incubate at 35°C for 30 minutes. This step is specific for converting a precursor to Saframycin A and may need to be optimized or omitted for this compound.
-
Solvent Extraction: Extract the broth three times with an equal volume of ethyl acetate.
-
Concentration: Combine the ethyl acetate extracts and concentrate them in a vacuum to the desired volume.
Data Presentation
Table 1: General Fermentation Parameters for Streptomyces Species
The following table provides a starting point for optimizing the fermentation conditions for this compound production based on data from other Streptomyces species.
| Parameter | Recommended Range | Reference |
| Temperature | 28 - 35°C | [5] |
| Initial pH | 6.5 - 7.5 | [6] |
| Agitation | 150 - 250 rpm | [1][5] |
| Inoculum Volume | 5 - 10% (v/v) | [5][6] |
Visualizations
Biosynthetic Pathway and Troubleshooting Workflows
Caption: Overview of this compound biosynthesis and a troubleshooting workflow.
Caption: A workflow for systematically improving this compound yield.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Saframycin C under various experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Saframycin C under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during stability studies.
Disclaimer: The stability data and degradation pathways presented here are based on general knowledge of quinone-containing antibiotics and are intended for guidance purposes only. It is imperative that researchers perform their own stability studies and validate all analytical methods for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a complex quinone-containing antibiotic, can be influenced by several factors, including:
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[1][2] Hydrolysis can occur, leading to a loss of biological activity.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][2] It is crucial to adhere to recommended storage temperatures.
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.[3][4] Samples should be protected from light during storage and handling.
-
Oxidizing Agents: The quinone moiety of this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.
-
Solvents: The choice of solvent can impact the stability of this compound. It is important to use high-purity solvents and assess their compatibility.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the structure of related quinone antibiotics, potential degradation pathways may involve:
-
Hydrolysis: Cleavage of ester or amide linkages within the molecule.
-
Oxidation: Modification of the quinone ring and other susceptible functional groups.
-
Photodegradation: Light-induced reactions that can lead to complex structural changes.
Researchers should utilize techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) to identify and characterize degradation products.[5][6][7]
Q3: How should I store my this compound samples to ensure maximum stability?
A3: To ensure the stability of this compound, it is recommended to:
-
Store solid this compound at -20°C or below in a tightly sealed container.
-
Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
Use solvents that have been shown to be compatible with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Stock Solution | - Improper storage temperature.- Repeated freeze-thaw cycles.- Exposure to light.- Hydrolysis due to inappropriate solvent pH. | - Store stock solutions at -80°C in single-use aliquots.- Protect solutions from light at all times.- Prepare solutions in a neutral, buffered solvent if aqueous solutions are required. |
| Appearance of Unexpected Peaks in HPLC Chromatogram | - Degradation of this compound.- Contamination of the sample or mobile phase. | - Confirm the identity of the new peaks using LC-MS/MS.- Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.- Ensure the purity of solvents and proper cleaning of the HPLC system. |
| Inconsistent Results in Stability Studies | - Variability in experimental conditions.- Instability of the analytical method. | - Strictly control all experimental parameters (temperature, pH, light exposure).- Validate the stability-indicating analytical method for robustness, accuracy, and precision according to ICH guidelines.[9][10] |
| Precipitation of this compound in Solution | - Poor solubility in the chosen solvent.- Change in pH or temperature affecting solubility. | - Test the solubility of this compound in various pharmaceutically acceptable solvents.- Use co-solvents or adjust the pH to improve solubility, ensuring the chosen conditions do not accelerate degradation. |
Quantitative Stability Data (Hypothetical)
The following tables summarize the expected stability of this compound under various stress conditions. This data is illustrative and should be confirmed by internal studies.
Table 1: Stability of this compound in Aqueous Solution at Different pH Values (Stored at 25°C for 24 hours)
| pH | % Recovery of this compound | Appearance of Degradation Products (% Total Peak Area) |
| 2.0 | 75% | 25% |
| 4.0 | 92% | 8% |
| 7.0 | 98% | 2% |
| 9.0 | 85% | 15% |
| 12.0 | 60% | 40% |
Table 2: Thermal Stability of Solid this compound
| Temperature | Duration | % Recovery of this compound |
| 40°C | 7 days | 95% |
| 60°C | 7 days | 88% |
| 80°C | 7 days | 72% |
Table 3: Photostability of this compound in Solution (Methanol) Exposed to ICH-compliant Light Source
| Exposure Duration | % Recovery of this compound (Protected from Light) | % Recovery of this compound (Exposed to Light) |
| 6 hours | 99% | 85% |
| 12 hours | 99% | 70% |
| 24 hours | 98% | 55% |
Experimental Protocols
Protocol 1: Forced Degradation by Acid/Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 4, 8, and 24 hours.[2]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 1, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation of Sample: To 1 mL of a 1 mg/mL stock solution of this compound, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature, protected from light, for 24 hours.
-
Analysis: Dilute an aliquot of the reaction mixture with the mobile phase and analyze by HPLC.
Protocol 3: Thermal Degradation (Solid State)
-
Sample Preparation: Place a thin layer of solid this compound in a glass vial.
-
Incubation: Place the open vial in a temperature-controlled oven at 80°C for 7 days.[2]
-
Analysis: At the end of the study, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC to determine the remaining percentage of this compound.
Protocol 4: Photostability Testing
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent (e.g., methanol).
-
Exposure:
-
Place the solution in a transparent quartz cuvette or vial.
-
Expose the sample to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).[2]
-
As a control, wrap an identical sample in aluminum foil and place it under the same conditions.
-
-
Analysis: Analyze both the exposed and control samples by HPLC at appropriate time intervals.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Saframycin C Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Saframycin C in cancer cell lines. The information is tailored for scientists and drug development professionals to diagnose and overcome experimental challenges.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound in Long-Term Cultures
Symptom: Your cancer cell line, which was previously sensitive to this compound, now requires a significantly higher concentration to achieve the same level of cytotoxicity (e.g., a 10-fold or higher increase in IC50).
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 values of the current cell line with an early-passage, sensitive parental cell line. A significant shift in the IC50 confirms resistance.[1][2] 2. Characterize the Resistance Mechanism: Investigate common resistance pathways as detailed in the FAQs below (e.g., increased drug efflux, enhanced DNA repair, evasion of apoptosis). |
| Cell Line Heterogeneity | 1. Isolate Clonal Populations: Use limiting dilution or single-cell sorting to isolate and expand individual clones from the resistant population.[3] 2. Screen Clones for Sensitivity: Test the this compound sensitivity of individual clones to determine if the resistance is uniform or confined to a subpopulation. |
| Mycoplasma Contamination | 1. Test for Mycoplasma: Use a reliable mycoplasma detection kit (e.g., PCR-based or luminescence-based). 2. Eliminate Contamination: If positive, treat the culture with a suitable mycoplasma eradication agent or discard the contaminated stock and restart from a clean, early-passage vial. |
Problem 2: Inconsistent Results in this compound Cytotoxicity Assays
Symptom: High variability in cell viability or IC50 values between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Drug Instability | 1. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a powdered stock. Avoid multiple freeze-thaw cycles of stock solutions. 2. Protect from Light: Saframycins can be light-sensitive. Prepare and handle the drug in low-light conditions. |
| Variations in Cell Seeding Density | 1. Standardize Seeding Protocol: Ensure a consistent number of viable cells are seeded in each well. Use an automated cell counter for accuracy. 2. Allow for Cell Adherence: For adherent cell lines, allow sufficient time for cells to attach and resume proliferation before adding the drug (typically 12-24 hours). |
| Assay-Related Issues | 1. Optimize Incubation Time: The optimal drug incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent time point. 2. Validate Viability Assay: Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is linear in the range of cell numbers used. |
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound?
This compound is an antitumor antibiotic. While its precise mechanism is less studied than its more potent analog, Saframycin A, it is understood to function as a DNA-damaging agent. Saframycins, as a class, undergo bioreduction to form a reactive species that binds to DNA, leading to inhibition of DNA and RNA synthesis and ultimately, cell death.[4] Some related compounds, like Mansouramycin C, have also been shown to induce cell death through the generation of reactive oxygen species (ROS).[5]
Q2: How do I establish a this compound-resistant cell line?
A standard method for developing a drug-resistant cell line is through continuous exposure to gradually increasing concentrations of the drug.[1][2][3]
-
Experimental Workflow for Developing a Resistant Cell Line:
Caption: Workflow for generating a this compound-resistant cell line.
Troubleshooting Resistance Mechanisms
Q3: My cells are resistant to this compound. Could this be due to increased drug efflux?
Yes, overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance that actively pumps drugs out of the cell.[6][7]
-
How to Investigate:
-
Gene/Protein Expression Analysis: Use qPCR or Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant and parental sensitive cell lines.
-
Functional Efflux Assays: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123). Resistant cells will show lower intracellular fluorescence. Co-incubation with a known P-gp inhibitor (e.g., Verapamil) should restore fluorescence in resistant cells.
-
Combination with Efflux Pump Inhibitors: Treat resistant cells with this compound in combination with an efflux pump inhibitor. A significant decrease in the IC50 of this compound would indicate the involvement of efflux pumps.
-
Q4: Could enhanced DNA damage repair (DDR) be responsible for this compound resistance?
Since this compound is a DNA-damaging agent, upregulation of DNA repair pathways is a highly plausible resistance mechanism.[8][9] Cancer cells can enhance their ability to repair the DNA lesions caused by the drug, leading to survival.
-
How to Investigate:
-
Assess DNA Damage Levels: Use the comet assay or immunofluorescence for γH2AX foci to measure the extent of DNA damage in sensitive and resistant cells after a short exposure to this compound. Resistant cells may show less damage or faster resolution of damage.
-
Expression of DDR Proteins: Analyze the expression of key proteins in DNA repair pathways (e.g., PARP, BRCA1, RAD51) via Western blot.[10]
-
Combination with DDR Inhibitors: Combine this compound with inhibitors of specific DNA repair pathways (e.g., PARP inhibitors like Olaparib). Sensitization of resistant cells to this compound would suggest the involvement of that DDR pathway.[8]
-
-
Signaling Pathway for DNA Damage Response and Potential for Resistance:
Caption: Upregulated DNA Damage Response (DDR) as a resistance mechanism.
Q5: My resistant cells are not undergoing apoptosis. What should I investigate?
Evasion of apoptosis is a hallmark of cancer and a common mechanism of drug resistance.[11][12] Resistant cells may have alterations in apoptotic signaling pathways that prevent them from undergoing programmed cell death in response to this compound-induced damage.
-
How to Investigate:
-
Measure Apoptosis: Use assays like Annexin V/PI staining, caspase activity assays (e.g., Caspase-3/7), or TUNEL to quantify apoptosis in sensitive vs. resistant cells after this compound treatment.
-
Analyze Apoptotic Proteins: Perform Western blotting for key proteins in the intrinsic apoptotic pathway, such as the Bcl-2 family (e.g., anti-apoptotic Bcl-2, Bcl-xL and pro-apoptotic Bax, Bak) and downstream effectors like cleaved PARP and cleaved Caspase-3. An increased ratio of anti- to pro-apoptotic proteins is a common resistance mechanism.[11][12][13]
-
-
Apoptotic Pathway and Evasion Mechanism:
Caption: Evasion of apoptosis through overexpression of anti-apoptotic proteins.
Q6: Can reactive oxygen species (ROS) play a role in this compound resistance?
Yes, ROS can have a dual role. While high levels of ROS induced by drugs like this compound can be cytotoxic, cancer cells under oxidative stress may also upregulate antioxidant defenses.[14][15] Resistant cells might have an enhanced capacity to neutralize the ROS generated by this compound, thus mitigating its cytotoxic effects.
-
How to Investigate:
-
Measure Intracellular ROS: Use fluorescent probes like DCFDA to measure and compare ROS levels in sensitive and resistant cells after this compound treatment.
-
Assess Antioxidant Capacity: Analyze the expression and activity of key antioxidant enzymes (e.g., SOD, catalase, glutathione peroxidase) in both cell lines.
-
Modulate ROS Levels: Treat resistant cells with an agent that depletes glutathione (e.g., buthionine sulfoximine) in combination with this compound to see if sensitivity is restored.
-
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for Saframycins. This can serve as a baseline for your own experiments.
| Compound | Cell Line | IC50 / Effective Concentration | Reference |
| Saframycin A | L1210 Leukemia | 0.02 µg/mL | [4] |
| This compound | L1210 Leukemia | 1.0 µg/mL | [4] |
Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., assay type, incubation time). It is crucial to determine the IC50 in your specific model system.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add 100 µL of media containing the various drug concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Reading: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Apoptotic Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for an appropriate duration. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mansouramycin C kills cancer cells through reactive oxygen species production mediated by opening of mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evasion of Programmed Cell Death - Edubirdie [edubirdie.com]
- 14. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Reactive Oxygen Species (ROS) in Therapeutics and Drug Resistance in Cancer and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling highly potent compounds like Saframycin C
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the highly potent compound Saframycin C. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure safe and effective handling in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a quinone antitumor antibiotic that functions by interacting directly with DNA. It binds to duplex DNA, particularly in G-C rich regions, within the minor groove.[1][2] This binding is pH-dependent and occurs more readily at a pH below 5.5 due to the protonation of the antibiotic.[1] Upon reduction of its quinone moiety, this compound can generate reactive oxygen species (ROS), including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·), which lead to single-strand breaks in the DNA.[1]
Q2: What are the recommended storage and handling procedures for this compound? A2: While a specific Safety Data Sheet (SDS) for this compound is not readily available, best practices can be derived from its potent nature and information on the closely related Saframycin A. As a highly potent compound, all handling should occur in a designated area, such as a certified chemical fume hood, to prevent inhalation of dust or aerosols.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and double gloves.[4][5]
-
Storage: Store this compound powder tightly sealed in a cool, well-ventilated area, protected from light. For long-term storage, it is recommended to store the powder at -20°C.[3][6] Stock solutions prepared in a solvent like DMSO should be stored at -80°C to maintain stability.[3]
-
Disposal: All waste materials, including contaminated PPE, plasticware, and solutions, must be disposed of as hazardous chemical waste according to institutional guidelines.[4][7]
Q3: How does the cytotoxic potency of this compound compare to Saframycin A? A3: Saframycin A is significantly more potent than this compound. In studies using L1210 mouse leukemia cells, Saframycin A completely inhibited cell growth at a concentration of 0.02 µg/mL, whereas this compound required a 50-fold higher concentration (1.0 µg/mL) to achieve the same effect.[8]
Q4: In what solvents is this compound soluble? A4: this compound is reported to be soluble in DMSO.[6] For other solvents, it is recommended to consult supplier documentation or perform small-scale solubility tests. When preparing stock solutions, use anhydrous-grade solvents to minimize degradation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation. Saframycins can be sensitive to light and pH. Improper storage or repeated freeze-thaw cycles of stock solutions may lead to degradation.
-
Solution: Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store all solutions protected from light at -80°C.[3]
-
-
Possible Cause 2: pH of the medium. The binding of this compound to DNA is more efficient at a slightly acidic pH.[1] Standard cell culture medium is typically buffered to pH 7.2-7.4.
-
Solution: While altering the pH of the culture medium is generally not feasible, be aware of this dependency. Ensure consistent pH across all experiments and controls. The compound's ability to generate ROS upon reduction is another key part of its mechanism and is less pH-dependent.[1]
-
-
Possible Cause 3: Inaccurate Pipetting of Potent Compound. Due to the high potency, very small volumes are often required, increasing the potential for pipetting error.
-
Solution: Use calibrated pipettes and perform serial dilutions to work with larger, more manageable volumes for the final dilutions into assay plates.
-
Issue 2: The compound is not fully dissolving when making a stock solution.
-
Possible Cause: Incorrect Solvent or Concentration. The solubility of this compound may be limited in certain solvents or at very high concentrations.
-
Solution: Ensure you are using a recommended solvent such as DMSO.[6] Try gentle warming (not to exceed 37°C) or vortexing to aid dissolution. If solubility issues persist, prepare the stock solution at a lower concentration.
-
Issue 3: High variability between replicate wells in an assay.
-
Possible Cause: Poor mixing or adsorption to plasticware. Highly potent, hydrophobic compounds can sometimes adsorb to the walls of pipette tips or microplates, leading to inconsistent final concentrations.
-
Solution: Ensure thorough mixing after adding the compound to the assay medium. Pre-wetting pipette tips with the solvent or using low-retention tips may help reduce adsorption.
-
Quantitative Data
The following table summarizes the comparative antitumor activity of this compound and Saframycin A against a murine leukemia cell line.
| Compound | Cell Line | Activity Metric | Concentration for Complete Inhibition | Citation |
| This compound | L1210 | In Vitro Cell Growth | 1.0 µg/mL | [8] |
| Saframycin A | L1210 | In Vitro Cell Growth | 0.02 µg/mL | [8] |
Visualized Pathways and Workflows
References
- 1. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saframycin A|66082-27-7|MSDS [dcchemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. medkoo.com [medkoo.com]
- 7. mitosol.com [mitosol.com]
- 8. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data from Saframycin C studies
Welcome to the technical support center for Saframycin C studies. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other members of the saframycin family, functions as an antitumor antibiotic. Its primary mechanism of action involves the inhibition of RNA synthesis[1]. It intercalates into the DNA double helix and covalently binds to guanine residues, leading to a disruption of DNA-dependent RNA polymerase activity.
Q2: How does the potency of this compound compare to Saframycin A?
Saframycin A exhibits significantly higher antitumor activity than this compound. Studies have shown that Saframycin A is 50 to 100 times more potent than this compound in inhibiting the growth of L1210 leukemia cells in suspension culture[1].
Q3: Does this compound induce the expression of DNA damage repair genes?
Interestingly, studies on the transcriptional response of a yeast strain sensitive to Saframycin A, a close analog of this compound, showed that it did not significantly affect the expression of known DNA-damage repair genes[2]. This suggests that the cellular response to saframycin-induced DNA adducts may not heavily rely on the canonical DNA damage repair pathways.
Q4: What is the DNA binding preference of saframycins?
Saframycins exhibit a preference for binding to specific DNA sequences. For example, Saframycin A and S show a preference for 5'-GGG or 5'-GGC sequences[3]. This sequence-preferential binding can lead to variability in experimental results depending on the specific DNA sequences being studied.
Troubleshooting Guides
Issue 1: Unexpectedly Low Cytotoxicity or Efficacy in Cell-Based Assays
Question: I am observing lower than expected cytotoxicity with this compound in my cancer cell line. What could be the reason?
Answer:
Several factors could contribute to lower-than-expected efficacy of this compound.
-
Potency Difference: As noted in the FAQs, this compound is significantly less potent than Saframycin A[1]. Ensure that the concentrations used are appropriate for this compound's known activity range. Refer to the table below for reported IC50 values.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to anticancer agents. It is advisable to test a panel of cell lines to identify a suitable model for your studies.
-
Compound Stability and Solubility: Saframycins can be sensitive to light and pH. Ensure proper storage and handling of your this compound stock solutions. Poor solubility in aqueous media can also lead to lower effective concentrations. Consider using a small amount of an organic solvent like DMSO to dissolve the compound before diluting it in your culture medium.
-
Experimental Protocol: Review your experimental setup. Factors such as cell seeding density, incubation time, and the specific cytotoxicity assay used can all influence the results.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Saframycin A | L1210 | 0.02 | [1] |
| This compound | L1210 | 1.0 | [1] |
Issue 2: High Variability in DNA Binding Assays
Question: My DNA binding experiments with this compound are showing inconsistent results. Why might this be happening?
Answer:
Variability in DNA binding assays with this compound can arise from several sources.
-
DNA Sequence Specificity: Saframycins bind preferentially to certain DNA sequences, particularly G-rich regions[3]. If your DNA substrate lacks these preferred binding sites, you may observe weak or inconsistent binding. Consider using a DNA substrate with known saframycin binding motifs.
-
Redox Conditions: The covalent binding of saframycins to DNA is a redox-dependent process. The presence of reducing agents can influence the efficiency of adduct formation. Ensure consistent and appropriate redox conditions in your binding buffer.
-
Compound Purity: Impurities in your this compound preparation could interfere with DNA binding. Verify the purity of your compound using analytical techniques such as HPLC.
Issue 3: Unexpected Off-Target Effects Observed
Question: I am observing cellular effects that don't seem to be directly related to RNA synthesis inhibition. Could this compound have off-target effects?
Answer:
While the primary target of this compound is DNA, it is possible that it may exert off-target effects.
-
Interaction with other Cellular Components: Like many small molecules, this compound could potentially interact with other cellular macromolecules, leading to unforeseen biological responses.
-
Induction of Cellular Stress Pathways: The formation of DNA adducts can trigger various cellular stress responses that are independent of direct RNA synthesis inhibition. A transcriptional profiling study of a yeast strain treated with Saframycin A revealed altered expression of genes involved in glycolysis, oxidative stress, and protein degradation[2].
-
Impact on Topoisomerase Activity: Some DNA intercalating agents can affect the activity of topoisomerases. While not the primary mechanism, this is a potential area to investigate if you observe effects related to DNA topology.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: DNA Footprinting Assay
This technique can be used to identify the specific DNA sequences where this compound binds.
Materials:
-
DNA fragment of interest, labeled at one end (e.g., with 32P or a fluorescent tag)
-
This compound
-
DNase I
-
DNase I reaction buffer
-
Stop solution (containing EDTA and a loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound in a binding buffer for a specific time to allow for binding. Include a control reaction with no this compound.
-
Add a limited amount of DNase I to each reaction and incubate for a short period to allow for partial DNA cleavage. The amount of DNase I should be optimized to generate a ladder of fragments in the control lane.
-
Stop the reaction by adding the stop solution.
-
Denature the DNA fragments by heating.
-
Separate the DNA fragments by denaturing PAGE.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of fragments compared to the control lane.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of Saframycin C
Welcome to the technical support center for the chemical synthesis of Saframycin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound and its analogues revolve around three key areas:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers, particularly at C-1 and C-11, is a significant hurdle.
-
Protecting Group Strategy: The complex architecture of this compound necessitates a robust and selective protecting group strategy for various functional groups, including amines and hydroxyls, to avoid side reactions and ensure high yields.[1][2]
-
Construction of the Polycyclic Core: The assembly of the dense pentacyclic core of the Saframycin family is a formidable task. While the Pictet-Spengler reaction is a commonly employed method, it has limitations that have prompted the development of alternative strategies.[3][4]
Q2: Why is the Pictet-Spengler reaction so crucial in Saframycin synthesis, and what are its limitations?
A2: The Pictet-Spengler reaction is a key transformation for constructing the tetrahydroisoquinoline skeletons that form the core of this compound. It allows for the stereoselective formation of crucial carbon-carbon bonds.[1] However, this reaction typically requires electron-donating groups on the aromatic ring to proceed efficiently, which can limit the choice of substrates and overall synthetic strategy.[4]
Q3: Are there alternative methods to the Pictet-Spengler reaction for constructing the core structure?
A3: Yes, researchers have developed alternative strategies to overcome the limitations of the Pictet-Spengler reaction. One notable approach involves a copper-catalyzed three-component assembly followed by a gold-promoted 6-endo cyclization.[3][4] This method offers a streamlined and modular approach to the Saframycin substructure.
Q4: What is a typical overall yield for the total synthesis of a Saframycin-type molecule?
A4: The total synthesis of Saframycin analogues is often a lengthy process with many steps, which generally results in a low overall yield. For instance, the asymmetric total synthesis of Saframycin A, a closely related compound, involves 24 steps and has an overall yield of 9.7%.[1]
Troubleshooting Guides
Problem 1: Low yield in the Pictet-Spengler reaction for core formation.
| Possible Cause | Suggested Solution |
| Insufficient activation of the aromatic ring | Ensure that appropriate electron-donating groups are present on the aromatic substrate to facilitate the electrophilic aromatic substitution. |
| Suboptimal reaction conditions (temperature, solvent, catalyst) | Screen different reaction conditions. For example, variations in acid catalyst (e.g., TFA, Sc(OTf)₃), solvent polarity, and reaction temperature can significantly impact the yield. |
| Steric hindrance around the reaction center | Examine the steric bulk of substituents on both the tryptamine equivalent and the aldehyde/ketone. Less hindered substrates may be necessary. |
| Decomposition of starting materials or product | Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to identify potential degradation. If observed, consider milder reaction conditions or shorter reaction times. |
Problem 2: Lack of stereocontrol in the formation of chiral centers.
| Possible Cause | Suggested Solution |
| Non-stereoselective reaction conditions | Employ a chiral catalyst or a chiral auxiliary to induce stereoselectivity in key bond-forming reactions like the Pictet-Spengler cyclization. |
| Racemization of existing stereocenters | Avoid harsh acidic or basic conditions that could lead to epimerization of sensitive stereocenters. |
| Incorrect choice of chiral starting material | Verify the enantiomeric purity of your starting materials. The use of enantiomerically pure building blocks, such as L-tyrosine, can be crucial for establishing the correct stereochemistry.[1] |
Problem 3: Difficulty with selective deprotection of protecting groups.
| Possible Cause | Suggested Solution |
| Non-orthogonal protecting groups | Design your synthetic route with an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[5][6][7] For example, use a Boc group (acid-labile) and an Fmoc group (base-labile) for different amines. |
| Incomplete deprotection | Increase the reaction time, temperature, or the amount of deprotecting agent. However, be mindful of potential side reactions. |
| Side reactions during deprotection | If side reactions are observed, screen for milder deprotection conditions. For example, for a benzyl ether, consider transfer hydrogenolysis with a milder hydrogen donor instead of high-pressure hydrogenation. |
Experimental Protocols
General Protocol for a Stereoselective Intramolecular Pictet-Spengler Reaction:
-
Substrate Preparation: The N-acylated tryptamine precursor is synthesized and purified according to established literature procedures.
-
Reaction Setup: The precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A Lewis acid or Brønsted acid catalyst (e.g., trifluoroacetic acid, scandium triflate) is added to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired cyclized product.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A decision tree for troubleshooting low-yielding synthetic steps.
References
- 1. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. BJOC - Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization [beilstein-journals.org]
- 4. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. DSpace [diposit.ub.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Reducing variability in animal studies involving Saframycin C
Welcome to the Technical Support Center for Saframycin C. This guide is designed to assist researchers, scientists, and drug development professionals in reducing variability in animal studies involving this compound. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summary data tables to support your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound belongs to the tetrahydroisoquinoline class of antibiotics. Its mechanism of action involves the covalent binding to DNA, which leads to the inhibition of RNA synthesis.[1][2] While related compounds like Saframycin A are known to form an electrophilic iminium ion that alkylates guanine residues in double-stranded DNA, the precise sequence specificities for this compound are less characterized.[3]
Q2: What are the most common sources of variability in animal studies with this compound? A2: Variability in in vivo studies using potent compounds like this compound can arise from multiple factors. Key sources include:
-
Drug Formulation and Administration: Saframycins can have poor aqueous solubility. Improper formulation can lead to precipitation, resulting in inconsistent dosing and variable bioavailability.[4]
-
Animal Model Heterogeneity: Differences in the age, weight, sex, and genetic background of the animals can significantly affect drug metabolism, clearance, and overall response.[4]
-
Tumor Model Inconsistency: The passage number of the cell line, number of cells injected, and the specific site of implantation can lead to variations in tumor growth rates and drug sensitivity.[4]
-
Technical Execution: Lack of randomization, inconsistent animal handling, and unblinded tumor measurements can introduce significant bias and variability into the results.[4]
Q3: What are the known cellular pathways affected by Saframycins? A3: Studies on the related compound Saframycin A in yeast have shown that it induces the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation.[5] Conversely, it represses genes that encode for histones, biosynthetic enzymes, and cellular import machinery.[5] Notably, these studies did not find significant changes in the expression of known DNA-damage repair genes, which might be an unexpected finding given its DNA-binding properties.[5]
Troubleshooting Guide
Issue 1: High variability in tumor volume within the same treatment group.
| Possible Cause | Troubleshooting Action |
| Inconsistent Drug Formulation | This compound is likely soluble in DMSO.[6] Prepare a stock solution in 100% DMSO and dilute it further for injection. Prepare the final formulation fresh daily. Vortex vigorously before each injection and visually inspect for any precipitates.[4] |
| Inaccurate Tumor Cell Implantation | Ensure cell viability is >95% using a method like Trypan Blue exclusion before injection. Use a consistent injection volume, needle gauge, and anatomical location for all animals. Consider using Matrigel to improve tumor take-rate and consistency.[4] |
| Variable Drug Administration | For intraperitoneal (i.p.) or intravenous (i.v.) injections, ensure consistent technique. For i.p. injections, be careful to avoid injecting into the gut or bladder. |
| Inaccurate Tumor Measurement | Use calibrated calipers and a consistent formula, such as Tumor Volume = (Length × Width²)/2. Implement blinded measurements where the technician is unaware of the treatment groups to reduce bias.[4] |
Issue 2: Unexpected toxicity or animal weight loss.
| Possible Cause | Troubleshooting Action |
| Incorrect Dosage | The antitumor activity of Saframycin A is reported to be 50 to 100 times greater than that of this compound.[7] Ensure your dosage calculations for this compound are correct and not based on data from more potent analogs. Conduct a pilot dose-finding study to establish the Maximum Tolerated Dose (MTD) in your specific animal model. |
| Vehicle Toxicity | High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of the vehicle components in the injection volume is well-tolerated by the animals. Run a vehicle-only control group to assess its effects on animal health. |
| Animal Health Status | Monitor animal health daily. Exclude animals that show signs of distress or significant weight loss not attributable to the treatment effect, as underlying health issues can exacerbate drug toxicity.[4] |
Issue 3: Lack of expected anti-tumor efficacy.
| Possible Cause | Troubleshooting Action |
| Sub-optimal Dosing or Schedule | The dosing regimen may be insufficient. Review existing literature for effective doses of related compounds.[7] Consider running a pilot study with varying doses and administration frequencies to determine an optimal therapeutic window. |
| Poor Bioavailability | If administering orally, bioavailability may be low. Consider alternative routes like intraperitoneal (i.p.) or intravenous (i.v.) injection. Pharmacokinetic studies on the related Saframycin A showed significant blood concentrations after i.p. injection.[7] |
| Cell Line Resistance | The tumor cell line may be inherently resistant to this compound. Verify the sensitivity of your cell line with an in vitro cytotoxicity assay before proceeding with expensive in vivo studies. Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure its identity and use cells from a low passage number.[4] |
| Compound Instability | Verify the integrity and purity of your this compound compound. Store it under recommended conditions (dry, dark, and at -20°C for long-term storage).[6] |
Quantitative Data Summary
The following tables summarize in vivo data for the related compound Saframycin A, which is significantly more potent than this compound.[7] This data is provided as a reference point for experimental design.
Table 1: Comparative In Vitro Activity of Saframycin A and C
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Saframycin A | L1210 Leukemia | 0.02 |
| This compound | L1210 Leukemia | 1.0 |
| Data from Arai, T., et al. (1977).[7] |
Table 2: Lethal Dose (LD₅₀) of Saframycin A in Mice
| Mouse Strain | Administration Route | LD₅₀ (mg/kg) |
| ddY | Intraperitoneal (i.p.) | 4.9 |
| ddY | Intravenous (i.v.) | 3.3 |
| C3H/He | Intraperitoneal (i.p.) | 10.5 |
| C3H/He | Intravenous (i.v.) | 9.7 |
| Data from Arai, T., et al. (1977).[7] |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG400 (Polyethylene glycol 400)
-
Tween 80
-
0.9% Saline, sterile
-
-
Procedure:
-
Prepare a stock solution of this compound by dissolving it in 100% DMSO to a concentration of 20 mg/mL.
-
To prepare the final injection vehicle, create a mixture of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
On the day of injection, calculate the required volume of the this compound stock solution based on the desired final dose and the total volume to be administered.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of the prepared vehicle.
-
Vortex the final formulation thoroughly for at least 1 minute to ensure complete dissolution.
-
Visually inspect the solution for any signs of precipitation before drawing it into the syringe. Administer to animals at a volume of 10 mL/kg body weight.
-
Protocol 2: Subcutaneous Tumor Model and Drug Administration
-
Cell Culture and Preparation:
-
Culture tumor cells in their recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin, wash them twice with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using Trypan Blue. Viability must be >95%.[4]
-
Resuspend the cell pellet in sterile PBS to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse (e.g., using isoflurane). Shave and sterilize the right flank area.
-
Draw 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe with a 27-gauge needle.
-
Inject the cell suspension subcutaneously into the prepared flank.
-
-
Study Initiation and Dosing:
-
Monitor the animals for tumor growth. Begin caliper measurements 3-4 days post-implantation.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the drug or vehicle control to the respective groups via the chosen route (e.g., i.p. injection) according to the predetermined schedule.
-
Monitor animal weight and tumor volume 2-3 times per week.
-
Visualizations
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antitumor Efficacy of Saframycin C and Saframycin A
In the landscape of antitumor antibiotics, Saframycin A has demonstrated significantly greater potency compared to its counterpart, Saframycin C. Experimental evidence reveals a substantial difference in their ability to inhibit cancer cell growth, with Saframycin A being 50 to 100 times more active than this compound.[1] This guide provides a detailed comparison of their antitumor activities, supported by in vitro data and experimental methodologies, to inform researchers and professionals in drug development.
Quantitative Comparison of Antitumor Activity
The differential potency of Saframycin A and this compound has been quantitatively assessed using murine leukemia L1210 cells. The concentration required for the complete inhibition of cell growth in suspension culture highlights the superior efficacy of Saframycin A.
| Compound | Complete Inhibition Concentration (L1210 cells) | Relative Potency |
| Saframycin A | 0.02 µg/mL | 50-100x > this compound |
| This compound | 1.0 µg/mL | - |
Mechanism of Action: DNA Interaction
Both Saframycin A and this compound belong to the tetrahydroisoquinoline class of antibiotics and exert their antitumor effects by interacting with DNA.[2][3][4] Their proposed mechanism involves the formation of a covalent adduct with DNA, which disrupts DNA replication and transcription, ultimately leading to cell death.[5][6] The difference in their antitumor activity is likely attributed to variations in their chemical structures that affect the efficiency and stability of their interaction with DNA. Specifically, Saframycin A shows a preference for binding to 5'-GGG or 5'-GGC sequences.[2][7] The presence of an alpha-cyanoamine or alpha-carbinolamine group is crucial for the cytotoxic activity of saframycins.[5]
Experimental Methodologies
The following section details the protocol for assessing the in vitro cytotoxicity of Saframycin A and this compound against L1210 leukemia cells.
In Vitro Cytotoxicity Assay
-
Cell Line: L1210 mouse leukemia cells.
-
Culture Conditions: Cells are maintained in suspension culture in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Saframycin A and this compound are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.
-
Experimental Procedure:
-
L1210 cells are seeded into multi-well plates at a predetermined density.
-
The cells are exposed to varying concentrations of Saframycin A and this compound. A vehicle control (medium with DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
-
Data Analysis: The concentration of each compound that causes complete inhibition of cell growth is determined.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro comparison of the antitumor activity of Saframycin A and this compound.
Caption: Workflow for comparing the in vitro antitumor activity of Saframycin A and C.
Signaling Pathway Disruption
While the primary mechanism of action for saframycins is direct DNA damage, this triggers a cascade of downstream cellular signaling events. The covalent binding to DNA leads to the stalling of replication forks and the generation of DNA double-strand breaks. This damage activates DNA damage response (DDR) pathways, which can ultimately lead to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathway initiated by Saframycin-induced DNA damage.
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid. | Semantic Scholar [semanticscholar.org]
Saframycin C vs. Doxorubicin: A Comparative Analysis of Cytotoxic Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cytotoxic mechanisms of anticancer agents is paramount for advancing therapeutic strategies. This guide provides a detailed comparison of Saframycin C and Doxorubicin, two potent antitumor antibiotics, with a focus on their distinct modes of action, supported by available experimental data.
Introduction
This compound and Doxorubicin are both natural products derived from Streptomyces species that exhibit significant cytotoxic activity against a range of cancer cell lines. While both are classified as antitumor antibiotics, their molecular mechanisms of inducing cell death diverge significantly. Doxorubicin, a well-established chemotherapeutic agent, is known for its multifaceted approach involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. This compound, a member of the tetrahydroisoquinoline quinone family, is understood to exert its effects primarily through covalent DNA binding. This guide will delve into the specifics of their cytotoxic pathways, presenting a comparative analysis of their efficacy and the cellular responses they elicit.
Comparative Data on Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxic potency of this compound and Doxorubicin against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's effectiveness in inhibiting cell growth.
| Compound | Cell Line | Cancer Type | IC50 / Inhibitory Concentration | Assay | Reference |
| This compound | L1210 | Mouse Leukemia | 1.0 µg/mL (complete inhibition) | Suspension Culture | [1] |
| Doxorubicin | L1210 | Mouse Leukemia | ~0.01 - 0.1 µM | Not Specified | |
| Doxorubicin | HeLa | Cervical Cancer | 2.92 ± 0.57 µM | MTT Assay | [2] |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 ± 1.76 µM | MTT Assay | [2] |
| Doxorubicin | A549 | Lung Cancer | > 20 µM | MTT Assay | [2] |
| Doxorubicin | HepG2 | Liver Cancer | 12.18 ± 1.89 µM | MTT Assay | [2] |
| Doxorubicin | UMUC-3 | Bladder Cancer | 5.15 ± 1.17 µM | MTT Assay | [2] |
Note: IC50 values for Doxorubicin can vary significantly depending on the cell line and the specific experimental conditions.
Mechanisms of Action
This compound: Covalent DNA Alkylation
The primary mechanism of action for the Saframycin family of antibiotics is the covalent alkylation of DNA.[3][4][5] This process is initiated by the reductive activation of the quinone moiety of the Saframycin molecule. This activation leads to the formation of a reactive iminium ion, which then forms a covalent bond with the N2 position of guanine bases in the minor groove of the DNA double helix. This covalent adduction disrupts the normal structure and function of DNA, ultimately inhibiting DNA replication and transcription and leading to cell death. While specific studies on this compound's induction of apoptosis and cell cycle arrest are limited, it is plausible that the significant DNA damage caused by its alkylating activity would trigger these cellular responses.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin employs a more diverse and well-characterized set of cytotoxic mechanisms:
-
DNA Intercalation: The planar anthracycline ring of Doxorubicin inserts itself between DNA base pairs, distorting the helical structure. This intercalation interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to the accumulation of double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
Signaling Pathways and Cellular Responses
The distinct mechanisms of this compound and Doxorubicin trigger different downstream signaling pathways, culminating in cell death.
Doxorubicin-induced DNA damage activates DNA damage response (DDR) pathways, leading to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis. The generation of ROS also contributes to the induction of apoptosis through various signaling cascades.
The formation of bulky DNA adducts by this compound physically obstructs the progression of DNA and RNA polymerases, leading to the inhibition of replication and transcription. This blockage is a potent trigger for cell death, though the specific apoptotic pathways activated by this compound require further investigation.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Doxorubicin for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or Doxorubicin for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.
Protocol:
-
Cell Preparation: Embed treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Fixation: Treat cells with the drug, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and Doxorubicin represent two distinct classes of antitumor antibiotics with different cytotoxic mechanisms. Doxorubicin's broad-spectrum activity is a result of its ability to interfere with multiple cellular processes, including DNA replication, transcription, and the generation of oxidative stress. In contrast, this compound's cytotoxicity is primarily driven by its targeted covalent alkylation of DNA.
The available data suggests that Saframycin A, a close analog of this compound, is significantly more potent than this compound.[1] Further research is needed to fully elucidate the detailed cytotoxic mechanisms of this compound, including its impact on specific apoptotic pathways and cell cycle checkpoints. A deeper understanding of these differences will be instrumental in the rational design of novel anticancer therapies and combination strategies to overcome drug resistance and improve patient outcomes. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and contribute to this critical area of cancer research.
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Saframycin C and Cisplatin Efficacy in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor efficacy of Saframycin C and the widely used chemotherapeutic agent, cisplatin, in the context of solid tumors. Due to the limited availability of direct comparative studies involving this compound, this analysis incorporates data on Saframycin A as a representative of the saframycin family of antibiotics, while noting the known differences in potency.
Executive Summary
Cisplatin is a cornerstone of treatment for numerous solid malignancies, exerting its cytotoxic effects primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis. Saframycins, including this compound, are a group of heterocyclic quinone antibiotics that also interact with DNA, inhibiting DNA and RNA synthesis. While direct comparative efficacy data for this compound against cisplatin in solid tumors is scarce, available information on Saframycin A suggests a potent anti-tumor activity. However, it is crucial to note that in a leukemia cell line model, Saframycin A was found to be 50 to 100 times more active than this compound, suggesting that this compound may have lower efficacy.[1] This guide synthesizes the available preclinical data to offer a comparative overview of their mechanisms of action, efficacy, and the experimental approaches used for their evaluation.
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes available IC50 values for Saframycin A and cisplatin in various solid tumor cell lines. It is important to note the significant heterogeneity in reported IC50 values for cisplatin, which can be influenced by experimental conditions.[2]
| Cell Line | Tumor Type | Saframycin A IC50 | Cisplatin IC50 |
| HCT-116 | Colon Carcinoma | Data on analogs available, but not for Saframycin A itself[3] | ~2.25 - 45 µM[4][5] |
| A549 | Lung Carcinoma | Not Available | ~7 - 80 µM[6] |
| MCF-7 | Breast Adenocarcinoma | Not Available | ~0.77 - 10.95 µM[5] |
| HepG2 | Hepatocellular Carcinoma | Not Available | ~8.28 - 89 µM[4][7] |
Note: Data for this compound is not available in these solid tumor cell lines. The provided Saframycin A data is based on studies of its analogs, and direct IC50 values for the parent compound were not found in the reviewed literature.
In Vivo Antitumor Activity
Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are critical for evaluating the therapeutic potential of anti-cancer agents.
| Drug | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Saframycin A (analogs) | HCT-116 Xenograft | Not specified | Potent antitumor activity observed | [3] |
| Cisplatin | NTUB1/T24 Xenograft (Bladder) | Not specified | Significant TGI | [8][9] |
| Cisplatin | A549 Xenograft (Lung) | 2.5 mg/kg x 3 | Significant TGI | [10] |
| Cisplatin | HepG2 Xenograft | 0.5 or 2 mg Pt/kg, q3d x 5 | Significant TGI | [11] |
| Cisplatin | Ovarian Cancer Xenograft | 10 mg/kg | 43.09% relative tumor proliferation rate | [12] |
Mechanism of Action and Signaling Pathways
This compound
The primary mechanism of action for saframycins involves their interaction with DNA.[13] They bind to the minor groove of the DNA double helix, with a preference for 5'-GGC-3' sequences. This binding leads to the inhibition of DNA and RNA synthesis, ultimately triggering cell death. The specific signaling pathways downstream of this compound-induced DNA damage in solid tumors are not well-elucidated in the available literature.
Cisplatin
Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aquated species. This species then forms covalent adducts with purine bases in DNA, primarily the N7 position of guanine. These adducts create intra- and inter-strand crosslinks, which distort the DNA structure and interfere with replication and transcription. This DNA damage activates a complex network of signaling pathways, ultimately leading to apoptosis.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of this compound and cisplatin.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound or cisplatin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes the general steps for evaluating antitumor efficacy in a subcutaneous xenograft model.
-
Cell Culture and Preparation: Human solid tumor cells are cultured in vitro, harvested, and resuspended in a suitable medium (e.g., Matrigel).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of tumor cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups (vehicle control, this compound, cisplatin). The drugs are administered according to a specified dose and schedule (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Conclusion
Direct comparative studies on the efficacy of this compound and cisplatin in solid tumors are currently lacking in the scientific literature. While both agents target DNA, leading to cell death, their precise mechanisms and potency likely differ. The available data on Saframycin A suggests that the saframycin family has potent anti-tumor activity, but the significantly lower potency of this compound in a leukemia model warrants caution when extrapolating these findings. Cisplatin remains a well-characterized and effective treatment for a wide range of solid tumors, with its efficacy and toxicity profiles extensively documented. Further research, including head-to-head in vitro and in vivo studies, is necessary to definitively determine the therapeutic potential of this compound in solid tumors relative to established chemotherapeutic agents like cisplatin.
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the DNA Binding Affinity of Saframycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA binding affinity of Saframycin C with other notable DNA binding agents. We present available quantitative data, detailed experimental methodologies for key validation techniques, and visual representations of experimental workflows and associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
Comparison of DNA Binding Affinity
| Compound | DNA Binding Affinity (Kd) | Binding Specificity | Mechanism of Action |
| This compound | Data not available | Prefers G,C-rich regions in the minor groove[1] | Binds to duplex DNA; upon reduction, can cause single-strand breaks[1] |
| Saframycin A | Data not available | Prefers 5'-GGG or 5'-GGC sequences in the minor groove[2] | Forms a covalent adduct with the NH2 group of guanine, enhanced by reduction of its quinone moiety[1] |
| Ecteinascidin 743 (Trabectedin) | Data not available | Binds to the minor groove, alkylating the N2 position of guanine in triplets like AGC, CGG, and TGG[3] | Covalent modification of DNA, leading to a bend in the DNA helix towards the major groove[4] |
| Mithramycin A | 1.2 (±0.3) × 10⁵ M⁻¹ | Binds as a dimer to C/G-rich tracts in the minor groove in the presence of divalent cations like Mg²⁺ | Non-intercalative minor groove binding, leading to inhibition of transcription factor binding[5][6] |
Note: The DNA binding affinity of many compounds, including some saframycins, is often characterized through methods like DNA footprinting which reveal sequence selectivity and binding location rather than a precise dissociation constant.
Experimental Protocols for Validating DNA Binding Affinity
Accurate determination of DNA binding affinity is crucial for understanding the mechanism of action of small molecules like this compound. The following are detailed protocols for three widely used techniques.
Fluorescence Titration Assay
This method relies on changes in the fluorescence properties of a molecule upon binding to DNA.
Principle: A fluorescent molecule (either the DNA or the binding agent) will exhibit a change in its fluorescence spectrum upon interaction. This change is titrated by incrementally adding the non-fluorescent partner, and the resulting data is used to calculate the binding constant.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and determine its concentration spectrophotometrically.
-
Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.4). Determine the DNA concentration accurately using UV absorbance at 260 nm.
-
The experimental buffer should be consistent throughout the experiment.
-
-
Titration:
-
Place a fixed concentration of the fluorescent species (e.g., this compound, if it is intrinsically fluorescent, or a DNA-intercalating dye like ethidium bromide complexed with DNA) in a quartz cuvette.
-
Record the initial fluorescence spectrum using a spectrofluorometer.
-
Add small aliquots of the titrant (the non-fluorescent binding partner) to the cuvette.
-
After each addition, allow the system to equilibrate (typically 2-5 minutes) and then record the fluorescence spectrum.
-
Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the raw fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the titrant concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. When a ligand (e.g., DNA) is immobilized on the chip and an analyte (e.g., this compound) flows over the surface, the binding event causes a change in the refractive index, which is detected as a change in the SPR signal.
Detailed Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Prepare the DNA ligand, which is often a biotinylated oligonucleotide containing the target binding sequence.
-
Immobilize the DNA ligand onto the sensor chip surface according to the manufacturer's instructions.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP buffer).
-
Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate. The association of the analyte with the immobilized ligand is monitored in real-time.
-
After the association phase, switch to a flow of running buffer without the analyte to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of the rate constants (Kd = kd / ka).
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect protein-DNA or small molecule-DNA interactions.
Principle: This technique is based on the difference in the electrophoretic mobility of a free DNA probe compared to a DNA probe bound to a protein or small molecule. The complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel.
Detailed Protocol:
-
Probe Preparation:
-
Synthesize and purify a short DNA oligonucleotide containing the putative binding site for this compound.
-
Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed amount of the labeled DNA probe with increasing concentrations of this compound.
-
The binding reaction is typically carried out in a low-ionic-strength buffer at a specific temperature for a defined period to allow for equilibrium to be reached.
-
-
Electrophoresis:
-
Add a loading buffer to the binding reactions and load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Detection and Analysis:
-
Visualize the bands using an appropriate method based on the label used (e.g., autoradiography for ³²P, chemiluminescence for biotin, or fluorescence imaging).
-
The presence of a slower-migrating band in the lanes containing this compound indicates the formation of a DNA-drug complex.
-
The intensity of the shifted band relative to the free probe can be quantified to estimate the binding affinity, although this method is generally considered semi-quantitative.
-
Experimental and Signaling Pathway Diagrams
To visually represent the processes involved in validating and understanding the effects of this compound, the following diagrams have been generated using the DOT language.
Discussion of Signaling Pathways
The antiproliferative effects of saframycins are complex and appear to extend beyond simple DNA binding. Studies on Saframycin A suggest a novel mechanism involving the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)[7][8]. Upon treatment with saframycins, GAPDH has been observed to translocate to the nucleus[7]. It is proposed that a ternary complex forms between the saframycin-DNA adduct and nuclear GAPDH[7][8]. This interaction is thought to interfere with the binding of essential transcription factors to DNA, ultimately leading to cell cycle arrest and apoptosis.
Furthermore, transcriptional profiling in yeast treated with Saframycin A revealed significant changes in the expression of genes involved in glycolysis, oxidative stress, and protein degradation, while surprisingly not affecting DNA-damage repair genes[2]. This suggests that the cellular response to saframycins involves a broader network of signaling pathways beyond a direct DNA damage response. The induction of oxidative stress is a common mechanism for many anticancer agents and can contribute to the induction of apoptosis. The alteration of glycolytic gene expression may be linked to the interaction with GAPDH, a key enzyme in glycolysis. The activation of protein degradation pathways could be a cellular response to the stress induced by the drug. Further research is needed to fully elucidate the intricate signaling cascades initiated by this compound's interaction with DNA and other cellular components.
References
- 1. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmamol.web.uah.es [farmamol.web.uah.es]
- 4. farmamol.web.uah.es [farmamol.web.uah.es]
- 5. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of GAPDH as a protein target of the saframycin antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Identification of GAPDH as a protein target of the saframycin antiproliferative agents. | Semantic Scholar [semanticscholar.org]
Navigating Resistance: A Comparative Analysis of Saframycin C and Conventional DNA Alkylating Agents
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between anticancer agents is paramount for designing effective therapeutic strategies. This guide provides a comparative overview of Saframycin C, a unique DNA-binding agent, and other conventional DNA alkylating agents, with a focus on potential cross-resistance patterns. While direct comparative studies on this compound cross-resistance are limited, this document synthesizes existing data on its mechanism of action and the well-documented resistance profiles of other alkylating agents to offer valuable insights.
Mechanisms of Action: A Tale of Different DNA Interactions
The cytotoxic effects of this compound and other DNA alkylating agents stem from their ability to damage tumor cell DNA, ultimately leading to cell death. However, the specifics of their interactions with DNA and the subsequent cellular responses differ significantly, which has profound implications for potential cross-resistance.
This compound: This antitumor antibiotic, derived from Streptomyces lavendulae, exhibits a multi-faceted mechanism of action. It covalently binds to the minor groove of DNA, preferentially at GC-rich sequences. Beyond direct DNA alkylation, Saframycin A (a closely related analogue) has been shown to induce oxidative stress and protein degradation pathways. Notably, studies have indicated that Saframycin A's cytotoxic effects do not significantly alter the expression of known DNA-damage repair genes, suggesting that its primary mode of action may not be solely dependent on overwhelming the cell's DNA repair capacity[1].
Mitomycin C: A well-established bioreductive alkylating agent, Mitomycin C requires enzymatic reduction to become an active alkylating species. Once activated, it cross-links DNA, primarily at guanine residues, leading to the inhibition of DNA synthesis and induction of apoptosis.
Cisplatin: As a platinum-based chemotherapeutic, Cisplatin forms intra- and inter-strand DNA cross-links. These adducts distort the DNA helix, interfering with DNA replication and transcription, and ultimately triggering cell cycle arrest and apoptosis. Resistance to Cisplatin is often multifactorial, involving increased DNA repair, reduced drug accumulation, and inactivation by glutathione.
Cross-Resistance Profiles: Connecting the Dots
Direct experimental data from studies specifically designed to evaluate cross-resistance between this compound and other DNA alkylating agents in resistant cell lines is currently scarce in publicly available literature. However, by examining the known resistance mechanisms of conventional alkylating agents and the unique properties of this compound, we can infer potential scenarios.
Cytotoxicity of Conventional DNA Alkylating Agents
To establish a baseline for sensitivity, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Mitomycin C and Cisplatin in various cancer cell lines.
| Cell Line | Drug | IC50 (µM) | Reference |
| HT-29 (Colon Cancer) | Mitomycin C | ~2x less than resistant line | [2] |
| HT-29R13 (Mitomycin C Resistant) | Mitomycin C | ~2x more than parent line | [2] |
| HCT116 (Colon Cancer) | Mitomycin C | 6 µg/ml | [3] |
| HCT116b (Mitomycin C Resistant) | Mitomycin C | 10 µg/ml | [3] |
| HCT116-44 (Acquired Mitomycin C Resistance) | Mitomycin C | 50 µg/ml | [3] |
| P388 (Murine Leukemia) | Mitomycin C | Varies by analogue | [4][5][6][7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Known Cross-Resistance Patterns Among DNA Alkylating Agents
Studies on cell lines with acquired resistance to one alkylating agent often show a complex pattern of cross-resistance to others. For instance, a Mitomycin C-resistant colon cancer cell line, HT-29R13, exhibited cross-resistance to melphalan and 5-FU but not to doxorubicin, cisplatin, or etoposide[2]. This highlights that cross-resistance is not always predictable and depends on the specific mechanisms of resistance developed by the cancer cells.
Potential for Cross-Resistance with this compound
Given that Saframycin A does not appear to heavily rely on inducing the DNA damage repair pathways for its activity, it is plausible that it may be effective against tumors that have developed resistance to conventional alkylating agents through the upregulation of these repair mechanisms[1]. For example, a tumor cell line with enhanced nucleotide excision repair (NER) activity, which is a common mechanism of cisplatin resistance, might still be sensitive to this compound.
However, if resistance is mediated by more general mechanisms, such as increased drug efflux through transporters like P-glycoprotein, or alterations in apoptotic pathways, cross-resistance to this compound could potentially be observed.
Experimental Protocols
Determination of IC50 using MTT Assay
A common method to assess the cytotoxic effect of a compound and determine its IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Compound to be tested (e.g., this compound, Mitomycin C, Cisplatin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for a Cross-Resistance Study
Signaling Pathways and Resistance Mechanisms
The cellular response to DNA damage is a complex network of signaling pathways that dictate the cell's fate – either survival through DNA repair and cell cycle arrest or death via apoptosis.
General DNA Damage Response Pathway
Mechanisms of Resistance to DNA Alkylating Agents
The observation that Saframycin A does not significantly upregulate DNA repair genes suggests that resistance mechanisms against it might differ from those against classical alkylating agents. For instance, cells might develop resistance to this compound by altering the cellular redox state to counteract the induced oxidative stress or by modifying pathways involved in protein degradation.
Conclusion
While direct experimental evidence for the cross-resistance profile of this compound with other DNA alkylating agents is limited, its unique mechanism of action provides a strong rationale for further investigation. The possibility that this compound could circumvent common resistance mechanisms to conventional alkylating agents makes it a compelling candidate for further preclinical and clinical evaluation, particularly in tumors that have acquired resistance to standard-of-care chemotherapies. Future research should focus on head-to-head comparative studies in well-characterized resistant cell lines to elucidate the precise cross-resistance patterns and to identify potential synergistic combinations.
References
- 1. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and initial characterization of a mitomycin C-resistant colon cancer cell line variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New sugar mitomycin C analogues: preparation, murine P388 antitumor activity, and leukopenia induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for mitomycin C and mitomycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity comparison of mitomycin C and mitomycin A analogues (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of new mitomycin C and porfiromycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Induced by Saframycin C and Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles induced by Saframycin C and other notable anti-cancer agents. Due to the limited availability of public data on this compound, this guide utilizes data from its close structural analog, Saframycin A, as a primary reference point. The objective is to offer a structured overview of the transcriptomic effects of these compounds to aid in research and drug development.
Introduction to Saframycins and Comparator Compounds
Saframycins are a group of tetrahydroisoquinoline antibiotics with potent antitumor properties.[1] Their mechanism of action is believed to involve DNA interaction, leading to the inhibition of macromolecular synthesis. For this comparative analysis, we will examine the gene expression profile of Saframycin A alongside three other well-characterized anti-cancer drugs:
-
Ecteinascidin 743 (Trabectedin): A marine-derived tetrahydroisoquinoline alkaloid, structurally related to saframycins, known to bind to the minor groove of DNA and interfere with transcription and DNA repair pathways.[2][3]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to broad changes in gene expression related to cell cycle, DNA damage, and apoptosis.[4]
-
Mithramycin: A DNA binding antibiotic that specifically targets GC-rich sequences, leading to the transcriptional repression of key oncogenes.[5][6]
Comparative Gene Expression Profiles
The following table summarizes the key gene expression changes induced by Saframycin A and the comparator compounds. It is important to note that the data for Saframycin A is derived from a study in a yeast model, which may not be fully representative of the effects in human cancer cells.
| Functional Gene Category | Saframycin A (in yeast) | Ecteinascidin 743 | Doxorubicin | Mithramycin |
| DNA Damage Response | No significant effect on known DNA-damage repair genes observed.[7] | Up-regulation of p53-responsive genes.[3] | Up-regulation of genes involved in DNA repair and apoptosis.[4] | Down-regulation of DNA repair pathway genes. |
| Cell Cycle & Proliferation | Repression of histone-encoding genes.[7] | Disruption of S phase progression, leading to late S and G2/M accumulation.[3] | Up-regulation of cell cycle arrest genes (e.g., CDKN1A).[8] | Inhibition of c-myc expression, a key regulator of cell proliferation.[9] |
| Transcription & Gene Regulation | Repression of biosynthetic enzyme genes.[7] | Down-regulation of genes encoding DNA-binding proteins (e.g., CCAAT box binders).[3] | Broad changes in transcription factor expression.[4] | Global repression of transcription and regulation of histone acetylation.[5] |
| Metabolism | Overexpression of genes involved in glycolysis.[7] | Not a primary reported effect. | Alterations in metabolic pathway gene expression. | Not a primary reported effect. |
| Stress Response | Overexpression of genes involved in oxidative stress.[7] | Not a primary reported effect. | Induction of genes related to oxidative stress. | Not a primary reported effect. |
| Protein Synthesis & Degradation | Overexpression of genes involved in protein degradation.[7] | Not a primary reported effect. | Alterations in genes related to protein synthesis and degradation. | Repression of genes involved in chromosome organization and chromatin assembly.[5] |
| Cellular Transport | Repression of cellular import machinery genes.[7] | Inhibition of MDR1 (multidrug resistance) gene activation.[10] | Up-regulation of drug efflux pump genes in resistant cells. | Not a primary reported effect. |
Experimental Protocols
Gene Expression Profiling using Oligonucleotide Microarrays (General Protocol)
This protocol provides a general overview of the methodology typically used for microarray-based gene expression analysis, as inferred from the provided search results.
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HCT116 colon cancer, MDA-MB-435 breast cancer) are cultured under standard conditions.[8] Cells are then treated with the compound of interest (e.g., Saframycin analog, Ecteinascidin 743) at a specific concentration (e.g., 2.0 nM) for a defined period (e.g., 12 or 24 hours).[3] Control cells are treated with the vehicle solvent.
-
RNA Extraction: Total RNA is isolated from both treated and control cells using a suitable RNA extraction kit. The quality and integrity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
cRNA Synthesis and Labeling: The extracted RNA is converted to complementary DNA (cDNA) by reverse transcription. The cDNA is then used as a template to synthesize biotin-labeled complementary RNA (cRNA) through in vitro transcription.
-
Hybridization: The labeled cRNA is fragmented and hybridized to an oligonucleotide microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes. Hybridization is typically carried out overnight in a hybridization oven.
-
Washing and Staining: After hybridization, the microarray is washed to remove non-specifically bound cRNA and then stained with a fluorescently labeled streptavidin conjugate.
-
Scanning and Data Acquisition: The microarray is scanned using a high-resolution scanner to detect the fluorescent signals. The signal intensities for each probe are quantified.
-
Data Analysis: The raw data is normalized to account for technical variations. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control groups. A fold-change and p-value cutoff are typically used to determine significance.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity- and gene expression-based profiling of ecteinascidin Et 743 and phthalascidin Pt 650 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Case study – Gene expression profiling to understand and combat drug resistance - Oncolines B.V. [oncolines.com]
- 5. Global gene expression profiling data analysis reveals key gene families and biological processes inhibited by Mithramycin in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G-C specific DNA binding drug, mithramycin, selectively inhibits transcription of the C-MYC and C-HA-RAS genes in regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microarray-Based Transcriptional Profiling of Renieramycin M and Jorunnamycin C, Isolated from Thai Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mithramycin selectively inhibits the transcriptional activity of a transfected human c-myc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecteinascidin 743, a transcription-targeted chemotherapeutic that inhibits MDR1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity Analysis: Saframycin C Versus Other Antibiotic Classes
A detailed examination of the toxicity profiles of Saframycin C, the anthracycline Doxorubicin, and the alkylating agent Mitomycin C reveals distinct mechanisms and levels of cellular and organ-specific toxicities. While all three exhibit potent anticancer activity, their adverse effect profiles, rooted in their unique interactions with cellular machinery, present different challenges and considerations for therapeutic applications.
This guide provides a comparative analysis of the toxicity of this compound against two widely used chemotherapeutic antibiotics, Doxorubicin and Mitomycin C. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of their relative safety profiles, supported by experimental data and methodologies.
In Vitro Cytotoxicity
The in vitro cytotoxicity of these antibiotics has been evaluated across various cancer cell lines. This compound demonstrates potent cytotoxic effects, although its analogue, Saframycin A, is reported to be 50 to 100 times more active.[1] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the available data for these compounds are summarized below.
| Antibiotic | Cell Line | IC50 | Reference |
| This compound | L1210 (Leukemia) | 1.0 µg/mL | [1] |
| Saframycin A | L1210 (Leukemia) | 0.02 µg/mL | [1] |
| Doxorubicin | Varies widely by cell line | Typically in the nanomolar to low micromolar range | General Knowledge |
| Mitomycin C | Varies widely by cell line | Typically in the micromolar range | General Knowledge |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test antibiotic for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
In Vivo Acute Toxicity
The median lethal dose (LD50) is a standard measure of acute toxicity. The available data for Saframycin A in mice provides an indication of the potential acute toxicity of this compound.
| Antibiotic | Animal Model | Route of Administration | LD50 | Reference |
| Saframycin A | ddY mice | Intraperitoneal (i.p.) | 4.9 mg/kg | [1] |
| Saframycin A | ddY mice | Intravenous (i.v.) | 3.3 mg/kg | [1] |
| Saframycin A | C3H/He mice | Intraperitoneal (i.p.) | 10.5 mg/kg | [1] |
| Saframycin A | C3H/He mice | Intravenous (i.v.) | 9.7 mg/kg | [1] |
| Doxorubicin | Mice | Intravenous (i.v.) | ~20 mg/kg | General Knowledge |
| Mitomycin C | Mice | Intravenous (i.v.) | ~5 mg/kg | General Knowledge |
Experimental Protocol: LD50 Determination in Mice
The determination of the median lethal dose (LD50) is a standardized procedure to assess the acute toxicity of a substance.
-
Animal Selection: Use a specific strain of mice (e.g., ddY or C3H/He) of a defined age and weight range.
-
Dose Preparation: Prepare a series of graded doses of the test compound.
-
Administration: Administer a single dose of the compound to different groups of animals via a specific route (e.g., intraperitoneal or intravenous injection). A control group receives the vehicle only.
-
Observation: Monitor the animals for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: Record the number of deaths in each dose group. Use statistical methods, such as probit analysis, to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.
Organ-Specific Toxicities and Mechanisms
The clinical utility of many antibiotics is limited by their toxicity to specific organs. Here, we compare the known organ toxicities of this compound, Doxorubicin, and Mitomycin C.
Cardiotoxicity
Doxorubicin is well-known for its dose-dependent cardiotoxicity, which can lead to cardiomyopathy and heart failure. The primary mechanism involves the generation of reactive oxygen species (ROS) through the redox cycling of its quinone moiety. This oxidative stress damages cardiac mitochondria and other cellular components.
This compound , also a quinone-containing compound, has a theoretical potential for cardiotoxicity via similar mechanisms. However, specific studies on this compound-induced cardiotoxicity are limited.
Mitomycin C is not typically associated with significant cardiotoxicity.
Myelosuppression
Mitomycin C is a potent myelosuppressive agent, frequently causing dose-limiting thrombocytopenia and leukopenia. Its mechanism involves the alkylation of DNA in hematopoietic stem cells, leading to inhibition of cell division and apoptosis.
Doxorubicin also causes myelosuppression, though it is generally less severe and more predictable than that of Mitomycin C.
The myelosuppressive potential of This compound has not been extensively characterized.
Other Toxicities
-
Nephrotoxicity and Hepatotoxicity: While less common, both Doxorubicin and Mitomycin C can exhibit nephrotoxicity and hepatotoxicity at high doses or in susceptible individuals. There is currently a lack of specific data on the nephrotoxic and hepatotoxic potential of this compound.
-
Pulmonary Toxicity: Mitomycin C is associated with a risk of interstitial pneumonitis and pulmonary fibrosis.
Signaling Pathways in Toxicity
The toxicity of these antibiotics is mediated by complex signaling pathways.
Saframycin A , a close analog of this compound, has been shown to induce the overexpression of genes related to glycolysis, oxidative stress, and protein degradation. Interestingly, it does not appear to significantly affect the expression of DNA damage repair genes, suggesting a mechanism of action that may not primarily rely on direct covalent modification of DNA. The proposed mechanism for Saframycin A involves the formation of an electrophilic iminium ion that can alkylate guanine residues in DNA.
Doxorubicin's toxicity is intricately linked to the p53 signaling pathway. DNA damage and oxidative stress induced by Doxorubicin activate p53, which in turn can trigger apoptosis in cardiomyocytes.
Mitomycin C's DNA cross-linking activity activates DNA damage response pathways, leading to cell cycle arrest and apoptosis.
Conclusion
This compound exhibits a potent in vitro cytotoxicity profile, though it appears to be less potent than its analog, Saframycin A. Its acute in vivo toxicity, based on data for Saframycin A, is significant. In comparison to Doxorubicin and Mitomycin C, the specific organ toxicity profile of this compound remains less well-defined. While Doxorubicin's primary toxicity is cardiotoxicity and Mitomycin C's is myelosuppression, further research is required to fully elucidate the organ-specific adverse effects of this compound. Understanding the distinct mechanisms of toxicity and the signaling pathways involved is crucial for the rational design of safer and more effective antibiotic-based cancer chemotherapies.
References
Navigating the Narrow Therapeutic Window of Saframycin C Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Saframycins, a class of potent tetrahydroisoquinoline antibiotics, have long captured the attention of drug developers for their significant antitumor properties. Among them, Saframycin C and its analogs represent a promising but challenging frontier in oncology research. Their high cytotoxicity against cancer cells is often shadowed by significant host toxicity, resulting in a narrow therapeutic index. This guide provides a comparative analysis of available data on Saframycin analogs to aid researchers in the strategic development of derivatives with an improved therapeutic window.
Deciphering the Therapeutic Potential: A Data-Driven Comparison
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. For potent cytotoxic agents like Saframycins, achieving a favorable TI is paramount for clinical translation. While specific data for a comprehensive series of this compound analogs remains limited in publicly accessible literature, analysis of related Saframycin analogs provides valuable structure-activity relationship (SAR) insights.
In Vitro Cytotoxicity: Gauging Potency Against Cancer Cells
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cancer cell growth in vitro. Data from various studies on Saframycin analogs highlight their nanomolar to picomolar potency across a range of cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Saframycin A Analog (Compound 7d) | HCT-8 (colon) | 6.06 (average) | [1] |
| BEL-7402 (liver) | [1] | ||
| Ketr3 (ovarian) | [1] | ||
| A2780 (ovarian) | [1] | ||
| MCF-7 (breast) | [1] | ||
| A549 (lung) | [1] | ||
| BGC-803 (gastric) | [1] | ||
| Hela (cervical) | [1] | ||
| Hexacyclic Saframycin-Ecteinascidin Analog (Compound 20) | HepG2 (liver) | 1.32 | [2] |
| Hexacyclic Saframycin-Ecteinascidin Analog (Compound 29) | A2780 (ovarian) | 1.73 | [2] |
| Hexacyclic Saframycin-Ecteinascidin Analog (Compound 30) | A2780 (ovarian) | 7 | [2] |
Note: This table represents a selection of publicly available data and is not an exhaustive list. The lack of standardized testing conditions across different studies necessitates cautious interpretation of direct comparisons.
In Vivo Toxicity: Assessing the Safety Profile
Quantifying in vivo toxicity is crucial for determining the therapeutic index. The lethal dose 50 (LD50), the dose at which 50% of the test subjects die, is a key metric. Data on the in vivo toxicity of Saframycin analogs is sparse, hindering a direct comparison of their therapeutic indices. However, some data points are available.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Saframycin S | ddY mice | Intraperitoneal (i.p.) | 3.2 mg/kg | [3] |
Studies on novel Saframycin A analogs have indicated potent in vivo antitumor activity in solid tumor models (HCT-116), but were also associated with significant toxicity upon daily administration[2]. Similarly, semisynthetic derivatives such as Saframycin Yd-1 and Y3 have demonstrated marked antitumor activity in murine models of leukemia (L1210), melanoma (B16-F10), and lung carcinoma, though quantitative toxicity data were not provided[1].
Understanding the Mechanism of Action: DNA as the Primary Target
The potent cytotoxicity of Saframycins stems from their ability to interact with DNA. The proposed mechanism involves the formation of a covalent adduct with the 2-amino group of guanine residues in the minor groove of the DNA double helix. This interaction is pH-dependent and is enhanced by the reduction of the quinone moiety of the saframycin molecule[4].
This DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. The cell's DNA damage response (DDR) pathways are activated, which, if the damage is too severe to be repaired, will initiate the apoptotic process.
Caption: Simplified signaling pathway of Saframycin-induced cell death.
Experimental Protocols: A Guide to Methodology
To ensure the reproducibility and comparability of data, detailed experimental protocols are essential. The following are generalized methodologies based on the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The Saframycin analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Toxicity Study (LD50 Determination)
-
Animal Model: A suitable animal model, such as ddY or BALB/c mice, is selected.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Dose Preparation: The Saframycin analog is formulated in a suitable vehicle for administration (e.g., saline, PBS with a small percentage of a solubilizing agent).
-
Administration: The compound is administered to different groups of animals at various dose levels via a specific route (e.g., intraperitoneal injection). A control group receives the vehicle only.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using a statistical method such as the Probit analysis.
References
- 1. Antitumor activity of new semisynthetic saframycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA repair: enzymatic mechanisms and relevance to drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Saframycin C's effect on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Saframycin C across different cancer cell lines. While data specifically on this compound is limited, this document synthesizes available information and draws comparisons with closely related saframycin analogs to offer valuable insights for research and development.
Executive Summary
This compound, a tetrahydroisoquinoline antibiotic, demonstrates inhibitory effects against cancer cells, primarily through the disruption of nucleic acid synthesis. Experimental data, though not extensive, indicates its potential as a cytotoxic agent. This guide presents the available quantitative data, outlines relevant experimental methodologies, and visualizes the proposed mechanism of action.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| L1210 | Murine Leukemia | Complete Inhibition Concentration | 1.0 µg/mL | [1] |
It is important to note that the same study highlighted that the antitumor activity of Saframycin A was 50 to 100 times greater than that of this compound, suggesting this compound is a less potent member of the saframycin family.[1]
Mechanism of Action: Inhibition of Nucleic Acid Synthesis
The primary mechanism of action for the saframycin family of antibiotics is the inhibition of DNA and RNA synthesis.[2] This is achieved through the covalent binding of the saframycin molecule to the minor groove of the DNA double helix.[3] This interaction is believed to be sequence-preferential, with a preference for 5'-GGG or 5'-GGC sequences. The binding of saframycins to DNA can physically obstruct the progression of DNA polymerase and RNA polymerase, thereby halting replication and transcription.[4]
Signaling Pathway
The binding of this compound to DNA is the initiating event that triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis. The precise signaling pathways downstream of DNA binding by this compound have not been fully elucidated. However, based on the known consequences of DNA damage and replication stress, a putative pathway can be proposed.
Proposed signaling pathway of this compound leading to cell death.
Experimental Protocols
Detailed experimental protocols for assessing the effects of this compound are provided below. These are generalized protocols based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
Logical relationship of cell states and staining in an Annexin V/PI assay.
Conclusion and Future Directions
This compound exhibits anti-cancer properties, with its primary mode of action being the inhibition of nucleic acid synthesis through DNA binding. The available data in L1210 cells provides a foundation for its cytotoxic potential. However, there is a clear need for further research to establish a comprehensive profile of this compound's efficacy. Future studies should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines from different tissue origins.
-
Detailed Mechanistic Studies: Elucidating the specific downstream signaling pathways activated by this compound-induced DNA damage.
-
Apoptosis and Cell Cycle Analysis: Quantifying the induction of apoptosis and the specific phase of cell cycle arrest in various cancer cell lines.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
By addressing these research gaps, a clearer understanding of this compound's therapeutic potential can be achieved, paving the way for its potential development as an anti-cancer agent.
References
- 1. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
A Comparative Analysis of DNA Damage Responses: Saframycin C vs. Mitomycin C
This guide provides an in-depth, objective comparison of the DNA damage response pathways elicited by two potent anti-tumor agents, Saframycin C and Mitomycin C. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, the nature of the DNA lesions they induce, and the subsequent cellular signaling cascades. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Mechanism of Action and DNA Adduct Formation
Both this compound and Mitomycin C exert their cytotoxic effects by damaging cellular DNA, albeit through different chemical interactions.
This compound: This tetrahydroisoquinoline antibiotic interacts with DNA primarily through two mechanisms. Firstly, it covalently binds to the exocyclic amino group of guanine residues within the minor groove. Secondly, upon bioreductive activation, this compound can generate reactive oxygen species (ROS), which in turn can lead to oxidative DNA damage and the formation of single-strand breaks. The covalent binding of the related Saframycin A has been shown to be reversible upon heating.
Mitomycin C: As a classic bioreductive alkylating agent, Mitomycin C requires enzymatic reduction to become active. Once activated, it forms highly cytotoxic interstrand cross-links (ICLs) between guanine residues, predominantly at 5'-CpG sequences. These ICLs physically prevent the separation of DNA strands, thereby halting DNA replication and transcription. In addition to ICLs, Mitomycin C also produces monoadducts and intrastrand cross-links, which contribute to its overall genotoxicity.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Mitomycin C in various cancer cell lines. It is important to note that direct comparative studies are limited, and IC50 values can vary significantly based on the cell line and experimental conditions.
| Cell Line | Drug | IC50 Value | Incubation Time (h) | Assay Method |
| L1210 (Mouse Leukemia) | Saframycin A | 0.02 µg/mL | Not Specified | Not Specified |
| L1210 (Mouse Leukemia) | This compound | 1.0 µg/mL | Not Specified | Not Specified |
| HCT116 (Human Colon Carcinoma) | Mitomycin C | 6 µg/mL | 4 | B23 Translocation Assay |
| HCT116b (Mitomycin C Resistant) | Mitomycin C | 10 µg/mL | 4 | B23 Translocation Assay |
| HCT116-44 (Acquired Resistance) | Mitomycin C | 50 µg/mL | 4 | B23 Translocation Assay |
| A549 (Human Lung Carcinoma) | Mitomycin C | Not Specified (Significant growth inhibition at 80 and 300 µM) | 24 | Not Specified |
Cellular Responses to DNA Damage
The cellular response to DNA damage involves a complex interplay of cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.
Cell Cycle Arrest:
-
This compound: While direct studies on this compound are limited, related compounds that induce single-strand breaks typically cause cell cycle arrest in the S and G2/M phases to allow for DNA repair.
-
Mitomycin C: Mitomycin C is known to induce a robust cell cycle arrest, primarily in the S and G2/M phases, as the cell attempts to repair the bulky ICLs that block DNA replication. Some studies also report a G1/S arrest depending on the cellular context.
Apoptosis:
-
Mitomycin C: Mitomycin C is a potent inducer of apoptosis. The accumulation of unrepaired ICLs leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases.
DNA Damage Response Signaling Pathways
The cellular response to DNA damage is orchestrated by a complex network of signaling pathways.
Mitomycin C-Induced Signaling:
The interstrand cross-links generated by Mitomycin C are potent activators of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. When replication forks stall at these lesions, ATR is recruited and activated. Activated ATR then phosphorylates a plethora of downstream targets, including the checkpoint kinase 1 (CHK1), which in turn leads to the inhibition of cell cycle progression. The Ataxia Telangiectasia Mutated (ATM) kinase can also be activated in response to double-strand breaks that can arise from the processing of ICLs. Furthermore, the tumor suppressor protein p53 is a critical mediator of the response to Mitomycin C, often being stabilized and activated to promote either cell cycle arrest or apoptosis.
This compound-Induced Signaling (Hypothesized):
The single-strand breaks and oxidative DNA damage induced by this compound are expected to activate a different set of DNA damage sensors. Poly(ADP-ribose) polymerase (PARP) is a key enzyme that recognizes and binds to single-strand breaks, initiating a repair cascade. The presence of oxidative lesions would also trigger the base excision repair (BER) pathway. While less defined, it is likely that significant DNA damage caused by this compound would also ultimately converge on the activation of ATM/ATR and p53 pathways.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the DNA damage response to this compound and Mitomycin C.
5.1. DNA Adduct and Damage Detection
-
DNA Footprinting Assay (for this compound): This technique can be used to identify the specific DNA sequences where this compound binds.
DNA Footprinting Experimental Workflow Protocol:
-
A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P).
-
The labeled DNA is incubated with varying concentrations of this compound.
-
The DNA-protein mixture is then subjected to limited digestion with DNase I, which randomly cleaves the DNA backbone.
-
The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to X-ray film for autoradiography.
-
Regions where this compound is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the drug.
-
-
Comet Assay (for Mitomycin C and this compound): This single-cell gel electrophoresis technique is used to detect DNA strand breaks.
Protocol:
-
Cells are treated with the desired concentration of Mitomycin C or this compound for a specified time.
-
The cells are embedded in a low-melting-point agarose on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the nucleoid.
-
The slides are subjected to electrophoresis under alkaline conditions.
-
Damaged DNA (containing strand breaks) migrates out of the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized and quantified using fluorescence microscopy and image analysis software. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
5.2. Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This is a standard method to analyze the distribution of cells in different phases of the cell cycle.
Cell Cycle Analysis Workflow Protocol:
-
Cells are treated with this compound or Mitomycin C for the desired time.
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A to degrade RNA, which can also be stained by PI.
-
Cells are then stained with a solution containing propidium iodide, which intercalates with DNA.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The resulting data is plotted as a histogram of DNA content, allowing for the quantification of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.
-
5.3. Apoptosis Assay
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cells are treated with this compound or Mitomycin C.
-
Cells are harvested and washed with a binding buffer.
-
Cells are then incubated with FITC-conjugated Annexin V and propidium iodide.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).
-
The fluorescence of the cells is analyzed by flow cytometry to differentiate the cell populations:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Conclusion
This compound and Mitomycin C, while both potent anti-tumor agents, induce distinct DNA damage and elicit different cellular responses. Mitomycin C's primary mode of action is the formation of highly cytotoxic interstrand cross-links, leading to a robust activation of the ATR-CHK1 and p53 signaling pathways. In contrast, this compound causes DNA damage through a combination of covalent guanine adduction and the generation of reactive oxygen species, resulting in single-strand breaks. While the signaling pathways activated by this compound are less characterized, they are likely to involve sensors of single-strand breaks and oxidative damage.
This comparative guide highlights the critical differences between these two compounds, providing a valuable resource for researchers aiming to understand their mechanisms of action and for those involved in the development of novel cancer therapeutics. Further direct comparative studies are warranted to fully elucidate the nuances of their DNA damage response pathways and to exploit their unique properties for more effective cancer treatment strategies.
Unveiling the On-Target Activity of Saframycin C in Cellular Environments: A Comparative Analysis
For researchers, scientists, and professionals in drug development, confirming the specific on-target activity of a compound is a critical step. This guide provides a comparative analysis of Saframycin C, a potent antitumor antibiotic, against other DNA-targeting agents. By presenting key experimental data and detailed protocols, this document aims to be a valuable resource for evaluating this compound's efficacy and mechanism of action in cellular models.
This compound belongs to the tetrahydroisoquinoline family of antibiotics and exerts its cytotoxic effects by interacting directly with DNA.[1] Its primary mechanism of action involves binding to the minor groove of DNA, with a preference for guanine-cytosine (G-C) rich sequences.[2] This interaction can lead to the formation of DNA adducts and single-strand breaks, ultimately inhibiting critical cellular processes like transcription and replication, and inducing cell death.[2][3]
Comparative Cytotoxicity Analysis
To contextualize the potency of this compound, its cytotoxic activity is compared with that of its close analog, Saframycin A, and two widely used chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are presented across various cancer cell lines.
| Cell Line | This compound (µg/mL) | Saframycin A (µg/mL) | Doxorubicin (µM) | Cisplatin (µM) |
| L1210 (Mouse Leukemia) | 1.0[4] | 0.02[4] | ~0.01 - 0.1 | ~0.5 - 5 |
| P388 (Mouse Leukemia) | Not Reported | Active[4] | ~0.01 - 0.1 | ~0.1 - 1 |
| B16 Melanoma (Mouse) | Not Reported | Moderately Active[4] | ~0.1 - 1 | ~1 - 10 |
| HCT-116 (Human Colon Carcinoma) | Not Reported | Active (analogs)[5] | ~0.1 - 1 | ~1 - 10 |
| HepG2 (Human Liver Carcinoma) | Not Reported | Active (analogs)[4] | ~0.1 - 5 | ~1 - 20 |
| BGC-823 (Human Gastric Carcinoma) | Not Reported | Active (analogs)[4] | Not Reported | Not Reported |
| A2780 (Human Ovarian Cancer) | Not Reported | Active (analogs)[4] | ~0.1 - 1 | ~1 - 5 |
Note: Data for this compound is limited. The provided value for L1210 represents the concentration for complete growth inhibition, not a precise IC50 value. Data for Saframycin A analogs, Doxorubicin, and Cisplatin are compiled from various sources and represent approximate ranges. For detailed NCI-60 data on Doxorubicin and Cisplatin, refer to the publicly available database.[6][7][8]
Alternative DNA-Targeting Agents
A key comparator for this compound is Ecteinascidin 743 (Trabectedin) , another tetrahydroisoquinoline antibiotic that binds to the DNA minor groove.[7] While structurally similar, ET-743 has a distinct mechanism involving the induction of double-strand breaks through the transcription-coupled nucleotide excision repair (TC-NER) machinery.[4] Other DNA minor groove binders include compounds from the pyrrolo[2,1-c][6][9]benzodiazepine (PBD), CC-1065, and distamycin families.[10] In contrast, Doxorubicin intercalates between DNA base pairs and inhibits topoisomerase II, while Cisplatin forms covalent adducts with DNA, leading to cross-links and subsequent cell cycle arrest and apoptosis.[11][12]
Experimental Protocols
To facilitate the replication and validation of on-target activity studies, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing agent other than DMSO, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. If using DMSO, add 100 µL directly to the media.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[13][14][15][16]
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is used to detect DNA strand breaks.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
Protocol:
-
Harvest and resuspend cells in PBS.
-
Mix the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Perform electrophoresis to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Neutralize and stain the slides with a fluorescent DNA dye.
-
Visualize and quantify the DNA damage using fluorescence microscopy and specialized software to measure the comet tail length and intensity.
DNA Binding Analysis (DNase I Footprinting)
This technique identifies the specific DNA sequence where a compound binds.
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
This compound
-
DNase I
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Sequencing ladder of the same DNA fragment
Protocol:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound.
-
Add a low concentration of DNase I to partially digest the DNA. The sites where this compound is bound will be protected from cleavage.
-
Stop the reaction and purify the DNA fragments.
-
Separate the DNA fragments by size using denaturing PAGE.
-
Run a sequencing ladder of the same DNA fragment alongside the experimental samples.
-
Visualize the DNA bands (e.g., by autoradiography). The "footprint" will appear as a gap in the ladder of DNA fragments where this compound protected the DNA from DNase I cleavage, revealing its binding site.
Visualizing the Pathways and Processes
To further elucidate the on-target activity of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate its signaling pathway, the experimental workflow for its assessment, and a comparative overview of its mechanism against other DNA-targeting agents.
Caption: this compound signaling pathway.
Caption: Experimental workflow for confirming on-target activity.
Caption: Comparison of DNA-targeting mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Drug: Cisplatin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 15. wjpsonline.com [wjpsonline.com]
- 16. researchgate.net [researchgate.net]
Evaluating the Development of Resistance to Saframycin C Over Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Saframycin C and other quinone-based anticancer agents, with a focus on the development of drug resistance. Due to the limited specific data on this compound resistance, this document extrapolates potential mechanisms based on its structural analogues and provides a framework for its evaluation. Experimental data from related compounds, Doxorubicin and Mitomycin C, are included for a comprehensive comparison.
Introduction to this compound and the Challenge of Drug Resistance
This compound is a tetrahydroisoquinoline antibiotic with potent antitumor properties. Like other quinone antibiotics, its mechanism of action is believed to involve interaction with DNA, leading to inhibition of DNA and RNA synthesis and ultimately cell death. While promising, the clinical efficacy of many anticancer agents is often hampered by the development of drug resistance, a phenomenon where cancer cells evolve to survive and proliferate despite treatment. Understanding the potential mechanisms and kinetics of resistance to this compound is crucial for its future clinical development and for devising strategies to overcome this challenge.
Comparative Analysis of Quinone Anticancer Agents
This section compares this compound with two widely used quinone antibiotics, Doxorubicin and Mitomycin C, to provide context for potential resistance mechanisms.
| Feature | This compound | Doxorubicin | Mitomycin C |
| Mechanism of Action | Binds to DNA, inhibiting DNA and RNA synthesis. | Intercalates into DNA, inhibits topoisomerase II, generates reactive oxygen species.[1][2] | Alkylates DNA, leading to interstrand cross-links after reductive activation.[1][3] |
| Known Resistance Mechanisms | Not well-documented. Likely involves mechanisms similar to other quinone antibiotics. In vivo resistance to Saframycin A has been observed. | Increased drug efflux (e.g., P-glycoprotein), altered topoisomerase II, enhanced DNA repair, activation of pro-survival pathways (PI3K/Akt, MAPK/ERK), and changes in apoptosis regulation.[2][4][5][6] | Decreased drug activation (reduced reductase activity), increased drug detoxification (e.g., glutathione S-transferase), enhanced DNA repair, and alterations in topoisomerase activity.[3][7][8] |
| Frequency of Resistance | Data not available. | Frequently observed in various cancers.[2][4] Can be induced in vitro over several passages.[9][10] | Resistance can develop during therapy.[11] Can be induced in vitro through continuous exposure.[7][8] |
Experimental Protocols for Evaluating Resistance
Detailed methodologies are essential for the reproducible evaluation of drug resistance. Below are protocols for in vitro and in vivo assessment.
In Vitro Induction and Characterization of this compound Resistance
Objective: To develop this compound-resistant cancer cell lines and characterize their resistance profile.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
This compound
-
Complete cell culture medium
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Equipment for cell culture, microscopy, and plate reading
Protocol:
-
Determination of Initial IC50: Culture the parental cancer cell line and determine the initial half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay.[12][13]
-
Development of Resistant Cell Lines:
-
Continuously expose the parental cell line to a low concentration of this compound (e.g., IC20).
-
Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.[14][15]
-
At each step, ensure the cell population has stabilized before proceeding to the next concentration.
-
Periodically freeze down cell stocks at different resistance levels.
-
-
Characterization of Resistant Phenotype:
-
Determine the IC50 of the resistant cell line to this compound and compare it to the parental line to calculate the resistance index (RI = IC50 resistant / IC50 parental).
-
Perform cross-resistance studies by determining the IC50 of the resistant cells to other anticancer drugs (e.g., Doxorubicin, Mitomycin C, Paclitaxel) to assess for multidrug resistance (MDR) phenotypes.
-
Investigate the stability of the resistant phenotype by culturing the resistant cells in a drug-free medium for an extended period and re-evaluating the IC50.
-
In Vivo Evaluation of this compound Resistance
Objective: To assess the development of this compound resistance in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Parental and this compound-resistant cancer cell lines
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Xenograft Implantation: Subcutaneously inject parental and this compound-resistant cancer cells into the flanks of immunocompromised mice.[16][17][18]
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups for both parental and resistant tumors.
-
Administer this compound at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
-
Evaluation of Resistance:
-
Compare the tumor growth inhibition in mice bearing resistant tumors to those with parental tumors.
-
At the end of the study, tumors can be excised for further molecular analysis to investigate the in vivo mechanisms of resistance.
-
Visualizing Experimental Workflows and Resistance Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for developing and characterizing drug-resistant cancer cell lines.
Caption: Potential signaling pathways involved in resistance to quinone antibiotics.
Conclusion
The development of drug resistance is a significant hurdle in cancer therapy. While specific data on this compound resistance is currently scarce, the knowledge gained from structurally and mechanistically related compounds like Doxorubicin and Mitomycin C provides a valuable roadmap for future investigations. The experimental protocols and comparative data presented in this guide are intended to facilitate a systematic evaluation of this compound resistance, ultimately aiding in the development of more effective and durable cancer treatments. Further research into the specific molecular mechanisms of resistance to this compound is imperative to unlock its full therapeutic potential.
References
- 1. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanism of resistance to mitomycin C in a human bladder cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. Biochemical characterization of a mitomycin C resistant colon cancer cell line variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of mitomycin C resistance by overexpression of bioreductive enzymes in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug resistance restricts the efficacy of short term low dose Mitomycin-C treatment in UMUC-3 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro development of resistance to five quinolones and amoxicillin-clavulanate in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. ijpbs.com [ijpbs.com]
Safety Operating Guide
Saframycin C: A Comprehensive Guide to Proper Disposal and Safe Handling
For researchers, scientists, and professionals in drug development, the safe handling and disposal of potent compounds like Saframycin C are paramount. This guide provides essential, step-by-step procedures for the proper management of this compound waste, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical to mitigate risks associated with this cytotoxic and mutagenic antibiotic.
Immediate Safety and Handling Precautions
This compound is a hazardous compound and must be handled with appropriate personal protective equipment (PPE) to prevent exposure. All operations involving this compound should be conducted within a certified chemical fume hood or a biological safety cabinet.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Eye Protection: Use chemical safety goggles.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for handling powders or creating aerosols.
Contaminated materials, including PPE, should be treated as hazardous waste and disposed of accordingly.
General Disposal Procedures for this compound Waste
All materials contaminated with this compound, including unused solutions, culture media, and consumables (e.g., pipette tips, vials), are classified as cytotoxic and hazardous waste.[1]
Key Steps for General Disposal:
-
Segregation: Do not mix this compound waste with other laboratory waste streams.[1]
-
Labeling: Clearly label all waste containers with "Cytotoxic Waste" and "Hazardous Waste" labels.
-
Containers: Use designated, leak-proof, and puncture-resistant containers. For sharps, use a yellow clinical waste sharps container with a purple lid.[1]
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste.
Proposed Chemical Inactivation Protocols for this compound
It is imperative that these methods are validated by your institution's environmental health and safety (EHS) department before implementation to ensure complete inactivation.
Method 1: Alkaline Hydrolysis
Studies on the related compound Saframycin A indicate instability and degradation in alkaline conditions (pH > 7.0). This suggests that raising the pH of this compound waste solutions could be an effective inactivation method.
Experimental Protocol:
-
Working in a chemical fume hood, carefully add a 1 M sodium hydroxide (NaOH) solution to the this compound waste to adjust the pH to ≥ 12.
-
Stir the solution at room temperature for a minimum of 24 hours.
-
After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a 1 M hydrochloric acid (HCl) solution.
-
Dispose of the neutralized solution in accordance with local regulations for non-hazardous chemical waste, pending validation of complete inactivation.
Method 2: Chemical Oxidation with Sodium Hypochlorite
The quinone structure present in this compound is susceptible to oxidation. Oxidizing agents like sodium hypochlorite (bleach) have been shown to degrade other quinone-containing antineoplastic drugs, such as mitomycin C.
Experimental Protocol:
-
In a chemical fume hood, add a commercially available sodium hypochlorite solution (e.g., household bleach, typically 5.25-8.25% NaOCl) to the this compound waste to achieve a final concentration of at least 10% of the total volume.
-
Stir the mixture at room temperature for a minimum of 12 hours.
-
After the reaction period, quench the excess hypochlorite by adding a sodium thiosulfate solution (1 M) until the oxidizing activity is neutralized (test with potassium iodide-starch paper).
-
Dispose of the treated solution as per institutional guidelines, following validation of complete inactivation.
Quantitative Data for Proposed Inactivation Methods
| Parameter | Method 1: Alkaline Hydrolysis | Method 2: Chemical Oxidation |
| Inactivating Agent | Sodium Hydroxide (NaOH) | Sodium Hypochlorite (NaOCl) |
| Target pH | ≥ 12 | Not Applicable |
| Final Concentration | pH adjustment | ≥ 10% (v/v) of total solution |
| Incubation Time | ≥ 24 hours | ≥ 12 hours |
| Temperature | Room Temperature | Room Temperature |
| Quenching Agent | Hydrochloric Acid (HCl) | Sodium Thiosulfate (Na₂S₂O₃) |
Logical Workflow for this compound Disposal
Disclaimer: The chemical inactivation protocols provided are based on the known reactivity of related chemical structures. It is the user's responsibility to validate the efficacy of any chosen inactivation method in collaboration with their institution's environmental health and safety department before routine use. Always prioritize safety and adhere to all local, state, and federal regulations for the disposal of hazardous waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Saframycin C
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Saframycin C. Adherence to these protocols is essential to ensure personal safety and minimize environmental contamination. This compound is a potent antitumor antibiotic, and like its analogs such as Saframycin A and B, it should be handled with the utmost care as a hazardous compound.[1]
Essential Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is based on guidelines for handling potent cytotoxic and hazardous drugs.[2][3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath. Change outer gloves every 30-60 minutes or immediately upon contamination.[3] |
| Body Protection | Disposable Gown | A disposable, solid-front gown made of a low-permeability fabric such as polyethylene-coated polypropylene. Cuffs should be tight-fitting (elastic or knit).[2][3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles and a full-face shield must be worn to protect against splashes and aerosols.[1] |
| Respiratory Protection | Respirator | A full-face respirator should be used if there is a risk of exceeding exposure limits, or when handling the powder outside of a containment system.[1] |
| Head and Foot Protection | Head and Shoe Covers | Disposable head/hair covers and shoe covers are required to prevent contamination. |
Operational Plan: Handling this compound
All handling of this compound, particularly the powder form, must be conducted in a designated area, such as a certified biological safety cabinet (BSC) or a glove box, to minimize exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the containment unit by covering the surface with a disposable, absorbent, plastic-backed liner.
-
Weighing: If weighing the powdered compound, do so within a containment system with a dedicated, calibrated balance.
-
Reconstitution: When preparing solutions, use a closed-system drug-transfer device (CSTD) if available. If not, use syringes and needles with care to avoid aerosols and spills.
-
Labeling: Clearly label all containers with the contents, concentration, and hazard warnings.
-
Transport: When moving this compound within the laboratory, use a sealed, shatterproof secondary container.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate agent. All disposable materials used during handling are to be considered hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first while still in the containment area.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, segregate all this compound waste from other laboratory waste. This includes unused product, contaminated PPE, and all handling materials (e.g., plastic-backed liners, wipes, vials, and syringe bodies).
-
Containment: Place all solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. The container must be clearly labeled as "Hazardous Waste" with the contents identified.
-
Sharps: Needles and other sharps should be placed in a designated chemotherapy sharps container.
-
Liquid Waste: Collect liquid waste in a sealed, leak-proof container that is clearly labeled. Do not pour this compound waste down the drain.[1]
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office.[5] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Caption: A clear workflow for the proper disposal of this compound waste.
Emergency Procedures: Accidental Exposure
In the event of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect all contaminated materials into a hazardous waste container. Decontaminate the spill area thoroughly. Report the spill to your institution's EHS office.[1] |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pharmastate.academy [pharmastate.academy]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
